molecular formula C10H7N3 B1353532 1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 709-04-6

1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1353532
CAS No.: 709-04-6
M. Wt: 169.18 g/mol
InChI Key: QXUOMWCBAUSGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOMWCBAUSGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447994
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-04-6
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Landscape of 1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it a focal point for the development of novel therapeutics.[3] This guide provides an in-depth technical overview of 1-phenyl-1H-pyrazole-4-carbonitrile, a representative member of this class. We will explore its core chemical and physical properties, delineate a robust synthetic strategy rooted in established methodologies, predict its spectroscopic signature, and analyze its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific pursuits.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 709-04-6) is an aromatic heterocyclic compound featuring a central pyrazole ring substituted with a phenyl group at the N1 position and a cyano group at the C4 position. This arrangement of functional groups dictates its chemical behavior and potential as a precursor in synthetic chemistry. The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 709-04-6[4]
Molecular Formula C₁₀H₇N₃[5]
Molecular Weight 169.18 g/mol [5]
Appearance Brown to reddish-brown solid[6]
Melting Point 134.5 °C (recrystallized from water)[6]
Boiling Point 321.2 ± 15.0 °C (Predicted)[6]
Density 1.13 ± 0.1 g/cm³ (Predicted)[6]
LogP 1.744[5]
pKa -4.13 ± 0.10 (Predicted)[6]
InChIKey QXUOMWCBAUSGQT-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

While numerous methods exist for constructing the pyrazole core, a highly effective and widely documented approach for generating the 1-phenyl-4-substituted pyrazole scaffold is through the Vilsmeier-Haack reaction on a phenylhydrazone precursor.[7][8] This methodology provides the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which can be readily converted to the target nitrile.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from readily available commercial reagents: acetophenone and phenylhydrazine.

Synthetic_Pathway acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone Condensation (cat. Acetic Acid) aldehyde 1-phenyl-1H-pyrazole- 4-carbaldehyde hydrazone->aldehyde vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->aldehyde Vilsmeier-Haack Reaction product 1-phenyl-1H-pyrazole- 4-carbonitrile aldehyde->product conversion Nitrile Conversion (e.g., NH₂OH·HCl, then dehydration) conversion->product Standard Conversion

References

1-phenyl-1H-pyrazole-4-carbonitrile CAS number 709-04-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbonitrile (CAS 709-04-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic explanations, spectroscopic characterization, chemical reactivity, and significant applications in drug discovery and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate its synthesis and utilization in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic systems have established it as a "privileged scaffold".[3] This motif is integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the insecticide Fipronil, highlighting its broad therapeutic and agrochemical relevance.[3][4]

Within this important class of compounds, this compound (CAS: 709-04-6) emerges as a particularly versatile synthetic intermediate. The presence of the phenyl group at the N1 position, combined with the reactive carbonitrile functionality at the C4 position, provides a platform for extensive chemical modification. This allows for the systematic exploration of chemical space, making it an invaluable precursor for generating libraries of novel compounds in drug discovery programs and for developing advanced materials.[5][6] This guide will explore the synthesis, properties, and applications of this pivotal molecule.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 709-04-6[7][8][9]
Molecular Formula C₁₀H₇N₃[9]
Molecular Weight 169.18 g/mol [9]
Appearance Solid (form may vary)
Boiling Point 321.2 °C at 760 mmHg[9]
Density 1.137 g/cm³[9]
Flash Point 148.1 °C[9]
InChI Key FWRDIFYXFASWTM-UHFFFAOYSA-N[7]
SMILES C1=CC=C(C=C1)N2C=C(C=N2)C#N[7]

Synthesis and Mechanistic Insights

The construction of the 1,4-disubstituted pyrazole core can be achieved through several strategies. A highly effective and widely documented method involves the Vilsmeier-Haack reaction on an appropriate phenylhydrazone, followed by conversion of the resulting aldehyde to the nitrile.[10][11][12] This approach is favored for its reliability and use of readily available starting materials.

Synthetic Workflow: Vilsmeier-Haack Approach

The synthesis can be logically broken down into three primary stages: formation of the hydrazone precursor, the Vilsmeier-Haack cyclization to form the pyrazole-4-carboxaldehyde, and the final conversion to the target carbonitrile.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Vilsmeier-Haack Cyclization cluster_2 Stage 3: Cyanation A Phenylhydrazine C Acetaldehyde Phenylhydrazone A->C + Acetaldehyde (Condensation) B Acetaldehyde E 1-Phenyl-1H-pyrazole-4-carboxaldehyde C->E + Vilsmeier Reagent (Formylation & Cyclization) D Vilsmeier Reagent (from DMF + POCl₃) G This compound (Target Compound) E->G + NH₂OH·HCl (Dehydration of Oxime) F Hydroxylamine & Formic Acid G cluster_0 A This compound B 1-Phenyl-1H-pyrazole-4-carboxylic acid A->B Acidic/Basic Hydrolysis C (1-Phenyl-1H-pyrazol-4-yl)methanamine A->C Reduction (e.g., LiAlH₄, H₂/cat.) D 1-Phenyl-1H-pyrazole-4-tetrazole A->D [3+2] Cycloaddition (e.g., NaN₃)

References

A Technical Guide to the Biological Activities of 1-Phenyl-1H-Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its capacity to bind to a diverse range of biological targets.[1] Within this class, derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile represent a particularly versatile and potent group of compounds. Their unique structural and electronic properties have enabled the development of agents with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We will delve into their mechanisms of action as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for professionals in drug discovery and development.

The this compound Scaffold: An Overview

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the foundation for numerous FDA-approved drugs.[2][3] The this compound framework builds upon this core, incorporating key pharmacophoric features:

  • The N-Phenyl Ring: This group can be substituted to modulate lipophilicity, electronic properties, and steric interactions within target binding pockets, significantly influencing potency and selectivity.[4][5]

  • The Pyrazole Core: This ring system is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target recognition.[6]

  • The C4-Carbonitrile Group: This electron-withdrawing group influences the electronic distribution of the pyrazole ring and can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. 5-aminopyrazole-4-carbonitriles are particularly versatile building blocks for creating a variety of fused pyrazole systems.[7]

These features combine to create a scaffold that is synthetically accessible and amenable to structural diversification, making it an attractive starting point for drug discovery campaigns.

Synthetic Strategies: Building the Core

The synthesis of this compound derivatives is well-established. A predominant method involves the cyclocondensation reaction between a phenylhydrazine derivative and a 1,3-difunctionalized carbon unit.[8] A key and highly versatile intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is often synthesized and subsequently modified to generate diverse libraries of compounds.[7] Modern techniques such as microwave and ultrasound-assisted synthesis have been employed to improve reaction times and yields, aligning with the principles of green chemistry.[2]

G cluster_start Starting Materials phenylhydrazine Phenylhydrazine intermediate 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile phenylhydrazine->intermediate Cyclocondensation malononitrile_deriv Malononitrile Derivative (e.g., Ethoxymethylenemalononitrile) malononitrile_deriv->intermediate final_product Target 1-Phenyl-1H-pyrazole- 4-carbonitrile Derivatives intermediate->final_product Further Modification

Caption: General synthetic pathway for this compound derivatives.

Potent Anticancer Activity

Derivatives of this pyrazole scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[4][5]

Mechanisms of Antitumor Action

The anticancer effects of these compounds are diverse and often target key pathways dysregulated in cancer.[4][5][9]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[10] Targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[4][9][11] By competing with ATP for the kinase binding site, these inhibitors can halt aberrant signaling cascades.

  • DNA Interaction: Some derivatives have been shown to bind directly to DNA, often in the minor groove, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4]

  • Induction of Apoptosis: Many pyrazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[8] This can be a downstream consequence of kinase inhibition or DNA damage.

  • Tubulin Polymerization Inhibition: A subset of these compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

G Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazole Derivative (e.g., Compound 10e) Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Quantitative Efficacy of Key Derivatives

Structure-activity relationship (SAR) studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy.[4] The following table summarizes the activity of representative compounds.

Compound Class/NameTarget/MechanismCancer Cell LinePotency (IC₅₀/GI₅₀)Reference
Polysubstituted PyrazoleDNA Minor Groove BindingHepG2 (Liver)2 µM[4]
Pyrazole Carbaldehyde DerivativePI3 Kinase InhibitionMCF7 (Breast)0.25 µM[4]
Benzofuropyrazole (5b)Tubulin Polymerization InhibitionK562 (Leukemia)0.021 µM[13]
Benzofuropyrazole (5b)Tubulin Polymerization InhibitionA549 (Lung)0.69 µM[13]
Imidazole-Pyrazole (10e)JAK2/3, Aurora A/B InhibitionK562 (Leukemia)6.726 µM[11]

Antimicrobial Properties

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[7][14]

Spectrum of Activity and Mechanism

These compounds have demonstrated efficacy against a range of pathogens:

  • Bacteria: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16]

  • Fungi: Potent antifungal effects have been observed against species like Candida albicans and filamentous fungi such as Aspergillus niger and Fusarium solani.[14][17][18]

The proposed mechanism for some derivatives involves the inhibition of essential enzymes like DNA gyrase, which is critical for bacterial DNA replication.[17]

Notable Derivatives and MIC Values

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The data below highlight the effectiveness of specific derivatives.

Compound ClassPathogenPotency (MIC)Reference
Hydrazone of 1-phenyl-4-pyrazolecarbaldehydeS. aureus, E. coli, CandidaPronounced effect[16]
Pyrazole Derivative (Compound 3)Escherichia coli0.25 µg/mL[14]
Pyrazole Derivative (Compound 2)Aspergillus niger1 µg/mL[14]
Benzofuran-Pyrazole Hybrid (10)Fusarium solani16 µg/mL[17][18]
Benzofuran-Pyrazole Hybrid (10)Candida albicans14 µg/mL[17][18]

Anti-inflammatory Effects

Chronic inflammation is an underlying factor in many diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a proven track record as anti-inflammatory agents.[14] The 1-phenyl-1H-pyrazole scaffold continues this legacy.

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory activity of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19] Many newer derivatives show selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutively expressed COX-1.[19] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Other reported mechanisms include the inhibition of protein denaturation and free radical scavenging.[20]

In Vivo and In Vitro Studies
  • Several 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in rat models of carrageenan-induced edema.[21][22]

  • Derivatives bearing a benzenesulfonamide moiety, a key feature of Celecoxib, have shown high activity and selectivity against COX-2, with IC₅₀ values in the nanomolar range.[19]

  • In vitro studies have confirmed that certain pyrazole derivatives can effectively inhibit protein denaturation and scavenge free radicals, contributing to their anti-inflammatory profile.[20]

Other Therapeutic Applications

The versatility of the scaffold extends to other therapeutic targets. A notable example is the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. A series of 1-phenylpyrazoles was evaluated for this activity, with 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) showing potent enzyme inhibition and a long-lasting hypouricemic effect in animal models, indicating its potential for the treatment of gout.[23]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies are crucial. The following are representative protocols for assessing the biological activities discussed.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

G start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ Value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no visible growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive platform in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The research synthesized here demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The established synthetic routes and the amenability of the scaffold to structural modification provide a robust foundation for further drug development.

Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their therapeutic index. The exploration of novel derivatives, guided by computational modeling and SAR insights, may uncover agents with improved potency and novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the this compound core will undoubtedly continue to be leveraged in the pursuit of new and effective therapeutics.

References

Spectroscopic Characterization of 1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone in the fields of medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Among these, 1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 709-04-6) serves as a key intermediate in the synthesis of various functionalized molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, complete with detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the spectroscopic analysis of such heterocyclic systems.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds.[1] Both ¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument tune Tune and shim the instrument instrument->tune acquire_H1 Acquire ¹H NMR spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum tune->acquire_C13 ft Fourier Transform FID acquire_C13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate For ¹H ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal background Acquire a background spectrum clean->background place Place a small amount of solid sample on the crystal background->place apply_pressure Apply pressure to ensure good contact place->apply_pressure acquire_spectrum Acquire the sample spectrum apply_pressure->acquire_spectrum clean_again Clean the ATR crystal thoroughly acquire_spectrum->clean_again EI_MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection dissolve Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) inject Inject into the GC-MS or via a direct insertion probe dissolve->inject vaporize Vaporize sample in the ion source inject->vaporize ionize Ionize with a 70 eV electron beam vaporize->ionize accelerate Accelerate ions ionize->accelerate analyze Separate ions by m/z ratio in the mass analyzer accelerate->analyze detect Detect ions analyze->detect spectrum Generate mass spectrum detect->spectrum

References

The Ascendancy of Pyrazole Carbonitriles in Modern Medicinal Chemistry: A Technical Guide to Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction

The Pyrazole Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

Within the vast and ever-expanding landscape of medicinal chemistry, the pyrazole scaffold has consistently emerged as a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This inherent versatility has made pyrazole and its derivatives a cornerstone of drug discovery efforts for decades.[1][2][3] The fusion of a pyrazole ring with a carbonitrile (cyanopyrazole) moiety further enhances its therapeutic potential, creating a class of compounds with a unique electronic and steric profile that facilitates a wide array of biological activities. Pyrazole carbonitrile derivatives have demonstrated significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with emerging applications in the treatment of neurological disorders.[4][5][6]

The presence of the nitrile group, a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups, combined with the di-nitrogenous five-membered aromatic ring of pyrazole, provides a rich pharmacophore for molecular interactions with various enzymes and receptors. This unique combination of structural features has led to the development of numerous successful drugs and clinical candidates.[5]

Scope of the Guide

This technical guide provides a comprehensive overview of the current landscape of pyrazole carbonitrile compounds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. This guide will delve into:

  • Synthetic Strategies: An exploration of the most efficient and scalable methods for the synthesis of pyrazole carbonitrile derivatives, complete with a detailed experimental protocol.

  • Therapeutic Applications: In-depth discussions on the application of these compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as their potential in treating neurological disorders.

  • Mechanisms of Action: A detailed examination of the molecular mechanisms by which pyrazole carbonitriles exert their therapeutic effects, including the modulation of key signaling pathways.

  • Structure-Activity Relationships (SAR): Insights into the relationship between the chemical structure of pyrazole carbonitrile derivatives and their biological activity.

  • Quantitative Biological Data: A curated summary of in vitro and in vivo data for representative compounds.

  • Experimental Protocols: Step-by-step protocols for key biological assays to facilitate the evaluation of novel pyrazole carbonitrile derivatives.

Part 2: Synthetic Strategies for Pyrazole Carbonitrile Scaffolds

The synthesis of pyrazole carbonitrile derivatives has been an area of intense research, with a focus on developing efficient, high-yield, and environmentally friendly methodologies.

Core Synthesis Methodologies

Two prominent and highly effective strategies for the synthesis of pyrazole carbonitriles are One-Pot Multicomponent Reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS).

  • One-Pot Multicomponent Reactions (MCRs): MCRs are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates all or most of the atoms of the starting materials.[5] This approach is particularly well-suited for the synthesis of complex molecules like pyrazole carbonitriles, as it minimizes the need for purification of intermediates, reduces solvent waste, and improves overall efficiency. A common MCR for 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[4][7]

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has revolutionized organic synthesis by offering significant advantages over conventional heating methods.[8] MAOS can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of pyrazole carbonitriles via MCRs can often be further accelerated and improved by employing microwave irradiation.[8]

Detailed Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general and efficient one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC mobile phase)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 50 mL round-bottom flask containing ethanol (10 mL), add the substituted aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (~2-3 drops).

  • Stir the reaction mixture at room temperature for 10-15 minutes. The progress of the Knoevenagel condensation can be monitored by TLC.

  • To the reaction mixture, add phenylhydrazine (1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion of the reaction, cool the mixture to room temperature. A solid product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Workflow Diagram for a Typical Multicomponent Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Conventional Heating or Microwave Irradiation) Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Pyrazole Carbonitrile Recrystallization->Final_Product

Caption: A typical workflow for the one-pot multicomponent synthesis of pyrazole carbonitriles.

Part 3: Anticancer Applications of Pyrazole Carbonitriles

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, making the components of these pathways attractive targets for therapeutic intervention. Pyrazole carbonitrile derivatives have emerged as potent anticancer agents due to their ability to inhibit key enzymes involved in cancer cell growth and survival.[9][10][11]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer
  • Kinase Inhibition: Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Several pyrazole carbonitrile derivatives have been shown to be potent inhibitors of various kinases, including:

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Certain pyrazole-indole hybrids have demonstrated significant inhibitory activity against CDK2.[10][12]

    • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[10]

  • Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole carbonitrile compounds is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, in a series of pyrazole-indole hybrids, the presence of specific substituents on the phenyl ring of the pyrazole moiety was found to be crucial for potent anticancer activity.[12] Similarly, for pyrazole chalcones, the presence of electron-withdrawing groups on the phenyl rings was shown to enhance cytotoxicity against cancer cell lines.[13]

Quantitative Data Summary: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10[14]
Pyrazole-Benzothiazole HybridPC3 (Prostate)4.52Axitinib>10[14]
Pyrazole-Benzothiazole HybridA549 (Lung)6.77Axitinib>10[14]
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Erlotinib10.6[14]
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95[10][14]
Polysubstituted PyrazoleHOP-92 (Lung)1.61Sorafenib1.90[14]
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1Doxorubicin24.7[12]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9Doxorubicin24.7[12]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][15][16]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test pyrazole carbonitrile compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours at 37 °C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • After 4 hours, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Diagram: Pyrazole Carbonitriles as Kinase Inhibitors

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 Cell Cycle Progression cluster_3 Cellular Responses Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition G1_S_Transition->Proliferation Pyrazole_Carbonitrile Pyrazole Carbonitrile Derivative Pyrazole_Carbonitrile->PI3K Inhibition Pyrazole_Carbonitrile->CDK2_CyclinE Inhibition

Caption: Pyrazole carbonitriles can inhibit cancer cell proliferation and survival by targeting key kinases in the PI3K/AKT and cell cycle pathways.

Part 4: Antimicrobial Potential of Pyrazole Carbonitriles

The emergence of multidrug-resistant (MDR) microbial strains poses a significant threat to global public health. Consequently, there is an urgent need for the development of novel antimicrobial agents with new mechanisms of action. Pyrazole carbonitrile derivatives have demonstrated promising broad-spectrum activity against a range of pathogenic bacteria and fungi.[4][17][18][19]

Broad-Spectrum Activity: Antibacterial and Antifungal Applications

Numerous studies have reported the synthesis and evaluation of pyrazole carbonitrile derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][8][20] For example, certain azopyrazole carbonitrile derivatives have shown a wider range of antimicrobial activities than other related compounds, with activity against both bacterial and fungal pathogens.[4] Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have also exhibited significant antibacterial activity.[19]

Mechanism of Action: Disruption of Microbial Growth

The precise mechanisms of action for the antimicrobial effects of many pyrazole carbonitrile compounds are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes, such as DNA replication, protein synthesis, or cell wall formation. The planar, electron-rich nature of the pyrazole ring, coupled with the hydrogen bonding capabilities of the carbonitrile and other substituents, likely facilitates interactions with microbial enzymes or other key biomolecules.

Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)
Compound ClassMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
Pyrazole Derivative (3)Escherichia coli (Gram -)0.25Ciprofloxacin-[17]
Pyrazole Derivative (4)Streptococcus epidermidis (Gram +)0.25Ciprofloxacin-[17]
Pyrazole Derivative (2)Aspergillus niger (Fungus)1Clotrimazole-[17]
Pyrano[2,3-c]pyrazole (5c)Escherichia coli6.25--[19]
Pyrano[2,3-c]pyrazole (5c)Klebsiella pneumoniae6.25--[19]
2,3-dihydro-1H-pyrazole-4-carbonitrileVarious bacteria and fungi4 - 2048--[18]
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion and Broth Microdilution)

1. Agar Well Diffusion Method (Qualitative)

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Spread the standardized microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells in the agar plates.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method (Quantitative - for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.

Materials:

  • 96-well microtiter plates

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Standardized microbial inoculum

  • Test compounds (serially diluted)

  • Positive and negative controls

Procedure:

  • Perform two-fold serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram for Antimicrobial Screening

G cluster_0 Qualitative Screening cluster_1 Quantitative Analysis cluster_2 Input cluster_3 Output Agar_Well_Diffusion Agar Well Diffusion Assay Zone_of_Inhibition Measure Zone of Inhibition (mm) Agar_Well_Diffusion->Zone_of_Inhibition Broth_Microdilution Broth Microdilution Assay Zone_of_Inhibition->Broth_Microdilution Active Compounds MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Antimicrobial_Activity Antimicrobial Activity Profile MIC_Determination->Antimicrobial_Activity Pyrazole_Compound Pyrazole Carbonitrile Compound Pyrazole_Compound->Agar_Well_Diffusion

Caption: A streamlined workflow for the screening and evaluation of the antimicrobial activity of pyrazole carbonitrile compounds.

Part 5: Anti-inflammatory Properties of Pyrazole Carbonitriles

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many of these drugs target the cyclooxygenase (COX) enzymes.[21][22]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
  • Cyclooxygenase-2 (COX-2) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrazole derivatives, most notably celecoxib, are potent and selective COX-2 inhibitors.[17][21] The pyrazole carbonitrile scaffold has also been explored for the development of novel COX-2 inhibitors.[21]

Structure-Activity Relationship (SAR) Insights

The selectivity of pyrazole derivatives for COX-2 over COX-1 is often attributed to the presence of a bulky substituent at a specific position on the pyrazole ring, which can fit into the larger active site of the COX-2 enzyme. The carbonitrile group can also contribute to the binding affinity and selectivity through specific interactions within the enzyme's active site.

Quantitative Data Summary: In Vitro Anti-inflammatory Activity
Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[21]
3,5-diarylpyrazoleCOX-20.01-[21]
Pyrazole-thiazole hybridCOX-20.03-[21]
Pyrazolo-pyrimidineCOX-20.015-[21]
Detailed Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[20]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Test pyrazole carbonitrile compounds

  • Positive control (e.g., celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare the reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (celecoxib) and a vehicle control.

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate for a short period at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram: COX-2 Inhibition by Pyrazole Carbonitriles

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response Inflammatory_Signal Inflammatory Signal (e.g., Cytokines) COX2 COX-2 Enzyme Inflammatory_Signal->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Carbonitrile Pyrazole Carbonitrile (Selective COX-2 Inhibitor) Pyrazole_Carbonitrile->COX2 Inhibition

Caption: Selective inhibition of the COX-2 enzyme by pyrazole carbonitrile derivatives blocks the production of pro-inflammatory prostaglandins.

Part 6: Antiviral and Neurological Disorder Applications

Emerging Antiviral Activity

The development of new antiviral agents is a critical area of research, particularly in light of emerging viral threats. The pyrazole scaffold has been incorporated into several antiviral drugs, and recent studies have begun to explore the antiviral potential of pyrazole carbonitrile derivatives.[23] For instance, certain pyranopyrazole derivatives have shown inhibitory activity against human coronavirus 229E. The mechanism of antiviral action for these compounds is an active area of investigation, with potential targets including viral enzymes and the viral replication machinery.

Potential in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The pyrazole scaffold has been investigated for the treatment of neurological disorders due to its ability to target various proteins implicated in these diseases.[6][14] For example, pyrazoline derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[6] A novel pyrazole derivative, CNB-001, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by suppressing neuroinflammation and apoptosis. While the research on pyrazole carbonitriles specifically for neurological disorders is still in its early stages, the promising results from related pyrazole compounds suggest that this is a fertile area for future investigation.

Future Directions

The exploration of pyrazole carbonitriles as antiviral and neuroprotective agents is a rapidly evolving field. Future research will likely focus on:

  • Screening of diverse pyrazole carbonitrile libraries against a broad range of viruses.

  • Elucidation of the specific viral targets and mechanisms of action.

  • Design and synthesis of pyrazole carbonitriles with improved blood-brain barrier permeability for the treatment of neurological disorders.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of viral infections and neurodegenerative diseases.

Part 7: Conclusion and Future Perspectives

The pyrazole carbonitrile scaffold has firmly established itself as a versatile and highly valuable framework in medicinal chemistry. The wealth of research highlighted in this guide underscores the remarkable therapeutic potential of this class of compounds across a diverse range of diseases. The development of efficient and sustainable synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, has enabled the rapid generation of large and diverse libraries of pyrazole carbonitrile derivatives for biological screening.

The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their emerging potential in antiviral and neurological applications, ensures that the pyrazole carbonitrile scaffold will remain a focal point of drug discovery research for the foreseeable future. Future efforts will undoubtedly focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of novel mechanisms of action and the identification of new biological targets for pyrazole carbonitriles will open up new avenues for therapeutic intervention. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of innovative medicines to address some of the world's most pressing healthcare challenges.

Part 8: References

  • Al-Warhi, T., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 27(15), 4882. --INVALID-LINK--

  • Bhat, M. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 1-13. --INVALID-LINK--

  • El-Sayed, W. A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Applied Pharmaceutical Science, 7(12), 063-070. --INVALID-LINK--

  • Arora, G., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. --INVALID-LINK--

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from --INVALID-LINK--

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51. --INVALID-LINK--

  • Ghamari, N., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1215501. --INVALID-LINK--

  • El-Yassmine, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. --INVALID-LINK--

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. --INVALID-LINK--

  • Kumar, V., & Singh, S. (2014). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. --INVALID-LINK--

  • Abdel-Aziz, M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. Retrieved from --INVALID-LINK--

  • Xia, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5408. --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6614. --INVALID-LINK--

  • Kumar, A., & Narasimhan, B. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 4619–4637. --INVALID-LINK--

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30253-30268. --INVALID-LINK--

  • Singh, P., & Kaur, M. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. ChemistrySelect, 9(16), e202304529. --INVALID-LINK--

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(3), 74. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Retrieved from --INVALID-LINK--

  • J.O.C.P.R. (2021). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 13(2), 1-8. --INVALID-LINK--

  • Liu, L. Q., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(12), 2269. --INVALID-LINK--

  • Marco-Contelles, J., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 14(16), 4239-4242. --INVALID-LINK--

  • Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini reviews in medicinal chemistry, 22(1), 115-163. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 13(6), 1-13. --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. ACS Omega, 9(6), 6959-6976. --INVALID-LINK--

  • Abdel-Aziz, M., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Zeitschrift für Naturforschung C, 64(1-2), 27-34. --INVALID-LINK--

  • Al-Omair, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. --INVALID-LINK--

  • Kumar, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264. 7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Bioorganic & medicinal chemistry, 28(24), 115814. --INVALID-LINK--

  • Sharma, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research, 11(03), 01-15. --INVALID-LINK--

  • El-Adl, K., et al. (2014). CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. Chemico-biological interactions, 220, 149-157. --INVALID-LINK--

  • Singh, A., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. --INVALID-LINK--

  • Bansal, R., & Singh, P. (2023). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Pharmaceuticals, 16(2), 241. --INVALID-LINK--

References

A Technical Guide to the Pharmacological Profile of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas.[3][4] This guide provides an in-depth technical exploration of the pharmacological profiles of key classes of substituted pyrazole compounds. We will dissect the mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to characterize these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on three prominent classes: Cyclooxygenase-2 (COX-2) inhibitors, Janus kinase (JAK) inhibitors, and Cannabinoid Receptor (CB1) antagonists.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Design

The pyrazole nucleus is a versatile building block in drug discovery for several key reasons.[5][6] Its two nitrogen atoms provide a combination of hydrogen bond donor (N-1) and acceptor (N-2) capabilities, facilitating strong and specific interactions with biological targets.[7] The aromatic nature of the ring contributes to molecular stability, while its distinct electronic distribution allows for finely-tuned substitutions at multiple positions (typically C-3, C-4, and C-5, and N-1) to optimize potency, selectivity, and pharmacokinetic properties.[8] This inherent tunability has led to the successful development of drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the myelofibrosis treatment Ruxolitinib.[2][3]

Major Pharmacological Classes & Mechanisms of Action

The strategic substitution of the pyrazole core has yielded compounds with highly specific pharmacological activities. Below, we explore three major classes.

Selective Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy, designed to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Mechanism of Action: These agents, exemplified by Celecoxib , work by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10][11] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[11] However, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, whereas COX-2 is induced at sites of inflammation.[12] Celecoxib's diaryl-substituted pyrazole structure, featuring a characteristic benzenesulfonamide moiety, fits into a larger, more flexible active site pocket of the COX-2 enzyme, a feature not present in COX-1.[9][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects.[10][13]

Signaling Pathway: Prostaglandin Synthesis

Prostaglandin_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 Non-selective NSAIDs COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Non-selective NSAIDs PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 ProtectivePGs Protective Prostaglandins (GI Mucosa, Platelets) PGH2_1->ProtectivePGs InflammatoryPGs Inflammatory Prostaglandins (Pain, Inflammation) PGH2_2->InflammatoryPGs Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Selective Inhibition COX_Assay_Workflow Prep Prepare Reagents (Enzymes, Buffer, Compound) Plate Plate Enzymes (COX-1 & COX-2) in 96-well Plate Prep->Plate AddCmpd Add Serial Dilutions of Pyrazole Compound Plate->AddCmpd Incubate Incubate to Allow Inhibitor Binding AddCmpd->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Detect Add Substrate (TMPD) & Read Absorbance Initiate->Detect Analyze Calculate IC50 & Selectivity Index Detect->Analyze

References

1-phenyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, detail crucial spectroscopic characterization techniques, and discuss its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent, biologically active compounds.[1][2] Pyrazole-containing molecules are present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The scaffold's value stems from its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability.

The this compound variant is of particular interest. The phenyl group at the N1 position modulates the molecule's lipophilicity and potential for π-π stacking interactions, while the nitrile group at the C4 position is a versatile chemical handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocycles, making it an invaluable synthon for building molecular complexity.[3][4]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. This compound is a well-characterized molecule with the following key identifiers.

PropertyValueSource(s)
Molecular Formula C₁₀H₇N₃[5][6][7]
Molecular Weight 169.18 g/mol [6][8]
IUPAC Name This compound[5]
CAS Number 709-04-6[5][6]
Monoisotopic Mass 169.064 Da[9]

Synthesis Methodologies: A Chemist's Perspective

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prevalent and efficient approach involves the condensation of a phenylhydrazine with a suitable three-carbon electrophile.

One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step.[2] A common MCR approach for pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[10] While the direct synthesis of the title compound via this method is less common, the synthesis of its 5-amino precursor is well-established and provides a pathway.

Synthesis from (Ethoxymethylene)malononitrile

A robust and widely cited method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the hydrazine, followed by cyclization and elimination of ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The amino group can then be removed via diazotization followed by reduction (deamination) to afford the target compound. The use of solvents like trifluoroethanol (TFE) has been shown to improve yields and regioselectivity in similar syntheses.[4]

The diagram below outlines a representative workflow for this highly effective synthesis.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 Phenylhydrazine P1 Condensation & Cyclization (Solvent: Ethanol or TFE) R1->P1 R2 (Ethoxymethylene)malononitrile R2->P1 I1 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile P1->I1 Intermediate P2 Diazotization (NaNO₂, HCl) P3 Reductive Deamination (e.g., H₃PO₂) P2->P3 FP This compound P3->FP I1->P2

Caption: Synthetic workflow from phenylhydrazine to the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. This compound exhibits distinct spectroscopic signatures that are essential for its identification and purity assessment.

TechniqueExpected SignatureRationale
¹H NMR Multiple signals in the aromatic region (δ 7.0-8.5 ppm). Two singlets for the pyrazole ring protons.The phenyl group protons will appear as multiplets. The two protons on the pyrazole ring (at C3 and C5) are in distinct chemical environments.
¹³C NMR Signal for the nitrile carbon (δ ~115 ppm). Signals for aromatic and pyrazole carbons (δ 110-150 ppm).The nitrile carbon is characteristically deshielded. The number of signals should correspond to the 10 unique carbon atoms in the structure.
FT-IR Strong, sharp absorption band at ~2220-2230 cm⁻¹.This band is highly characteristic of the C≡N (nitrile) stretching vibration.[3]
Mass Spec. Molecular ion peak (M⁺) at m/z = 169.Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₇N₃.

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a versatile intermediate for creating novel molecules with therapeutic potential.

Scaffold for Bioactive Molecules

The pyrazole core is a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3] The 1-phenyl-pyrazole motif, specifically, is found in numerous biologically active compounds.[1] This scaffold serves as an excellent starting point for library synthesis, where the C4-nitrile and other positions on the rings can be functionalized to explore structure-activity relationships (SAR).

A Versatile Chemical Intermediate

The nitrile group is a cornerstone of its utility. Its conversion to other functional groups allows for the synthesis of a diverse range of derivatives, positioning it as a central hub in synthetic chemistry.

G cluster_derivatives Potential Derivatives center_node {this compound | C₁₀H₇N₃} D1 Carboxylic Acids (Hydrolysis) center_node->D1 H₂O/H⁺ D2 Amines (Reduction) center_node->D2 [H] e.g., LiAlH₄ D3 Amides (Partial Hydrolysis) center_node->D3 H₂O₂/OH⁻ D4 Tetrazoles (Reaction with Azides) center_node->D4 NaN₃

Caption: Role as a key intermediate for diverse functional groups.

These transformations enable chemists to access molecules with different physicochemical properties and biological targets, making it a powerful tool in the iterative process of drug design and optimization.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, accessible synthetic routes, and, most importantly, its chemical versatility make it a high-value scaffold for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemistry, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation molecules.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, have led to its incorporation into a remarkable number of clinically successful drugs.[3][4] More than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from cancer and inflammation to infectious diseases and cardiovascular disorders.[3] This guide provides a comprehensive technical overview of the pyrazole core, beginning with its fundamental chemical properties and core synthetic methodologies. It then delves into the scaffold's critical role in major therapeutic areas, with a focus on kinase inhibition in oncology, cyclooxygenase (COX) inhibition in inflammatory diseases, and emerging applications in antimicrobial development. Through detailed case studies of blockbuster drugs, structure-activity relationship (SAR) analyses, and practical experimental protocols, this document serves as a robust resource for scientists aiming to leverage the full potential of pyrazole-based scaffolds in their drug discovery programs.

Part 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

Introduction to the Pyrazole Scaffold: A Privileged Structure

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The pyrazole ring is a quintessential example of such a scaffold.[2] Its prevalence in FDA-approved drugs, including top-selling agents like Celecoxib (Celebrex®), Apixaban (Eliquis®), and Crizotinib (Xalkori®), underscores its therapeutic and commercial significance.[5][6] The unique electronic and structural features of the pyrazole ring allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile building block for drug design.[3]

Physicochemical and Structural Features

The pyrazole ring is a five-membered aromatic heterocycle.[3] Its key features include:

  • Hydrogen Bonding: The N-1 "pyrrole-like" nitrogen atom can serve as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen atom acts as a hydrogen bond acceptor.[3][4] This dual functionality is crucial for anchoring the molecule within protein binding sites.

  • Aromaticity and Stability: The ring system is aromatic and chemically stable, providing a solid foundation for further functionalization.

  • Tautomerism: In unsymmetrically substituted pyrazoles, annular tautomerism can occur, which can influence receptor binding and pharmacokinetic properties. Alkylation reactions can consequently yield a mixture of N-1 and N-2 substituted isomers, a critical consideration in synthetic design.[3]

  • Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment, influencing solubility and interactions with biological targets.

Foundational Synthetic Methodologies

The ease of preparation is a key reason for the pyrazole scaffold's widespread use.[1] The two most fundamental strategies involve building the ring through condensation or cycloaddition reactions.

  • 1.3.1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines This is the most common and classical approach, often referred to as the Knorr pyrazole synthesis.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. The choice of substituents on both reactants allows for the creation of a diverse library of pyrazole derivatives.

  • 1.3.2. 1,3-Dipolar Cycloaddition This method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne.[7] This approach offers an alternative route that can provide access to substitution patterns not easily achieved through condensation methods. Recent advances include silver-mediated cycloadditions for synthesizing specific derivatives like 3-trifluoromethyl pyrazoles.[7]

Core Pyrazole Synthesis Pathways

G cluster_0 1. Cyclocondensation (Knorr Synthesis) cluster_1 2. 1,3-Dipolar Cycloaddition dicarbonyl 1,3-Dicarbonyl Compound pyrazole1 Substituted Pyrazole dicarbonyl->pyrazole1 + hydrazine Hydrazine (R-NHNH2) hydrazine->pyrazole1 diazo Diazo Compound (e.g., R-CHN2) pyrazole2 Substituted Pyrazole diazo->pyrazole2 + alkyne Alkyne alkyne->pyrazole2

Caption: Foundational synthetic routes to the pyrazole scaffold.

Part 2: Pyrazole Scaffolds as Kinase Inhibitors in Oncology

The Pyrazole Ring as an ATP-Mimetic Hinge-Binder

Protein kinases are a major class of drug targets in oncology.[9] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's catalytic domain. The "hinge region" of this pocket forms critical hydrogen bonds with the adenine ring of ATP. The pyrazole scaffold has proven to be an exceptional "hinge-binder" motif.[2][10] Its ability to form one or two hydrogen bonds via its N-1 and N-2 atoms mimics the interaction of the adenine core, providing a strong anchor for the inhibitor. Of the 74 small molecule kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, highlighting its importance in this area.[9]

Case Study: Crizotinib (Xalkori®) - An ALK/MET Inhibitor

Crizotinib is a disubstituted pyrazole derivative approved for the treatment of non-small cell lung cancer (NSCLC).[5]

  • Mechanism of Action: Crizotinib functions as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. The pyrazole core is not the primary hinge-binder in this specific case; instead, an aminopyridine moiety serves that role. However, the pyrazole itself is critical for the overall conformation and potency of the drug, participating in the complex network of interactions within the active site.[5]

  • Structure-Activity Relationship (SAR): SAR studies revealed that the pyrazole ring provides a rigid and synthetically accessible core to correctly orient the other pharmacophoric elements. Modifications on the pyrazole ring and its substituents were crucial for optimizing potency and selectivity.[2]

Case Study: Asciminib (Scemblix®) - A Novel BCR-ABL Inhibitor

Asciminib represents a paradigm shift in kinase inhibition, targeting an allosteric site on the BCR-ABL kinase, a key driver in chronic myeloid leukemia (CML).[5][11]

  • Mechanism of Action: Unlike ATP-competitive inhibitors, Asciminib binds to the myristoyl pocket of the ABL1 kinase domain. This induces a conformational change that inactivates the enzyme. This allosteric mechanism allows it to be effective against mutations that confer resistance to traditional ATP-site inhibitors.[11]

  • Role of the Pyrazole Scaffold: The pyrazole ring in Asciminib is a central component of the molecule, linking the key fragments that interact with the allosteric site. Its specific substitution pattern is vital for achieving the high affinity and selectivity required for a successful allosteric modulator.[5]

Kinase Inhibition Pathway Visualization

G ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Cell Proliferation) Kinase->PhosphoSubstrate Phosphorylation Substrate Protein Substrate Substrate->Kinase Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Kinase Binds to Hinge, Blocks ATP

Caption: Pyrazole inhibitors block ATP binding to the kinase hinge region.

Table: Selected Pyrazole-Based Kinase Inhibitors in Oncology
Drug NamePrimary Target(s)IndicationIC50 / KdReference(s)
Crizotinib ALK, MET, ROS1Non-Small Cell Lung CancerALK IC50: ~24 nM[5][12]
Ruxolitinib JAK1, JAK2MyelofibrosisJAK1 IC50: 3.3 nM[2][5]
Encorafenib BRAF V600EMelanomaBRAF V600E IC50: 0.3 nM[2][9]
Asciminib BCR-ABL (Allosteric)Chronic Myeloid LeukemiaABL1 Kd: 0.5-0.8 nM[5][11]
Erdafitinib FGFR1-4Urothelial CarcinomaFGFR1 IC50: 1.2 nM[2][9]

Part 3: Pyrazoles in Anti-Inflammatory Drug Discovery

Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of pyrazole derivatives have been recognized for over a century, starting with the synthesis of antipyrine in the 1880s.[13] A major breakthrough came with the discovery that these compounds could selectively inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[14]

Case Study: Celecoxib (Celebrex®) - A COX-2 Selective Inhibitor

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 isoform over COX-1.[1] This selectivity is clinically important as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Mechanism of Action & SAR: The COX-2 active site has a larger hydrophobic side pocket compared to COX-1. The diaryl substitution pattern on the pyrazole core of Celecoxib allows the p-sulfonamidophenyl group to fit snugly into this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site. The trifluoromethyl group on the adjacent phenyl ring further enhances binding affinity.[12][15] The pyrazole core itself acts as the central scaffold holding these two critical aryl groups in the correct spatial orientation for selective binding.

  • Causality of Design: The design of Celecoxib is a prime example of structure-based drug design. Understanding the subtle structural differences between the COX-1 and COX-2 active sites allowed for the rational design of a pyrazole scaffold decorated with substituents that would specifically exploit the larger COX-2 side pocket, thereby achieving the desired selectivity.

Part 4: Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold is also a fertile ground for the development of novel antimicrobial agents to combat the growing threat of drug resistance.[16][17]

Mechanisms of Antimicrobial Action

Pyrazole derivatives have been shown to exhibit a range of antimicrobial activities, including:

  • Enzyme Inhibition: Similar to their roles in other therapeutic areas, pyrazoles can inhibit essential microbial enzymes.[17]

  • Disruption of Cell Integrity: Some pyrazole derivatives have been shown to disrupt the bacterial cell membrane.[5]

  • Broad-Spectrum Activity: Various derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi.[16][18]

Case Study: Sulfaphenazole - An Antibacterial Sulfonamide

Sulfaphenazole is a pyrazole-containing sulfonamide antibiotic.

  • Target and Mechanism: Like other sulfa drugs, Sulfaphenazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The pyrazole ring in Sulfaphenazole serves to increase the lipophilicity of the drug, which facilitates its passage across the bacterial cell membrane to reach its intracellular target.[3]

Table: Examples of Antimicrobial Pyrazole Derivatives
Compound ClassTarget Organism(s)Reported Activity (MIC)Reference(s)
Thiazolo-pyrazole derivativesMRSAAs low as 4 µg/mL[17]
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae, P. aeruginosa<1 µg/mL[17]
Quinoline-substituted pyrazolesS. aureus, S. epidermidis, B. subtilis0.12–0.98 µg/mL[17]
Hydrazone-carbothiohydrazide pyrazolesAspergillus niger, S. aureus2.9–7.8 µg/mL[18]

Part 5: Experimental Protocols in Pyrazole-Based Drug Discovery

Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard, self-validating procedure for synthesizing a pyrazole via the Knorr cyclocondensation method.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add an appropriate acetophenone derivative (1.0 eq) dropwise at 0°C.

  • After stirring for 15 minutes, add an appropriate ethyl ester derivative (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction, pour it into ice-cold water, and acidify with dilute HCl to precipitate the 1,3-diketone.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Characterize the intermediate by ¹H NMR to confirm the presence of the enol tautomer and by mass spectrometry to verify the correct molecular weight.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid or ethanol.

  • Add the desired hydrazine hydrate or substituted hydrazine hydrochloride (1.1 eq).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Validation & Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel. Confirm the final structure, purity (>95%), and identity by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

General Workflow for Pyrazole Lead Optimization

G Start Identify Hit (Pyrazole Scaffold) Synthesis Synthesize Analogs (Vary R1, R2, R3) Start->Synthesis Assay In Vitro Bioassay (e.g., Kinase Inhibition) Synthesis->Assay SAR Analyze SAR (Potency & Selectivity) Assay->SAR SAR->Synthesis Iterate Design ADME Assess ADME Properties (Solubility, Permeability) SAR->ADME Potent Compound ADME->Synthesis Improve Properties Lead Optimized Lead Candidate ADME->Lead Good Profile

Caption: Iterative cycle for the lead optimization of pyrazole-based compounds.

Part 6: Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, serving as the foundation for numerous life-saving and life-improving therapies.[15][19] Its synthetic accessibility and versatile physicochemical properties ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future. Future research is likely to focus on several key areas:

  • Novel Targets: Applying the pyrazole scaffold to new and challenging drug targets, including allosteric sites and protein-protein interactions.

  • Advanced Synthesis: The development of novel, more efficient, and regioselective synthetic methods will enable access to previously unexplored chemical space.

  • New Modalities: Incorporating pyrazole motifs into emerging therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors.

By building upon the extensive foundation of knowledge surrounding this remarkable heterocycle, researchers and drug developers are well-positioned to continue unlocking its therapeutic potential to address unmet medical needs.

References

Methodological & Application

Synthesis of 1-phenyl-1H-pyrazole-4-carbonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a constituent of numerous pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document outlines two robust and reproducible synthetic strategies: a highly efficient one-pot, three-component reaction and a classical cyclocondensation approach. Each protocol is presented with a step-by-step methodology, in-depth discussion of the underlying reaction mechanisms, and critical considerations for experimental success. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of novel therapeutic agents due to its ability to engage in various biological interactions.[2][3] The presence of the pyrazole core in blockbuster drugs such as Celecoxib (an anti-inflammatory), and Rimonabant (an anti-obesity agent) underscores its pharmacological importance.[1] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of a diverse library of substituted pyrazoles with potential therapeutic applications.[4] The cyano group at the 4-position is a key functional handle that can be further elaborated to introduce a variety of substituents, enabling the fine-tuning of biological activity.

Protocol I: One-Pot Three-Component Synthesis

This protocol describes a highly efficient and atom-economical one-pot synthesis of 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile derivatives. This method involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.[5][6][7][8] For the synthesis of the parent this compound, a variation of this approach can be employed where the initial Knoevenagel condensation product is reacted with a formylating agent or an equivalent prior to cyclization with phenylhydrazine. A more direct and commonly reported multicomponent approach leads to a 5-amino-substituted pyrazole, which is also a valuable synthetic intermediate.

Reaction Scheme & Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a dicyanostyrene intermediate. This is followed by a Michael addition of phenylhydrazine to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.

One_Pot_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Aldehyde Aldehyde Dicyanostyrene Dicyanostyrene Aldehyde->Dicyanostyrene + Malononitrile (Base Catalyst) Malononitrile Malononitrile Intermediate Intermediate Dicyanostyrene->Intermediate + Phenylhydrazine Phenylhydrazine Phenylhydrazine Final_Product 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Intermediate->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Workflow for the one-pot synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., 10 mol% NaCl or a few drops of piperidine)[6][7]

  • Solvent (e.g., Ethanol or Water) (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the chosen solvent (10 mL).

  • Add the catalyst (e.g., 10 mol% NaCl) to the mixture.[7]

  • Stir the reaction mixture at room temperature for approximately 10-15 minutes. The formation of the Knoevenagel condensation product may be observed as a precipitate.[6][7]

  • To this mixture, add phenylhydrazine (1 mmol) and continue stirring at room temperature or with gentle heating (e.g., 55 °C) as required.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the crude product by filtration and wash it with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile.

Data Summary
EntryAldehydeCatalystSolventTime (min)Yield (%)
1BenzaldehydeNaClWater3092
24-ChlorobenzaldehydePiperidineEthanol4588
34-MethoxybenzaldehydeLDH@CuIH2O/EtOH2093[5]

Note: The yields and reaction times are representative and can vary based on the specific substrates and reaction conditions used.

Protocol II: Cyclocondensation of a 1,3-Dicarbonyl Precursor

This classical approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[9][10] For the synthesis of this compound, a suitable precursor is 2-formyl-3-oxopropanenitrile (cyanoacetaldehyde) or its enol ether/enamine equivalent.

Reaction Scheme & Mechanism

The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be an important consideration when using unsymmetrical 1,3-dicarbonyls.[10]

Cyclocondensation_Reaction cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Dicarbonyl 1,3-Dicarbonyl Precursor Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Phenylhydrazine (-H2O) Phenylhydrazine Phenylhydrazine Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Final_Product This compound Cyclic_Intermediate->Final_Product Dehydration (-H2O)

References

One-pot synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile Derivatives for Drug Discovery and Medicinal Chemistry

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. We delve into the underlying reaction mechanism, offer a detailed and robust experimental protocol, and discuss the critical parameters that ensure high yields and purity. This guide is designed for researchers in synthetic chemistry and drug development, providing the technical insights necessary for the successful synthesis and exploration of this vital class of heterocyclic compounds.

Introduction: The Significance of the 5-Aminopyrazole Core

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[2] Specifically, the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile framework is a key pharmacophore found in compounds with applications as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] The traditional multi-step synthesis of these molecules often suffers from drawbacks such as low overall yields, cumbersome purification processes, and the use of hazardous reagents.

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules by combining three or more reactants in a single step. This approach offers significant advantages, including operational simplicity, time and energy efficiency, and adherence to the principles of green chemistry.[3] This document outlines a well-established one-pot protocol that leverages the MCR strategy for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.

Reaction Mechanism: A Tandem Knoevenagel-Thorpe-Ziegler Cascade

The one-pot synthesis proceeds via a fascinating and efficient cascade of reactions involving an aromatic aldehyde, malononitrile, and phenylhydrazine. The generally accepted mechanism involves an initial base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile.[3] This is followed by a Michael addition of phenylhydrazine to the resulting electron-deficient alkene. The final, crucial step is an intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, followed by tautomerization and aromatization to yield the stable pyrazole product.[4][5]

The causality for this sequence is rooted in the reactivity of the components. Malononitrile's acidic methylene protons are readily deprotonated, initiating the condensation. The resulting α,β-unsaturated dinitrile is a potent Michael acceptor, readily attacked by the nucleophilic phenylhydrazine. The intramolecular Thorpe-Ziegler cyclization is thermodynamically driven by the formation of the stable, aromatic pyrazole ring system.[6][7]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants R1 Aromatic Aldehyde (Ar-CHO) I1 Knoevenagel Adduct (Ar-CH=C(CN)₂) R1->I1 Knoevenagel Condensation R2 Malononitrile (CH₂(CN)₂) R2->I1 Knoevenagel Condensation R3 Phenylhydrazine (PhNHNH₂) I2 Michael Adduct R3->I2 Michael Addition I1->I2 Michael Addition I3 Cyclized Intermediate (Non-aromatic) I2->I3 Intramolecular Cyclization (Thorpe-Ziegler) P 5-Amino-1-phenyl-3-aryl- 1H-pyrazole-4-carbonitrile I3->P Tautomerization & Aromatization

Figure 1: Proposed Reaction Mechanism for the three-component synthesis.

Experimental Protocol

This protocol is a generalized, self-validating procedure that has been shown to be effective for a wide range of substituted aromatic aldehydes. The choice of ethanol as a solvent is strategic; it is an environmentally benign "green" solvent that effectively solubilizes the reactants at reflux while allowing for the straightforward precipitation of the crystalline product upon cooling.[8] While many variations exist, including catalyst-free systems and those using various catalysts, this protocol represents a robust and accessible starting point.[8][9]

Materials and Equipment
  • Reactants:

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

    • Malononitrile

    • Phenylhydrazine

  • Solvent: Absolute Ethanol

  • Reagents for Work-up: Distilled water, cold ethanol

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper for vacuum filtration

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

    • Melting point apparatus

    • Standard laboratory glassware

Step-by-Step Synthesis Workflow

The experimental workflow is designed for simplicity and efficiency, minimizing transfers and purification steps.

Workflow Figure 2: Experimental Workflow start Start reactants 1. Combine Reactants - Aldehyde (1.0 mmol) - Malononitrile (1.0 mmol) - Phenylhydrazine (1.0 mmol) - Ethanol (10-15 mL) start->reactants reflux 2. Heat to Reflux Stir mixture vigorously reactants->reflux monitor 3. Monitor Reaction Track progress via TLC (e.g., every 30 mins) reflux->monitor cool 4. Cool to Room Temp Product precipitates monitor->cool Reaction Complete filter 5. Isolate Crude Product Vacuum filter the solid cool->filter wash 6. Wash Product Wash with cold ethanol to remove impurities filter->wash dry 7. Dry Product Dry in oven or under vacuum wash->dry characterize 8. Characterize - Yield (%) - Melting Point - NMR, FT-IR dry->characterize end End characterize->end

Figure 2: A step-by-step visual guide to the experimental protocol.
Detailed Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and absolute ethanol (10 mL).

  • Addition of Phenylhydrazine: Stir the mixture at room temperature until the solids dissolve. To this clear solution, add phenylhydrazine (1.0 mmol, 0.1 mL) dropwise. Causality Note: Phenylhydrazine is added last as its premature reaction with the aldehyde can lead to undesired hydrazone side-products.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent system). The disappearance of the starting aldehyde spot typically indicates reaction completion. Reaction times can vary from 1 to 4 hours depending on the aldehyde's substituents.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate will typically form. The flask can be further cooled in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Record the final mass to calculate the percentage yield. The trustworthiness of the synthesis is confirmed by characterizing the product via melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and comparing the data with literature values.[10][11]

Results: Representative Data

The described one-pot protocol consistently provides good to excellent yields for a variety of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times and yields. Electron-withdrawing groups tend to accelerate the initial Knoevenagel condensation, often leading to shorter reaction times.

Table 1: Synthesis of Various 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

EntryAromatic Aldehyde (Ar)SolventTime (h)Yield (%)M.P. (°C)Reference
1BenzaldehydeEthanol2.592169-171[8]
24-ChlorobenzaldehydeEthanol2.095206-208[10]
34-MethoxybenzaldehydeEthanol3.089175-177[8]
44-NitrobenzaldehydeEthanol1.596248-250[8]
52-HydroxybenzaldehydeWater/Ethanol3.585230-232[3]

Note: The data presented are representative values compiled from the literature to demonstrate the efficacy of the method. Actual results may vary based on specific experimental conditions.

Conclusion

This application note details a highly efficient, reliable, and operationally simple one-pot synthesis for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. By understanding the underlying Knoevenagel-Michael-Thorpe-Ziegler reaction cascade, researchers can confidently apply and adapt this protocol. The method's adherence to the principles of green chemistry, combined with its high yields and easy purification, makes it an invaluable tool for generating libraries of these medicinally important compounds for screening and further development in the pharmaceutical and agrochemical industries.

References

Application Note & Protocol: A Researcher's Guide to the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in diverse molecular interactions have made it a cornerstone in the design of therapeutic agents.[3] Pyrazole derivatives are central to the efficacy of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy such as ibrutinib and ruxolitinib, and antiviral compounds like lenacapavir.[1][2][4]

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and foundational method for constructing this vital heterocyclic system.[5][6] The reaction facilitates the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions, to yield the corresponding pyrazole.[7][8] Its simplicity, speed, and generally high yields have cemented its importance for both academic research and industrial-scale pharmaceutical production.[6][9]

This guide provides an in-depth exploration of the Knorr pyrazole synthesis, detailing its underlying mechanism, a field-proven experimental protocol, and critical considerations for achieving optimal and predictable outcomes.

Reaction Mechanism and Scientific Principles

The Knorr pyrazole synthesis proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[5][10][11] Understanding this mechanism is crucial for troubleshooting and for predicting the reaction's outcome, particularly concerning regioselectivity.

The key steps are as follows:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic catalysis, the carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating the attack. This step forms a hemiaminal intermediate which rapidly dehydrates to yield a hydrazone intermediate.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key cyclization step forms a five-membered ring intermediate, often a hydroxyl-pyrazolidine.[12]

  • Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a second molecule of water (dehydration) from the cyclic intermediate. This dehydration results in the formation of a stable, aromatic pyrazole ring, which serves as the thermodynamic driving force for the reaction.[7][11]

// Nodes Reactants [label="1,3-Dicarbonyl +\n Hydrazine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Carbonyl\nProtonation\n(Acid Catalyst)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Hydrazone [label="Hydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Int [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrazole Product\n(Aromatic Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O_1 [label="- H₂O", shape=plaintext, fontcolor="#EA4335"]; H2O_2 [label="- H₂O", shape=plaintext, fontcolor="#EA4335"];

// Edges Reactants -> Protonation [label=" 1. Nucleophilic Attack"]; Protonation -> Hydrazone; Hydrazone -> H2O_1 [dir=none]; Hydrazone -> Cyclic_Int [label=" 2. Intramolecular\n Cyclization"]; Cyclic_Int -> Product [label=" 3. Dehydration &\n Aromatization"]; Product -> H2O_2 [dir=none]; }

Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis.

Critical Consideration: Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[12] This can lead to the formation of a mixture of two regioisomeric pyrazole products, which are often difficult to separate.[13][14] The regiochemical outcome is a complex interplay of several factors:

  • Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[14]

  • Electronic Effects: The more electrophilic carbonyl carbon (e.g., adjacent to an electron-withdrawing group) is more susceptible to attack.[14]

  • Reaction pH: The pH can alter the nucleophilicity of the hydrazine nitrogens and influence which tautomeric form of the dicarbonyl is present, thereby directing the reaction pathway.[12][15]

Careful control of reaction conditions is paramount to achieving high regioselectivity.[16]

Detailed Experimental Protocol: Synthesis of 5-Phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone (a keto-tautomer of a hydroxypyrazole) via the reaction of a β-ketoester (ethyl benzoylacetate) with hydrazine hydrate.[9] This procedure is a representative example and can be adapted for other substrates with appropriate optimization.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl Benzoylacetate192.21577 mg (0.54 mL)3.01.0
Hydrazine Hydrate (~55%)50.06300 mg (0.30 mL)6.02.0
1-Propanol60.103 mL--
Glacial Acetic Acid60.05~3 dropsCatalytic-
Deionized Water18.02~20 mL--
TLC Mobile Phase -As needed--
30% Ethyl Acetate / 70% Hexane-As needed--
Equipment
  • 20 mL Scintillation Vial with stir bar

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • TLC plates, chamber, and UV lamp

  • Standard laboratory glassware

  • Melting point apparatus

Safety Precautions
  • Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. [17][18] It can cause severe skin burns and eye damage.[19] Always handle hydrazine hydrate in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20][21]

  • Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

  • The reaction is heated to 100°C. Use caution to avoid thermal burns.

  • Ensure all waste is disposed of according to institutional guidelines.[17]

Step-by-Step Procedure
  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq) and 1-propanol (3 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (6.0 mmol, 2.0 eq) to the vial.[9] Follow this with the addition of 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.[5][9] The solution will become homogeneous upon heating.

  • Reaction Monitoring: After 1 hour of heating, monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Use a mobile phase of 30% ethyl acetate / 70% hexane. Spot the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another. Visualize under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Product Precipitation: Once the reaction is complete, and while the solution is still hot, add deionized water (~10 mL) dropwise with continuous stirring.[9] A white precipitate of the product should form.

  • Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring. To maximize precipitation, you may cool the vial in an ice bath for 10-15 minutes.[5]

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold deionized water (~5 mL) to remove any residual acetic acid or unreacted hydrazine.[5][9]

  • Drying: Allow the product to air dry on the filter paper or in a desiccator. Once dry, determine the mass of the product and calculate the percent yield.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as melting point determination, ¹H NMR, and IR spectroscopy. A TLC of the final product should show a single spot.[22]

Workflow and Data Visualization

// Nodes Setup [label="1. Reaction Setup\n(Vial, Stir Bar, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="2. Heating & Stirring\n(~100°C, 1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="3. TLC Monitoring\n(Check for Starting Material)", shape=diamond, fillcolor="#FFFFFF", style=filled]; Precipitation [label="4. Product Precipitation\n(Add H₂O to hot mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="5. Cooling & Crystallization\n(Room Temp -> Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="6. Isolation & Washing\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="7. Drying & Yield Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="8. Product Characterization\n(MP, NMR, IR)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Setup -> Heating; Heating -> Monitoring; Monitoring -> Precipitation [label="Reaction\nComplete"]; Monitoring -> Heating [label="Incomplete", style=dashed]; Precipitation -> Cooling; Cooling -> Isolation; Isolation -> Drying; Drying -> Characterization; }

Caption: Figure 2: Experimental Workflow for Knorr Pyrazole Synthesis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Pyrazoles represent a cornerstone of heterocyclic chemistry, with their scaffold being a prevalent feature in a multitude of pharmaceuticals, agrochemicals, and materials. The precise structural characterization of substituted pyrazoles is paramount for understanding their chemical reactivity, biological activity, and structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose. This comprehensive guide provides an in-depth exploration of the principles and practical applications of NMR spectroscopy for the analysis of substituted pyrazoles. We will delve into the nuances of ¹H and ¹³C NMR spectral features, the profound influence of substituents and tautomerism, and present detailed protocols for sample preparation and spectral acquisition. Advanced 2D NMR techniques for unambiguous structure elucidation will also be discussed, empowering researchers to confidently characterize their novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and the Power of NMR

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the anxiolytic sildenafil. The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the pyrazole ring. Therefore, unambiguous determination of the molecular structure, including the regiochemistry of substituents, is a critical step in the drug discovery and development process.

NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic environments of atomic nuclei. For organic molecules like substituted pyrazoles, ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, while less sensitive, offers a direct view of the carbon skeleton of the molecule. Together, they provide a comprehensive picture of the molecular architecture.

Foundational Principles of Pyrazole NMR Analysis

A thorough understanding of the fundamental NMR characteristics of the pyrazole ring is essential for accurate spectral interpretation.

The Unique Challenge of Tautomerism

N-unsubstituted pyrazoles can exist in two tautomeric forms through the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular tautomerism, can significantly complicate NMR spectra.[1][2]

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

The rate of this proton exchange is influenced by factors such as temperature, solvent, and the nature of the substituents.[3]

  • Fast Exchange: At room temperature in many common NMR solvents, the proton exchange is rapid on the NMR timescale. This results in a time-averaged spectrum where the signals for C3 and C5, as well as their attached protons or substituents, are observed as single, often broadened, peaks.[4]

  • Slow Exchange: At low temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for both tautomers.[3] In the solid state, tautomerism is often "frozen," and solid-state NMR can reveal the structure of the dominant tautomer.[5][6]

The presence of a substituent on one of the nitrogen atoms (N-substituted pyrazoles) locks the molecule in a single tautomeric form, simplifying the NMR spectrum and allowing for straightforward structural assignment.

The Influence of Substituents on Chemical Shifts

The electronic nature of substituents profoundly impacts the chemical shifts of the pyrazole ring protons and carbons.[4]

  • Electron-Donating Groups (EDGs) such as alkyl and alkoxy groups increase the electron density on the ring, causing the ring protons and carbons to be shielded and resonate at a lower ppm (upfield) .

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carbonyl groups decrease the electron density on the ring, leading to deshielding and a shift to higher ppm (downfield) .[7]

These substituent effects are predictable and can be used to aid in the assignment of signals in polysubstituted pyrazoles.

In-Depth Analysis of ¹H NMR Spectra

Chemical Shifts (δ)

The protons on the pyrazole ring typically resonate in the aromatic region of the ¹H NMR spectrum. The exact chemical shifts are dependent on the substitution pattern and the solvent used.

ProtonTypical Chemical Shift Range (ppm)Notes
H3 7.5 - 8.5Generally downfield due to proximity to the electronegative nitrogen atoms.
H4 6.2 - 6.8Typically the most upfield of the ring protons.
H5 7.5 - 8.5Similar to H3, but its chemical shift is highly sensitive to the tautomeric form in N-unsubstituted pyrazoles.
N-H 10.0 - 14.0Often a broad signal due to quadrupole broadening and exchange. Its observation can be solvent and concentration-dependent.

Note: These are general ranges and can vary significantly with substitution.

For example, in the ¹H NMR spectrum of pyrazole itself in CDCl₃, the H3 and H5 protons appear as a single signal around 7.66 ppm due to rapid tautomerism, while the H4 proton appears as a triplet around 6.37 ppm.[8]

Coupling Constants (J)

Spin-spin coupling between adjacent protons provides valuable information about their connectivity.

CouplingTypical Value (Hz)
³J(H3, H4) 1.5 - 3.0
³J(H4, H5) 2.0 - 3.5
⁴J(H3, H5) 0.5 - 1.0

These small coupling constants are characteristic of five-membered aromatic heterocycles.[9][10] The observation of these couplings can be used to confirm the relative positions of protons on the ring.

Comprehensive ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides a direct map of the carbon framework of substituted pyrazoles.

Chemical Shifts (δ)

The chemical shifts of the pyrazole ring carbons are also highly sensitive to the electronic effects of substituents.[4][6][11]

CarbonTypical Chemical Shift Range (ppm)Notes
C3 130 - 155The chemical shift is significantly influenced by substituents and tautomerism.
C4 100 - 115Generally the most upfield of the ring carbons.
C5 125 - 150Similar to C3, its position is highly dependent on the molecular structure.

In N-unsubstituted pyrazoles undergoing fast tautomeric exchange, the C3 and C5 signals will be averaged.[4] The difference in chemical shifts between C3 and C5 in N-substituted pyrazoles can be a key indicator for assigning the correct isomer.

Experimental Protocols: From Sample Preparation to Spectral Acquisition

The acquisition of high-quality NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.

Protocol for NMR Sample Preparation

This protocol is designed for the routine analysis of small-molecule substituted pyrazoles.

sample_prep start Start: Solid Pyrazole Sample weigh 1. Weigh Sample (¹H: 5-25 mg, ¹³C: 50-100 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL) weigh->dissolve filter 3. Filter Solution (if particulates are present) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer cap_label 5. Cap and Label Tube transfer->cap_label end Ready for NMR Analysis cap_label->end

Caption: Workflow for preparing a pyrazole sample for NMR analysis.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh the appropriate amount of the pyrazole derivative. For standard ¹H NMR, 5-25 mg is typically sufficient.[12] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[12][13]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic compounds.[13] For more polar pyrazoles, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can also influence the tautomeric equilibrium.[14] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[13]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube. Undissolved solids can degrade the quality of the NMR spectrum.[15]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality, clean 5 mm NMR tube.[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Expert Tip: For quantitative NMR (qNMR) applications, an internal standard of known concentration should be added to the sample.

Acquiring High-Quality ¹H and ¹³C NMR Spectra

The following are general guidelines for acquiring routine ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • Insert the sample into the NMR spectrometer.

  • Lock and Shim: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A significantly larger number of scans (e.g., 128 to 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex substituted pyrazoles, 1D NMR spectra may not be sufficient for a complete and unambiguous structural assignment. In such cases, 2D NMR techniques are invaluable.[17][18][19]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). It is essential for identifying adjacent protons in the pyrazole ring and its substituents.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It is the most reliable way to assign the signals of protonated carbons.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the fragments of a molecule to determine the overall connectivity.[17][19]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[20]

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of even highly complex substituted pyrazoles can be achieved.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of substituted pyrazoles. A thorough understanding of the fundamental principles, including the effects of substituents and the complexities of tautomerism, is key to accurate spectral interpretation. The detailed protocols provided in this guide for sample preparation and spectral acquisition will enable researchers to obtain high-quality data. For complex structures, the application of 2D NMR techniques provides a robust pathway for unambiguous structure elucidation. By mastering these NMR techniques, researchers in drug discovery and related fields can accelerate their research and gain deeper insights into the structure and function of novel pyrazole-based compounds.

References

Application Notes and Protocols for the Utilization of 1-Phenyl-1H-pyrazole-4-carbonitrile as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and conformational rigidity make it a privileged scaffold, frequently found in a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, anticancer, and antiviral drugs.[1][3][4] Among the myriad of pyrazole derivatives, 1-phenyl-1H-pyrazole-4-carbonitrile and its analogues stand out as exceptionally versatile building blocks. The presence of a chemically tractable nitrile group at the C4 position, coupled with the potential for functionalization on the pyrazole ring, opens a vast landscape for synthetic exploration.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key functional group transformations, and its application in constructing complex molecular architectures, supported by detailed, field-proven protocols and mechanistic insights.

Core Synthetic Strategies: Accessing the this compound Framework

The construction of the pyrazole ring is a well-established field, with several robust methodologies available to the synthetic chemist.[5] The most prevalent approaches for synthesizing this compound derivatives are multi-component reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single operation.[6][7]

A particularly effective and widely adopted MCR involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine.[6][7][8] This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of phenylhydrazine, followed by intramolecular cyclization and aromatization, yields the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[7]

G cluster_0 Multi-Component Synthesis A Aromatic Aldehyde E Arylidene Malononitrile (Intermediate) A->E Knoevenagel Condensation B Malononitrile B->E C Phenylhydrazine F 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile C->F Michael Addition & Cyclization D Catalyst (e.g., AlCl3, LDH) D->E D->F E->F

Figure 1: General workflow for the multi-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.

The choice of catalyst and solvent system can significantly influence reaction efficiency and yield. While traditional methods often employ refluxing in ethanol, modern green chemistry approaches utilize catalysts like layered double hydroxides (LDHs) or Lewis acids in aqueous ethanol mixtures to achieve high yields in shorter reaction times and under milder conditions.[6][7]

Synthetic Method Key Reagents Catalyst/Solvent Advantages Reference
Three-Component ReactionAldehyde, Malononitrile, PhenylhydrazineLDH@CuI / H₂O/EtOHGreen, high yield, short reaction time[7]
Three-Component ReactionAldehyde, Malononitrile, PhenylhydrazineAlCl₃ / EtOH/H₂OEfficient, high yields (79-89%) in 30 min[6]
Cyclocondensation(Ethoxymethylene)malononitrile, Aryl hydrazinesAbsolute EthanolGood to excellent yields[6]

Table 1: Comparison of synthetic methodologies for this compound derivatives.

Application I: The Nitrile Group as a Synthetic Linchpin

The nitrile group at the C4 position is a versatile functional handle, enabling a wide range of transformations to introduce new functionalities.

Reduction to Primary Amines: Accessing Aminomethyl-Pyrazoles

The reduction of the nitrile to a primary amine is a crucial transformation, yielding aminomethyl-pyrazole derivatives. These compounds are valuable for introducing basic centers, for use in amide couplings, or for the construction of larger heterocyclic systems.

Protocol: Catalytic Hydrogenation of this compound This protocol is a general guideline; specific substrates may require optimization.

  • Materials: this compound derivative (1.0 mmol), Palladium on Carbon (10% Pd/C, 10 mol%), Methanol (20 mL), Hydrogen gas supply.

  • Procedure:

    • To a high-pressure reaction vessel, add the pyrazole-4-carbonitrile and methanol.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon).

    • Seal the vessel and purge with hydrogen gas three times.

    • Pressurize the vessel to 50 psi with hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl-pyrazole product, which can be purified by crystallization or column chromatography.

Hydrolysis to Carboxylic Acids: A Gateway to Amides and Esters

Hydrolysis of the nitrile group provides the corresponding 1-phenyl-1H-pyrazole-4-carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives, which are prevalent in biologically active molecules.[9]

Protocol: Basic Hydrolysis of this compound

  • Materials: this compound derivative (1.0 mmol), Sodium Hydroxide (5.0 mmol), Ethanol (15 mL), Water (5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the pyrazole-4-carbonitrile in ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

    • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

G Start 1-Phenyl-1H-pyrazole- 4-carbonitrile (R-C≡N) Amine 4-(Aminomethyl)-1-phenyl- 1H-pyrazole (R-CH₂NH₂) Start->Amine Reduction (e.g., H₂, Pd/C) Acid 1-Phenyl-1H-pyrazole- 4-carboxylic acid (R-COOH) Start->Acid Hydrolysis (e.g., NaOH, H₂O) Amide Amides, Esters, etc. Acid->Amide Further Derivatization

Figure 2: Key functional group transformations of the C4-nitrile group.

Application II: Modifying the Pyrazole Ring

While the nitrile offers a primary route for derivatization, the pyrazole ring itself can be functionalized through modern cross-coupling methodologies, significantly expanding the accessible chemical space.

C-H Functionalization and Palladium-Catalyzed Cross-Coupling

Direct C-H functionalization or conversion of a hydroxyl group to a triflate at the C3 or C5 position transforms the pyrazole into a substrate for palladium-catalyzed cross-coupling reactions.[10][11] This strategy allows for the introduction of aryl, heteroaryl, alkynyl (Sonogashira coupling), and alkenyl (Heck coupling) substituents, providing a powerful tool for building molecular complexity.[10]

The synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, for instance, has been achieved by converting the corresponding 3-hydroxy pyrazole into a triflate, which then undergoes Suzuki, Sonogashira, or Heck coupling reactions.[10] This demonstrates a robust pathway to ortho-substituted pyrazole derivatives.

Protocol: Suzuki Cross-Coupling of a Pyrazole Triflate This protocol is adapted from methodologies for functionalizing pyrazole rings.[10]

  • Materials: 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), (Hetero)aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Anhydrous Potassium Carbonate (K₂CO₃, 3.0 mmol), 1,4-Dioxane (15 mL), Water (3 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add the pyrazole triflate, the boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-1-phenyl-1H-pyrazole derivative.

G cluster_1 Pyrazole Ring Functionalization Start 3-Hydroxy-1-phenyl- 1H-pyrazole derivative Triflate 3-Triflyloxy-1-phenyl- 1H-pyrazole derivative (R-OTf) Start->Triflate Tf₂O, Base Aryl 3-Aryl derivative Triflate->Aryl Suzuki Coupling (ArB(OH)₂, Pd cat.) Alkynyl 3-Alkynyl derivative Triflate->Alkynyl Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Alkenyl 3-Alkenyl derivative Triflate->Alkenyl Heck Coupling (Alkene, Pd cat.)

Figure 3: Palladium-catalyzed cross-coupling strategies for pyrazole ring functionalization.

Showcase: From Building Block to Bioactive Molecule

The synthetic versatility of this compound derivatives makes them ideal starting points for the development of novel therapeutic agents. The pyrazole scaffold is a key component in numerous compounds with a wide spectrum of biological activities.

Derivative Type Reported Biological Activity Reference
5-Aryltriazenyl-1-phenyl-1H-pyrazole-4-carbonitrilesAntimicrobial, Antifungal[3]
Substituted 1-phenyl-1H-pyrazolesAnti-inflammatory, Analgesic, Antipyretic[9]
4-(1-Phenyl-1H-pyrazol-4-yl)quinolinemGlu4 receptor positive allosteric modulator (Anti-Parkinson)[1]
Pyrazole-based benzenesulfonamidesCarbonic anhydrase inhibitors[4]
4-Benzoyl-1,5-diphenyl-1H-pyrazole derivativesAnticancer (Leukemia, Liver, Colon)[2]

Table 2: Examples of biological activities of molecules derived from the 1-phenyl-pyrazole scaffold.

The synthesis of these complex molecules often leverages the reactivity of both the nitrile group and the pyrazole ring, demonstrating the strategic importance of this building block in drug discovery pipelines.

Detailed Experimental Protocol: One-Pot Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol provides a robust and efficient method for synthesizing a representative pyrazole derivative, adapted from green chemistry principles.[7][12]

  • Objective: To synthesize 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile via a one-pot, three-component reaction.

  • Materials:

    • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Phenylhydrazine (1.0 mmol, 108.1 mg, 97 µL)

    • Layered Double Hydroxide-Copper (LDH@CuI) catalyst (0.05 g) or 5 mol% AlCl₃

    • Ethanol/Water (1:1 v/v, 2 mL)

    • Ethyl acetate (for TLC and work-up)

    • n-Hexane (for TLC and work-up)

  • Procedure:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the catalyst (e.g., 0.05 g LDH@CuI).

    • Add the ethanol/water solvent mixture (2 mL).

    • Stir the mixture at 55 °C (for LDH catalyst) or 80 °C (for AlCl₃ catalyst).[6][7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:1). The reaction is typically complete within 15-60 minutes.[7]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • If using a heterogeneous catalyst like LDH, add hot ethanol or chloroform (3 mL) to the mixture, stir, and separate the catalyst by filtration or centrifugation.[12]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting solid product can be purified by recrystallization from ethanol to yield fine, colorless crystals.

  • Self-Validation and Characterization:

    • Yield: High yields, typically in the range of 85-95%, are expected.

    • Melting Point: 190-192 °C.[12]

    • FT-IR (KBr, cm⁻¹): Expect characteristic peaks at ~3447, 3346 (N-H stretch of NH₂), ~2206 (C≡N stretch), ~1632, 1600 (C=N, C=C stretch).[12]

    • ¹H NMR (250 MHz, CDCl₃) δ (ppm): ~7.62 (m, 5H, Ar-H), ~7.35 (m, 3H, Ar-H), ~7.11 (d, 2H, Ar-H). The NH₂ protons may appear as a broad singlet.[12]

    • ¹³C NMR (63 MHz, CDCl₃) δ (ppm): ~153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.5, 129.3, 129.0, 128.8, 128.3, 127.3, 120.3, 112.8.[12]

Conclusion

This compound is a high-value, versatile scaffold for organic synthesis. Its utility stems from the strategic placement of a reactive nitrile handle and a pyrazole core that is amenable to modern synthetic transformations. The efficient, often green, multi-component reactions for its synthesis, combined with the diverse pathways for its subsequent functionalization, firmly establish this building block as a powerful tool for researchers, scientists, and drug development professionals aiming to construct novel and complex molecular entities with significant biological potential.

References

Application Notes and Protocols for Pyrazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazoles in an Era of Antimicrobial Resistance

The relentless evolution of drug-resistant pathogens presents one of the most significant challenges to global health. The diminishing efficacy of existing antibiotics has catalyzed an urgent search for novel chemical scaffolds capable of circumventing established resistance mechanisms.[1][2] In this landscape, heterocyclic compounds have emerged as a cornerstone of modern drug discovery, with the pyrazole nucleus standing out as a particularly "privileged" structure.[3][4][5]

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile framework found in numerous clinically approved drugs, including the anti-inflammatory celecoxib and the analgesic antipyrine.[4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and, critically, antimicrobial properties.[1][3][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical protocols and field-proven insights into the synthesis, evaluation, and optimization of pyrazole derivatives as next-generation antimicrobial agents.

Part 1: Synthesis of Antimicrobial Pyrazole Scaffolds

The versatility of the pyrazole core stems from its accessible synthesis. The most prevalent and robust method involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative. Variations in these starting materials allow for the generation of vast and diverse chemical libraries for screening.

A classical and highly effective approach utilizes α,β-unsaturated ketones, commonly known as chalcones, which react with hydrazines to form the pyrazole ring.[3][6] This reaction is often catalyzed by acid and proceeds through a pyrazoline intermediate which is subsequently oxidized or dehydrated.

Protocol 1: General Synthesis of 3,5-Disubstituted-1H-Pyrazoles via Chalcone Cyclization

This protocol describes a representative synthesis of a pyrazole derivative from a chalcone precursor and hydrazine hydrate.

Causality and Rationale:

  • Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, protonating the carbonyl group of the chalcone to facilitate nucleophilic attack by the hydrazine.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the initial condensation and subsequent cyclization and dehydration steps.

  • Ice-Cold Water: The product is typically insoluble in water. Pouring the reaction mixture into cold water causes the pyrazole derivative to precipitate, allowing for easy isolation.

  • Recrystallization (Ethanol): This is a standard purification technique. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a suitable volume of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing thoroughly with water to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Part 2: A Hierarchical Workflow for In Vitro Antimicrobial Evaluation

A systematic and tiered approach is essential for efficiently screening and characterizing the antimicrobial potential of newly synthesized pyrazole derivatives. This workflow progresses from qualitative primary screening to quantitative determination of potency and spectrum of activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Safety & Selectivity A Synthesized Pyrazole Compound B Agar Well/Disk Diffusion Assay (Qualitative) A->B Test for activity C Broth Microdilution Assay (Quantitative) B->C Active Compounds Advance D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E Subculture from MIC wells F In Vitro Cytotoxicity Assay (e.g., MTT on human cells) D->F Potent Compounds Advance G Hemolysis Assay D->G Potent Compounds Advance

Caption: Hierarchical workflow for antimicrobial drug discovery.

Protocol 2: Agar Well Diffusion Assay for Primary Screening

This method provides a rapid, qualitative assessment of antimicrobial activity, allowing for high-throughput screening of a compound library.[8]

Causality and Rationale:

  • Mueller-Hinton Agar (MHA): This is the standard medium for routine antibacterial susceptibility testing due to its batch-to-batch reproducibility and low concentration of inhibitors.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. This turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a confluent lawn of bacterial growth.

  • DMSO Control: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds. This negative control ensures that the solvent itself does not have any antimicrobial activity at the concentration used.

  • Standard Antibiotic: A positive control (e.g., Ciprofloxacin) validates the assay, confirming that the test organism is susceptible under the experimental conditions.

Materials:

  • Test Pyrazole Compounds (e.g., 1 mg/mL in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • DMSO (Negative Control)

  • Sterile Mueller-Hinton Agar (MHA) plates for bacteria

  • Sterile Potato Dextrose Agar (PDA) plates for fungi

  • Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) cultures

  • Sterile cotton swabs, micropipettes, and a sterile cork borer (6 mm)

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to the 0.5 McFarland standard.[8]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate 60° after each application to ensure uniform coverage.

  • Well Preparation: Allow the plate to dry for 5-10 minutes. Use a sterile 6 mm cork borer to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm). A larger ZOI indicates greater antimicrobial activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the gold-standard quantitative measure of a compound's potency, defined as the lowest concentration that inhibits visible microbial growth.[1][9]

Causality and Rationale:

  • 96-Well Plate Format: Allows for efficient testing of multiple compounds and concentrations simultaneously.

  • Two-fold Serial Dilution: This standard dilution series allows for a precise determination of the MIC endpoint.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics, so using an adjusted medium is crucial for standardization.

  • Resazurin (Optional): This viability indicator dye changes from blue to pink in the presence of metabolic activity. It provides a clear, colorimetric endpoint, which can be more objective than visual inspection for turbidity.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized microbial inoculum (prepared as in Protocol 2, then diluted)

  • Test compounds and control antibiotics

  • Multichannel pipette

Step-by-Step Methodology:

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no drug, no inoculum).

  • Inoculation: Add 10 µL of the diluted microbial inoculum to each well (except the sterility control), achieving a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using a viability dye).

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

Systematic modification of the pyrazole scaffold allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for optimizing antimicrobial potency. Molecular docking studies and biochemical assays can further reveal the mechanism of action (MoA).

Key SAR Observations:

  • Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core play a critical role. Electron-withdrawing groups (e.g., nitro, fluoro) often enhance antibacterial activity compared to electron-donating groups.[10]

  • Hybrid Molecules: "Clubbing" the pyrazole nucleus with other heterocyclic moieties like thiazole, thiadiazine, or pyrimidine can significantly boost antimicrobial efficacy, potentially by interacting with multiple biological targets.[1][11][12][13]

  • N-Substitution: The substituent on the pyrazole nitrogen atom can influence lipophilicity and target engagement, thereby modulating the biological activity.

Illustrative SAR Data

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PZ-1 -H-H128256
PZ-2 -Cl-H64128
PZ-3 -NO₂-H1664
PZ-4 -H-OCH₃>256>256
Ciprofloxacin (Control)(Control)10.5
Note: This is representative data synthesized from literature trends. Actual values vary significantly.[1][2][14]

Common Mechanism of Action: DNA Gyrase Inhibition

Many pyrazole derivatives exert their antibacterial effect by targeting DNA gyrase (and the related topoisomerase IV), essential bacterial enzymes that control DNA topology during replication.[4][11][15] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (Enzyme) DNA Bacterial DNA DNA_Gyrase->DNA Maintains Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks Process DNA->Replication Death Cell Death Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibits

References

High-Yield Aqueous Synthesis of Pyrazole-4-Carbonitriles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-4-Carbonitriles and the Imperative for Green Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Specifically, pyrazole-4-carbonitriles are highly valued as versatile intermediates in the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The traditional synthesis of these scaffolds often involves volatile organic solvents, harsh reaction conditions, and multi-step procedures, leading to significant chemical waste and environmental burden.

In alignment with the principles of green chemistry, there is a growing demand for synthetic methodologies that are not only efficient and high-yielding but also environmentally benign.[1][3] Aqueous media presents an ideal solvent for such processes due to its non-toxicity, non-flammability, and abundance. This application note details a robust and high-yield, one-pot, three-component synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives in water, providing a detailed protocol, mechanistic insights, and a comparative analysis of catalytic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement sustainable and efficient synthetic strategies.

Methodology Overview: A One-Pot, Three-Component Approach in Water

The described protocol is a one-pot, multicomponent reaction (MCR) that brings together an aromatic aldehyde, malononitrile, and phenylhydrazine in an aqueous medium.[4][5] MCRs are inherently efficient as they reduce the number of synthetic steps, minimize waste by incorporating most or all of the atoms from the starting materials into the final product, and save time and resources.[4] The use of water as a solvent not only enhances the green credentials of the synthesis but can also, in some cases, accelerate reaction rates due to its unique properties like high polarity and hydrogen bonding capacity.[4]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Dissolve Catalyst in Water C Combine Reagents in Reaction Vessel A->C B Prepare Solutions of Aldehyde, Malononitrile, & Phenylhydrazine B->C D Stir at Specified Temperature C->D E Monitor Reaction Progress (TLC) D->E F Cool Reaction Mixture E->F G Filter Precipitated Product F->G H Wash with Cold Water/Ethanol G->H I Dry the Product H->I J Determine Yield I->J K Characterize (NMR, MS, IR) J->K

Caption: General experimental workflow for the aqueous synthesis of pyrazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a model reaction. The procedure can be adapted for various substituted aromatic aldehydes.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., NaCl, 10 mol%)

  • Deionized Water (10 mL)

  • Ethanol (for washing)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating

  • TLC plates (Silica gel 60 F254)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the chosen catalyst (e.g., NaCl, 0.1 mmol).[5]

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (or a slightly elevated temperature, e.g., 50-60 °C, to increase the reaction rate if necessary).[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction (typically within 20-60 minutes, as indicated by TLC), a solid precipitate will form.[5] Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold water, followed by a cold ethanol wash to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Mechanistic Insights

The formation of pyrazole-4-carbonitriles in this one-pot reaction proceeds through a cascade of reactions, the exact order of which can be influenced by the catalyst and reaction conditions. The generally accepted mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step is often the rate-determining step and can be catalyzed by a mild base or Lewis acid. The catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by the active methylene group of malononitrile, to form a benzylidenemalononitrile intermediate.[6][7]

  • Michael Addition: Phenylhydrazine then acts as a nucleophile and undergoes a Michael addition to the electron-deficient C=C bond of the benzylidenemalononitrile intermediate.[7]

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to form the stable aromatic pyrazole ring.

  • Aromatization: A final oxidation step, often by air, leads to the aromatic pyrazole-4-carbonitrile product.[7]

Proposed Reaction Mechanism Diagram

G A ArCHO + CH₂(CN)₂ B Knoevenagel Condensation (Catalyst) A->B Step 1 C ArCH=C(CN)₂ (Benzylidenemalononitrile) B->C E Michael Addition C->E Step 2 D PhNHNH₂ D->E F Intermediate Adduct E->F G Intramolecular Cyclization F->G Step 3 H 5-Iminopyrazolidine Intermediate G->H I Tautomerization & Dehydration H->I Step 4 J Final Product: Pyrazole-4-carbonitrile I->J

Caption: Proposed mechanism for the aqueous synthesis of pyrazole-4-carbonitriles.

Catalyst Selection and Performance

The choice of catalyst can significantly impact the reaction time and yield. While the reaction can proceed without a catalyst, the yields are often lower and reaction times longer.[8] Several environmentally benign and cost-effective catalysts have been shown to be effective in aqueous media.

CatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)Reference
None 0180-24030-40[8]
NaCl 102090[5]
Iodine 10240High (not specified)[4]
LDH@PTRMS@DCMBA@CuI 0.05 g10-20>90[8]
Sodium p-toluenesulfonate 105-1092-96[9]

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion. The formation of a precipitate is a visual cue of product formation, and the high yields reported in the literature for similar protocols suggest a robust and reliable method.[5][9] The simple filtration and washing steps ensure easy purification, and the final product can be readily characterized by standard analytical techniques to verify its identity and purity.

Conclusion and Future Outlook

The aqueous, one-pot, three-component synthesis of pyrazole-4-carbonitriles represents a significant advancement in sustainable organic synthesis. This method is not only environmentally friendly but also highly efficient, offering high yields in short reaction times with simple work-up procedures. The versatility of this reaction allows for the synthesis of a diverse library of pyrazole derivatives by simply varying the starting aldehyde. For researchers and professionals in drug development, this protocol provides a practical and green alternative to traditional synthetic methods, facilitating the rapid and sustainable production of valuable pharmaceutical intermediates.

Future research in this area may focus on expanding the substrate scope, exploring novel and recyclable catalytic systems, and adapting the methodology for continuous flow synthesis to further enhance its industrial applicability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, making the precise control of their synthesis a critical objective.[1][2] This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to address common issues and offer field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: What exactly is "regioselectivity" in pyrazole synthesis and why is it so important?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of the most common method for pyrazole synthesis—the Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—two different regioisomeric pyrazoles can be formed.[3][4][5]

The importance of controlling this outcome cannot be overstated. The two regioisomers, while structurally similar, are distinct molecules with unique physical, chemical, and biological properties. In drug development, one isomer may exhibit high therapeutic activity while the other could be inactive or even toxic.[4] Therefore, achieving high regioselectivity is essential for synthetic efficiency, cost-effectiveness, and the safety profile of the final compound.

Q2: What are the fundamental factors governing regioselectivity in the reaction between a 1,3-diketone and a substituted hydrazine?

A2: The regiochemical outcome is a delicate balance of several competing factors related to both the diketone and the hydrazine.[6] There is no single rule, but the primary drivers are:

  • Electronic Effects: The initial step of the reaction is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[7][8] The more electrophilic (electron-poor) carbonyl group will typically react faster. For instance, a carbonyl adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF₃) group is significantly more reactive than one next to an alkyl group.[9][10]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can hinder the approach of the nucleophile. The reaction will preferentially occur at the less sterically crowded carbonyl center.

  • Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is generally more nucleophilic and will preferentially attack the more reactive carbonyl.

  • Reaction Conditions (pH and Solvent): The pH of the medium can alter the reactivity of both components by protonating the carbonyls or the hydrazine.[6] The solvent plays a critical role in stabilizing intermediates and transition states, which can profoundly influence the regiochemical pathway.[9][10]

The final product ratio is determined by which initial attack leads to the intermediate that more readily undergoes cyclization and dehydration to form the aromatic pyrazole ring.[6][8]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q3: My reaction with an unsymmetrical diketone and methylhydrazine in ethanol yields a nearly 1:1 mixture of regioisomers. How can I improve this?

A3: This is a classic problem where the intrinsic electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction in a standard solvent like ethanol.[9][10] The most effective and often simplest solution is to change the solvent to a fluorinated alcohol.

The Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), possess unique properties. They are highly polar, strong hydrogen-bond donors, and weakly coordinating.[10] This combination allows them to selectively stabilize the key intermediates of one reaction pathway over the other, dramatically enhancing regioselectivity. The proposed mechanism involves the solvent preferentially activating the carbonyl group that leads to the thermodynamically more stable pyrazole product.[10]

Recommended Action: Rerun the reaction using TFE or HFIP as the solvent. In many published cases, this simple change has improved regioselectivity from ~1:1 to >95:5.[9][10]

Q4: I am consistently obtaining the "wrong" regioisomer as the major product. How can I reverse the selectivity?

A4: When the inherent reactivity of your substrates leads to the undesired isomer, you need to alter the reaction mechanism more fundamentally.

Recommended Actions & Their Rationale:

  • Switch Synthetic Strategy: Instead of a 1,3-diketone, consider using an α,β-unsaturated ketone (chalcone) or an acetylenic ketone.[3][11] The reaction with hydrazine proceeds through a Michael addition followed by cyclization, which often provides excellent and predictable regioselectivity, yielding a single isomer.[11]

  • Employ Catalysis: The use of a Lewis acid catalyst (e.g., BF₃·Et₂O) can alter the relative reactivity of the two carbonyl groups.[12] The Lewis acid may coordinate preferentially to one carbonyl based on steric or electronic factors, making it more electrophilic and directing the initial attack of the hydrazine.

  • Explore Advanced Methods: Modern synthetic techniques offer powerful control.

    • Flow Chemistry: Continuous-flow reactors provide precise control over temperature, mixing, and reaction time. This enhanced control can often favor one kinetic pathway over another, improving selectivity.[2][13][14] Flow chemistry also improves safety, especially when dealing with hazardous intermediates like diazo compounds.[13]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates.[15][16][17] This rapid heating can sometimes favor the formation of the thermodynamically preferred isomer, which may be different from the kinetically favored one obtained under conventional heating.[15][18]

Q5: My reaction stops, and I've isolated a stable, non-aromatic intermediate. What is it, and how do I convert it to the final pyrazole?

A5: You have likely isolated a cyclic hemiaminal intermediate, often a 5-hydroxy-5-trifluoromethylpyrazoline, especially when using fluorinated diketones.[8][9][10] This occurs because the final step of the Knorr synthesis is the acid- or base-catalyzed dehydration of this intermediate to form the aromatic pyrazole ring.[6][8] Under neutral or very mild conditions, this dehydration step can be slow and rate-determining.[6]

Recommended Action: To drive the reaction to completion, you need to facilitate this dehydration step.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl) to your reaction mixture and heat.

  • Thermal Promotion: Simply heating the isolated intermediate in a suitable solvent (like toluene or xylene with a Dean-Stark trap to remove water) is often sufficient to induce dehydration.

Visualized Mechanisms & Workflows
General Mechanism of Knorr Pyrazole Synthesis

The diagram below illustrates the two competing pathways in the condensation of a substituted hydrazine with an unsymmetrical 1,3-diketone. The final ratio of pyrazole regioisomers depends on the relative rates of formation and dehydration of the two pyrazoline intermediates.

G Knorr Pyrazole Synthesis: Competing Pathways cluster_reactants Reactants R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Diketone Pathway_A Pathway A: Attack at C=O (R¹ side) R1_CO_CH2_CO_R2->Pathway_A More Reactive Carbonyl? Pathway_B Pathway B: Attack at C=O (R² side) R1_CO_CH2_CO_R2->Pathway_B Less Reactive Carbonyl? R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->Pathway_A More Reactive Carbonyl? R3_NH_NH2->Pathway_B Less Reactive Carbonyl? Intermediate_A Pyrazoline Intermediate A Pathway_A->Intermediate_A Cyclization Intermediate_B Pyrazoline Intermediate B Pathway_B->Intermediate_B Cyclization Pyrazole_A Pyrazole Regioisomer 1 Intermediate_A->Pyrazole_A Dehydration (-H₂O) Pyrazole_B Pyrazole Regioisomer 2 Intermediate_B->Pyrazole_B Dehydration (-H₂O)

Caption: Knorr pyrazole synthesis showing two competing pathways.

Troubleshooting Workflow for Low Regioselectivity

Use this decision tree to guide your optimization strategy when faced with poor regioselectivity.

G Troubleshooting Workflow Start Problem: Low Regioselectivity (e.g., 1:1 mixture) Q_Solvent Have you tried a fluorinated alcohol solvent (TFE, HFIP)? Start->Q_Solvent Sol_Solvent ACTION: Run reaction in HFIP or TFE Q_Solvent->Sol_Solvent No Q_Wrong_Isomer Is the major product consistently the 'wrong' isomer? Q_Solvent->Q_Wrong_Isomer Yes Q_Result_Solvent Did selectivity improve significantly? Sol_Solvent->Q_Result_Solvent Success SUCCESS: Problem Solved Q_Result_Solvent->Success Yes Q_Result_Solvent->Q_Wrong_Isomer No Sol_Alt_Route ACTION: Change synthetic strategy. - Use α,β-unsaturated ketone - Explore catalytic methods - Consider flow/microwave Q_Wrong_Isomer->Sol_Alt_Route Yes End Continue Optimization Q_Wrong_Isomer->End No, still a mixture Sol_Alt_Route->End

Caption: Decision tree for troubleshooting low regioselectivity.

Data & Protocols
Data Summary: Solvent Effect on Regioselectivity

The following table summarizes experimental data from the literature, demonstrating the profound impact of solvent choice on the regiomeric ratio in the reaction of various 1,3-diketones with methylhydrazine.[9][10]

Entry1,3-Diketone (R¹)SolventTemp (°C)Time (h)Ratio (Desired : Undesired)Reference
1CF₃EtOHRT115 : 85[10]
2CF₃TFERT<185 : 15[10]
3C₂F₅EtOHRT425 : 75[9]
4C₂F₅HFIPRT1>99 : 1[9]
5FurylEtOHRT443 : 57[9]
6FurylHFIPRT1>99 : 1[9]
Experimental Protocols

Protocol 1: Regiocontrolled Synthesis Using Hexafluoro-2-propanol (HFIP)

This protocol describes a general procedure for achieving high regioselectivity in the condensation of an unsymmetrical 1,3-diketone with methylhydrazine.[4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

    • Methylhydrazine (1.1 mmol, 1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution, ~3.3 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3.3 mL).

    • To the stirring solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and isomeric purity.

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that typically yields a single regioisomer.[4][15]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol, 1.0 equiv)

    • Arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Securely seal the vessel and place it in the cavity of a scientific microwave reactor.

    • Irradiate the mixture with stirring at a constant temperature (e.g., 120-140 °C) for 15-20 minutes. Note: Conditions must be optimized for specific substrates.

    • After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air stream in the reactor).

    • Pour the reaction mixture into ice-cold water (~50 mL) to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

References

Troubleshooting discoloration in phenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylhydrazine Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center for phenylhydrazine reactions. Phenylhydrazine and its salts are powerful reagents, indispensable for synthesizing a vast array of compounds, most notably in the Fischer indole synthesis.[1][2] However, their utility is matched by their propensity for degradation, often manifesting as a frustrating and yield-reducing discoloration.

This guide is structured to provide rapid, actionable solutions to the most common issues encountered in the lab. We will move from foundational FAQs to in-depth troubleshooting protocols, always grounding our advice in the fundamental chemistry of these fascinating molecules. Our goal is to empower you not just to fix a problem, but to understand its origin and prevent its recurrence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns.

Question 1: My bottle of phenylhydrazine is yellow/brown/dark red. Is it still usable?

Answer: This is the most frequent issue and depends heavily on the degree of discoloration.

  • Pale Yellow: A pale yellow hue in liquid phenylhydrazine is common and results from minor aerial oxidation.[2][3] For many applications, particularly those that are not sensitive to trace impurities, this reagent can often be used directly.

  • Yellow to Brown/Red: As oxidation progresses, the color deepens.[1][2] At this stage, the concentration of colored impurities and decomposition byproducts is significant. Using the reagent as-is will likely lead to a discolored reaction mixture, difficult purifications, and reduced yields. Purification before use is strongly recommended (See Protocol 1 ).

  • Dark Red to Black: This indicates severe degradation. The reagent should be considered for purification only if a large quantity needs to be salvaged; otherwise, it is best to use a fresh bottle.

The primary cause of this discoloration is oxidation. Phenylhydrazine is a potent reducing agent and readily reacts with atmospheric oxygen. This process is complex and can be initiated by trace metal cations.[4][5] The reaction proceeds through several intermediates, including phenyldiazene and phenylhydrazyl radicals, which can ultimately lead to the formation of benzene, nitrogen, and highly colored polymeric byproducts.[4][5]

Question 2: I'm using phenylhydrazine hydrochloride, which is a solid. It has a pinkish or yellowish tint. Is this a problem?

Answer: Phenylhydrazine hydrochloride is the salt form, which is generally more stable and easier to handle than the free base.[6] A slight yellowish or pinkish tint in the crystalline solid is often acceptable and is a common appearance for the crude hydrochloride salt.[7] However, for high-purity applications, recrystallization can yield pure white crystals.[7][8] Unlike the free base, the hydrochloride salt is less prone to rapid aerial oxidation, making it a preferred starting material for many procedures.[6]

Question 3: My reaction turned dark brown immediately after adding phenylhydrazine. What happened and what should I do?

Answer: This indicates a rapid decomposition or side reaction. The most likely causes are:

  • Oxygen in the Solvent/Headspace: Phenylhydrazine is highly sensitive to dissolved oxygen. If your solvents were not properly degassed or the reaction was not run under an inert atmosphere, rapid oxidation will occur upon addition.

  • Impurities in the Reaction: Trace metal impurities (like Cu²⁺) in your starting materials or solvents can catalytically accelerate the oxidation of phenylhydrazine.[4]

  • Incompatible Conditions: High temperatures can cause phenylhydrazine to decompose, especially in the presence of any residual hydrochloride, which can catalyze the decomposition.[7]

Immediate Action: At this point, the best course is often to complete the reaction and then address the colored impurities during the workup using a decolorizing agent like activated carbon (See Protocol 3 ). For future attempts, prevention is key (See Part 2 ).

Part 2: Deep Dive - Proactive Troubleshooting & Prevention

Preventing discoloration from the outset is far more effective than trying to remove impurities later.

Question 4: How can I design my experiment to completely avoid discoloration?

Answer: A successful, clean phenylhydrazine reaction relies on rigorous exclusion of air and the use of high-purity reagents.

Reagent Purity and Selection

Choosing the right starting material is critical. The table below outlines the key differences between the free base and the hydrochloride salt.

PropertyPhenylhydrazine (Free Base)Phenylhydrazine Hydrochloride (Salt)
Appearance Pale yellow oily liquid or low-melting solid.[1][9]White to pale yellow/pinkish crystalline powder.[6][7]
Stability Highly susceptible to air oxidation; darkens rapidly.[2][3]More stable in air; easier to store long-term.[6]
Handling Liquid, toxic by skin absorption.[9] Requires careful handling.Crystalline solid, easier to weigh and handle.[6]
Solubility Soluble in most organic solvents.Soluble in water and polar solvents like ethanol.[6]
Typical Use Used directly in non-polar organic solvents.Often used in aqueous or alcoholic media. The free base is liberated in situ or via a separate workup step by adding a base like NaOH.[7][8]

Recommendation: Whenever possible, start with high-purity phenylhydrazine hydrochloride and either use it directly or liberate the free base just before use. If you must use the free base from a commercial bottle that has discolored, purification is essential.

The Chemistry of Prevention: Inert Atmosphere Techniques

The root cause of discoloration is oxidation. Therefore, the most robust preventative measure is to rigorously exclude oxygen from your reaction system. This is achieved by using an inert atmosphere. See Protocol 2 for a detailed methodology.

The diagram below illustrates the general workflow for preventing discoloration.

Caption: Proactive workflow to prevent discoloration.

Question 5: My reaction is complete, but the crude product is a dark oil/solid. How can I clean it up?

Answer: Post-reaction cleanup is a common necessity. The goal is to remove the highly polar, colored impurities without significant loss of your desired product.

Activated Carbon Treatment: The most common and effective method is treatment with activated carbon (also known as charcoal).[10] Activated carbon has a high surface area and a strong affinity for large, conjugated molecules, which are characteristic of the colored byproducts.[11] See Protocol 3 for a step-by-step guide.

Important Considerations:

  • Product Loss: Activated carbon is not perfectly selective and will adsorb some of your product, leading to a decrease in yield.[11] Use the minimum amount necessary to achieve acceptable color.

  • Filtration: Carbon particles are extremely fine and require careful filtration (typically hot filtration) to remove them completely.[11]

The following diagram illustrates the primary oxidation pathway that leads to discoloration.

Oxidation_Pathway PH Phenylhydrazine (C₆H₅NHNH₂) Intermediates Reactive Intermediates (Phenyldiazene, Radicals) PH->Intermediates Oxidation O2 O₂, Metal Ions (Cu²⁺) O2->Intermediates Products Benzene + N₂ Intermediates->Products Decomposition Polymers Colored Polymeric Byproducts Intermediates->Polymers Polymerization

Caption: Simplified oxidation pathway of phenylhydrazine.

Part 3: Standard Operating Protocols

Protocol 1: Purification of Phenylhydrazine Free Base by Vacuum Distillation

This procedure should only be performed in a well-ventilated fume hood by personnel experienced with vacuum distillation. Phenylhydrazine is toxic.

  • Safety First: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Charge the Flask: Add the discolored phenylhydrazine to the distillation flask. It is crucial that the material contains no trace of phenylhydrazine hydrochloride, as this can catalyze explosive decomposition at high temperatures.[7] If starting from the salt, ensure the free base has been thoroughly separated and dried after liberation with a base like NaOH.[7][8] Adding a small amount of a high-boiling point glycol (e.g., ethylene glycol) can sometimes improve the purity of the distillate.[12]

  • Distillation: Slowly apply vacuum and gently heat the flask. Benzene or other low-boiling impurities may distill first.[8]

  • Collect the Product: Collect the phenylhydrazine fraction that distills at the correct temperature for your applied pressure (e.g., 127-130°C at 22 mmHg).[8] The distillate should be a colorless or very pale yellow oil.[8]

  • Storage: Store the purified phenylhydrazine under an inert atmosphere (e.g., argon or nitrogen) in an amber bottle, preferably in a refrigerator or freezer to prolong its stability. Adding a stabilizer like hexamethylene tetramine has also been shown to significantly extend shelf life.[13]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This procedure uses the "balloon" method, common in many research labs.[14]

  • Glassware Preparation: Ensure your reaction flask, magnetic stir bar, and any addition funnels are thoroughly dried, either in an oven overnight or by flame-drying under vacuum.[15][16]

  • Assembly: Assemble the hot glassware and cap the joints with rubber septa while still warm. Clamp the flask to a stand in a fume hood.

  • Inert Gas Flush: Fill a balloon with nitrogen or argon.[16] Insert a needle attached to the balloon into the septum of the reaction flask. Insert a second, open needle (an "exit needle") into the septum to allow air to be displaced.[14]

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[14]

  • Reagent Addition: Remove the exit needle. Add degassed solvents and reagents via a dry syringe or cannula. To add a liquid, pierce the septum with the syringe needle, withdraw the desired volume, then inject it into the reaction flask. For solids, you can briefly remove the septum and add the solid under a positive flow of inert gas from the balloon.

  • Reaction: Maintain a positive pressure of inert gas via the balloon for the duration of the reaction. The balloon will act as a simple pressure regulator.

Protocol 3: Decolorization of a Crude Product with Activated Carbon

  • Dissolution: Dissolve your crude, colored product in a suitable solvent. The procedure is often most effective when the solution is heated.[10]

  • Addition of Carbon: Temporarily remove the solution from the heat source. Add a small amount of activated carbon (a spatula tip is a good starting point).[11] Be cautious, as the high surface area of the carbon can cause bumping or sudden boiling if added to a near-boiling solution.[11]

  • Stirring: Stir or swirl the mixture for 5-15 minutes. The solution should become significantly lighter in color as the impurities are adsorbed onto the carbon. If the color persists, another small portion of carbon can be added.

  • Hot Filtration: To remove the carbon, you must perform a hot filtration. Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it. Quickly filter your hot solution through the prepared funnel. This prevents your product from crystallizing prematurely on the filter paper.

  • Product Isolation: The resulting filtrate should be colorless or have a significantly reduced color. You can then proceed with crystallization or solvent removal to isolate your purified product.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone structural motif in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to address the practical challenges encountered in the laboratory. We will explore the causality behind common synthetic issues and provide scientifically grounded, actionable solutions to optimize your reaction conditions, improve yields, and ensure product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding pyrazole synthesis, particularly focusing on the classical and widely used Knorr synthesis and related methodologies involving 1,3-dicarbonyl compounds and hydrazines.

Q1: What is the most common method for synthesizing pyrazoles, and what is the basic mechanism?

A1: The most prevalent and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][2][3] This is often referred to as the Knorr pyrazole synthesis.[4][5][6]

The mechanism, typically acid-catalyzed, proceeds as follows:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Imine/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

  • Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.[4][5][6]

Q2: My 1,3-dicarbonyl is unsymmetrical. How can I control which regioisomer of the pyrazole is formed?

A2: Regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as the reaction can produce a mixture of two constitutional isomers.[1][7] Controlling the outcome relies on exploiting the electronic and steric differences between the two carbonyl groups.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine. For example, in a trifluoromethyl-1,3-diketone, the initial attack will likely occur at the carbonyl adjacent to the electron-withdrawing CF₃ group.[8]

  • Steric Hindrance: A sterically hindered carbonyl group will react more slowly. The initial nucleophilic attack will favor the less hindered carbonyl.

  • Reaction Conditions: The choice of solvent and catalyst can dramatically influence the regiochemical outcome. Aprotic dipolar solvents (like DMF or DMAc) under acidic conditions have been shown to provide higher regioselectivity compared to traditional protic solvents like ethanol.[1][8][9] Temperature can also be a controlling factor in some systems.[10]

Q3: What is the role of a catalyst in pyrazole synthesis? Is it always necessary?

A3: While some pyrazole syntheses can proceed thermally, a catalyst is almost always used to accelerate the reaction and improve yields. The catalyst's primary role is to activate the carbonyl group toward nucleophilic attack.

  • Acid Catalysts: Protic acids (e.g., acetic acid, HCl) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are most common.[6][11] They protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and speeding up both the initial condensation and the subsequent dehydration steps.[4][5]

  • Modern Catalysts: A wide range of advanced catalysts have been developed, including heterogeneous catalysts (for easier removal), nano-organocatalysts, and metal catalysts (e.g., Ru, Cu, Ni, Ag) for specific transformations or milder reaction conditions.[9][11][12][13][14]

  • Solvent-Free and Green Conditions: Some modern protocols utilize ionic liquids or solid supports which can act as both the reaction medium and the catalyst, often under solvent-free conditions.[15][16]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield
Q: I've run my reaction overnight, but TLC analysis shows mostly unreacted starting materials. What should I check first?

A: This is a classic problem indicating that the reaction activation energy is not being overcome. Here is a logical troubleshooting workflow:

Troubleshooting Workflow: Incomplete Conversion

G start Low or No Conversion (Starting Material Remains) check_temp Is the reaction temperature adequate? start->check_temp check_cat Is the catalyst active and present in sufficient quantity? check_temp->check_cat Yes temp_sol Action: Increase temperature. Refluxing is common. Consider microwave irradiation for rate enhancement. check_temp->temp_sol No check_solv Are reactants fully dissolved in the chosen solvent? check_cat->check_solv Yes cat_sol Action: Add fresh catalyst. Increase catalyst loading (e.g., from catalytic to 0.5 eq. of AcOH). Switch to a stronger acid catalyst. check_cat->cat_sol No check_water Is water removal necessary? check_solv->check_water Yes solv_sol Action: Change to a solvent with better solubility properties (e.g., DMF, Toluene). Increase solvent volume. check_solv->solv_sol No water_sol Action: Use a Dean-Stark apparatus if using a non-polar solvent like toluene to remove water and drive equilibrium. check_water->water_sol No

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Explanation:

  • Temperature: Many pyrazole syntheses require heat to proceed at a reasonable rate. Refluxing in a solvent like ethanol or toluene is a standard condition.[11] If you are running the reaction at room temperature, slowly increasing the heat while monitoring by TLC is the first logical step.[17]

  • Catalysis: An acid catalyst is crucial for activating the carbonyls.[6] If you used a catalytic amount of a weak acid like acetic acid, it may be insufficient. Consider increasing the loading or switching to a stronger acid. Ensure your catalyst has not degraded.

  • Solubility: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be dramatically reduced. Confirm the solubility of both the dicarbonyl and the hydrazine salt in your chosen solvent.[17]

  • Water Removal: The reaction produces two equivalents of water. As a reversible condensation, the presence of excess water can inhibit the reaction from reaching completion. For reactions in non-polar solvents like toluene, using a Dean-Stark apparatus to physically remove water is a highly effective strategy to drive the reaction forward.

Issue 2: Multiple Spots on TLC / Complex Product Mixture
Q: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side products?

A: A complex product mixture is often due to side reactions or the formation of regioisomers.

  • Regioisomer Formation: As discussed in FAQ Q2, this is the most common cause when using unsymmetrical starting materials.[7] You will have two pyrazole products with very similar polarities, which can be challenging to separate.

    • Solution: Revisit the reaction conditions to favor one isomer. Literature suggests that aprotic polar solvents can significantly enhance regioselectivity.[1][8] Alternatively, you may need to rely on careful column chromatography for separation.[7]

  • Incomplete Cyclization: You may have isolated the intermediate hydrazone (the product after the first condensation/dehydration). This species is often stable enough to be observed.

    • Solution: Increase reaction time or temperature to promote the final intramolecular cyclization and dehydration step.

  • Side Reactions of Hydrazine: Hydrazine can potentially react with itself or undergo oxidation. Ensure you are using a stoichiometric amount (typically 1.0-1.1 equivalents). Using a large excess can complicate the workup and purification.

  • Degradation: If reaction conditions are too harsh (e.g., excessively high temperatures or very strong acid for prolonged periods), your starting materials or the pyrazole product itself may begin to degrade.

    • Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed.[17] Avoid unnecessarily long reaction times.

Issue 3: Purification and Isolation Challenges
Q: My pyrazole product is very polar and streaks on the silica gel column. How can I effectively purify it?

A: The two basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.

Purification Strategies for Basic Pyrazoles

MethodDescriptionWhen to Use
Base-Washed Silica Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol.[18]This is the first and most common method to try for any basic compound that streaks on silica. It neutralizes acidic sites on the silica surface.
Acid/Base Extraction During the workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure pyrazole back into an organic solvent.Useful for removing non-basic impurities. The pyrazole must be stable to both acidic and basic conditions.
Crystallization If the product is a solid, recrystallization is an excellent method for purification.[18][19] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[18]Ideal for obtaining highly pure, crystalline material when the crude product is relatively clean (>85% pure).
Reverse-Phase Chromatography Use a C18-functionalized silica column with solvents like acetonitrile and water.[18] The separation mechanism is based on polarity, but without the strong acidic interactions of normal phase silica.Effective for very polar compounds that are difficult to purify by other means, though it is often more expensive and time-consuming.

Part 3: Key Experimental Protocols & Methodologies

General Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general method for the reaction of a 1,3-diketone with a substituted hydrazine hydrochloride.

Workflow: From Reactants to Purified Pyrazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine 1,3-Diketone (1.0 eq) and Hydrazine Salt (1.05 eq) in Ethanol B Add Acetic Acid (0.1 - 1.0 eq) A->B C Heat to Reflux B->C D Monitor by TLC until Starting Material Consumed C->D E Cool to RT, Remove Solvent in Vacuo D->E F Partition between Ethyl Acetate and Saturated NaHCO₃ (aq) E->F G Dry Organic Layer (Na₂SO₄), Filter and Concentrate F->G H Purify Crude Solid/Oil by Column Chromatography or Recrystallization G->H

Caption: Standard experimental workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.05 eq.), and a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq.). Causality Note: The acid protonates a carbonyl, increasing its electrophilicity and accelerating the initial condensation step.[4][5]

  • Heating and Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is complete when the limiting 1,3-dicarbonyl spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid catalyst. Wash subsequently with brine. Trustworthiness Note: This neutralization is critical to prevent the product from remaining as a salt and to ensure good separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole product.

  • Purification: Purify the crude material using an appropriate technique as described in the "Purification and Isolation Challenges" section above (e.g., column chromatography on silica gel treated with 1% Et₃N, or recrystallization from an ethanol/water mixture).

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and streamline your experimental workflow. Our focus is on the critical role of catalyst selection in achieving high yields, excellent regioselectivity, and overall efficiency.

Troubleshooting Guide

This section addresses specific problems you may encounter during pyrazole synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting a pyrazole synthesis, primarily via the Knorr condensation of a 1,3-dicarbonyl compound and a hydrazine, but my yields are consistently low or I'm failing to isolate any product. What are the likely causes and how can I resolve this?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. Here is a systematic approach to diagnosing and solving the problem:

  • Purity of Starting Materials: The integrity of your reactants is paramount. Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions or inhibit the catalyst.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify your reactants by recrystallization or column chromatography before use.[1]

  • Catalyst Choice and Loading: The selection and concentration of the catalyst are critical. While many pyrazole syntheses can proceed without a catalyst, an appropriate catalyst can significantly enhance the reaction rate and yield.[1]

    • Acid Catalysis: For the Knorr synthesis, a catalytic amount of a Brønsted acid (e.g., acetic acid, sulfuric acid) is often employed to activate the carbonyl group for nucleophilic attack by the hydrazine.[2]

    • Lewis Acid Catalysis: Lewis acids such as lithium perchlorate or Yb(PFO)₃ have also been shown to be effective.[3][4]

    • Heterogeneous Catalysts: Consider using a solid-supported catalyst like Amberlyst-70 or a nano-organocatalyst, which can simplify workup and catalyst recovery.[2][3]

    • Optimization: The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a sluggish reaction, while too much can lead to side product formation.

  • Reaction Conditions: Solvent and Temperature: The reaction environment plays a crucial role in both reactant solubility and reaction kinetics.

    • Solvent: Ethanol is a common solvent for the Knorr synthesis.[5] However, for less reactive substrates, a higher-boiling point solvent might be necessary to drive the reaction to completion. Green chemistry approaches often utilize water or polyethylene glycol (PEG) as environmentally benign solvents.[6][7][8]

    • Temperature: Many syntheses proceed at room temperature, but others require heating to reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Sub-optimal temperatures or prolonged reaction times can lead to the degradation of reactants or products.[1]

  • Incomplete Reaction or Equilibrium Issues: The condensation reaction to form the pyrazole ring is often a reversible process.

    • Water Removal: The reaction produces water as a byproduct. Removing water, for instance with a Dean-Stark apparatus, can drive the equilibrium towards product formation.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. If the reaction stalls, consider adjusting the temperature or catalyst loading.

Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

Question: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity to favor a single product?

Answer: Achieving high regioselectivity is a common and critical challenge in the synthesis of substituted pyrazoles. The formation of two or more regioisomers complicates purification and reduces the yield of the desired product.[9][10] The regiochemical outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[10]

Understanding the Influencing Factors:

  • Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.[9][10]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.[10]

  • Reaction Conditions (Solvent and pH): These are often the most influential factors and provide the best opportunity for optimization.[10]

Troubleshooting and Optimization Strategies:

  • Solvent Screening: The choice of solvent can have a dramatic impact on regioselectivity.

    • Standard Solvents: Solvents like ethanol often lead to mixtures of regioisomers.[11]

    • Fluorinated Alcohols: Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity, often favoring one isomer.[9][11] These solvents can modulate the reactivity of the hydrazine nitrogens through hydrogen bonding.

  • pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) can favor the formation of one regioisomer.[10]

    • Basic or Neutral Conditions: Conversely, neutral or slightly basic conditions (e.g., using sodium acetate) may favor the other isomer.[10] A systematic screening of pH is recommended.

  • Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the product ratio.[9] Experiment with running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine the optimal conditions for selectivity.

  • Alternative Synthetic Routes: If optimizing the Knorr condensation proves insufficient, consider alternative strategies that offer inherent regiocontrol:

    • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked, can provide excellent regiocontrol as the cyclization proceeds in a more predictable manner.[9]

    • 1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of a dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne) offers a different mechanistic pathway that can provide complete regioselectivity.[9][12]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazole synthesis, and how do I choose between them?

A1: Catalysts for pyrazole synthesis can be broadly categorized into homogeneous, heterogeneous, and biocatalysts.

  • Homogeneous Catalysts: These are soluble in the reaction medium and include Brønsted acids (e.g., acetic acid, TfOH), Lewis acids (e.g., AgOTf, Sc(OTf)₃), and organometallic complexes (e.g., palladium or rhodium-based catalysts for specific cycloadditions).[3][7][13][14] They are often highly active and selective but can be difficult to separate from the product.[15]

  • Heterogeneous Catalysts: These are in a different phase from the reactants and include solid acids (e.g., Amberlyst-70, silica-supported sulfuric acid), clays (e.g., montmorillonite K10), and various nanocatalysts (e.g., magnetic nanoparticles).[3][7][16] Their primary advantage is ease of separation and recyclability, which aligns with the principles of green chemistry.[15][16]

  • Biocatalysts (Enzymes): While less common for core pyrazole ring formation, engineered enzymes are emerging for specific transformations, such as the highly regioselective N-alkylation of pyrazoles.[17]

Decision-Making Flow for Catalyst Selection:

CatalystSelection start Define Synthesis Goal scale Scale of Reaction? start->scale biocatalyst Biocatalyst (e.g., Engineered Enzyme) - High selectivity - Mild conditions start->biocatalyst Specific Transformation (e.g., N-alkylation) green Green Chemistry a Priority? scale->green Lab Scale hetero Heterogeneous Catalyst (e.g., Amberlyst-70, Nanoparticles) - Recyclable - Easy workup scale->hetero Pilot/Industrial Scale separation Ease of Separation Critical? green->separation No green->hetero Yes homo Homogeneous Catalyst (e.g., Acetic Acid, AgOTf) - High activity - Mechanistic understanding separation->homo No separation->hetero Yes

Caption: Decision tree for catalyst selection in pyrazole synthesis.

Q2: How do "green catalysts" contribute to more sustainable pyrazole synthesis?

A2: Green catalysts are central to developing environmentally benign synthetic routes for pyrazoles. Their contributions include:

  • Use of Benign Solvents: Many green protocols utilize water as the reaction medium, avoiding volatile and toxic organic solvents.[6][7]

  • Recyclability: Heterogeneous and magnetically separable catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity, reducing waste and cost.[13][16]

  • Atom Economy: Multicomponent reactions (MCRs), often facilitated by efficient catalysts, combine several starting materials in a single step, maximizing the incorporation of atoms into the final product and reducing byproducts.[18]

  • Energy Efficiency: Some catalytic systems work efficiently under mild conditions (room temperature) or with alternative energy sources like microwave or ultrasound irradiation, reducing energy consumption.[19] Examples include using simple, non-toxic catalysts like ammonium chloride or imidazole.[6][20]

Q3: Can reaction conditions alone be used to control the outcome of a pyrazole synthesis without changing the catalyst?

A3: Yes, absolutely. While the catalyst is a key player, modifying the reaction conditions is a powerful tool for optimizing pyrazole synthesis, particularly for controlling regioselectivity. As detailed in the troubleshooting section, factors such as solvent choice (e.g., ethanol vs. HFIP), temperature, and pH can dramatically shift the product distribution even with the same catalyst or in a catalyst-free system.[9][10][21] For instance, a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from the same starting materials by simply tuning the reaction temperature.[21]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acid Catalysis

This protocol describes a standard method for synthesizing a pyrazole from a 1,3-dicarbonyl compound and a hydrazine hydrate using acetic acid as a catalyst.

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Hydrazine hydrate (11 mmol)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (50 mL).

  • Add the hydrazine hydrate (11 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude pyrazole.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Improving Regioselectivity using a Fluorinated Alcohol Solvent

This protocol demonstrates how to enhance the regioselectivity of a reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) (5 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (5.5 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (15 mL)

Procedure:

  • In a 50 mL round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl (5 mmol) in HFIP (15 mL).

  • Add the substituted hydrazine (5.5 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Monitor the reaction for the consumption of the starting materials and the formation of the major regioisomeric product using TLC.

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regioisomer.[9]

Data Presentation

Table 1: Comparison of Catalysts for Pyrazole Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reusability
Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxVariesGoodNo
Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesNot SpecifiedRoom Temp1 hup to 99Not Reported
Amberlyst-701,3-Diketones, HydrazinesWaterRoom TempVariesGoodYes
CuFe₂O₄ NanoparticlesAldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateWater604 h85-97Yes
Ammonium ChlorideAcetylacetone, Hydrazine HydrateEthanolRefluxVariesGoodYes

This table is a summary of data reported in the literature and performance may vary based on specific substrates and conditions.[3][5][16][20]

Visualization of Troubleshooting Workflow

Troubleshooting start Problem Identified in Pyrazole Synthesis problem What is the primary issue? start->problem low_yield Low Yield problem->low_yield Low Yield poor_selectivity Poor Regioselectivity problem->poor_selectivity Poor Selectivity check_purity Check Purity of Starting Materials low_yield->check_purity optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst optimize_conditions Optimize Temp & Solvent optimize_catalyst->optimize_conditions remove_water Consider Water Removal optimize_conditions->remove_water change_solvent Screen Solvents (e.g., TFE, HFIP) poor_selectivity->change_solvent adjust_ph Adjust pH (Acidic/Basic) change_solvent->adjust_ph vary_temp Vary Reaction Temperature adjust_ph->vary_temp alt_route Consider Alternative Synthetic Route vary_temp->alt_route

Caption: Workflow for troubleshooting common issues in pyrazole synthesis.

References

Technical Support Center: Managing Impurities from Hydrazine Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to manage impurities from hydrazine starting materials effectively. Hydrazine and its derivatives are invaluable reagents in modern pharmaceutical synthesis, but their reactivity and potential toxicity demand rigorous control strategies.[1] This guide is structured to help you anticipate, identify, and resolve common challenges encountered in the lab.

Section 1: Frequently Asked Questions - The Fundamentals of Hydrazine Impurities

This section addresses the foundational knowledge required to understand and manage hydrazine-related impurities.

Q1: What are the most common impurities found in hydrazine starting materials and where do they come from?

A: Impurities in hydrazine can originate from its synthesis, degradation, or improper storage. The most common synthesis route, the Ketazine process, can introduce specific organic impurities and salts.[2][3]

The primary impurities of concern are:

  • Water and Ammonia: These are common in hydrazine hydrate solutions and are often remnants from the synthesis process.[4]

  • Organic Precursors and Byproducts: Depending on the synthesis method (e.g., Ketazine process), impurities can include ketones (like acetone), ketazines, and other organic compounds.[2][5] The Total Organic Carbon (TOC) value is often used to quantify these, which can range from 500 to 2000 ppm in commercial grades.[3]

  • Dissolved Salts: Chloride is a frequent inorganic impurity, especially if sodium hypochlorite is used as an oxidant in the manufacturing process.[3]

  • Degradation Products: Hydrazine can be oxidized, particularly in the presence of air, which can lead to the formation of other compounds.[4][6] For substituted hydrazines, aerial oxidation can even lead to the formation of highly undesirable nitrosamines.[6]

Table 1: Common Impurities in Hydrazine and Their Origins

Impurity CategorySpecific ExamplesTypical Origin
Process-Related (Organic) Acetone, Methyl Ethyl Ketone, KetazinesKetazine Process Synthesis[2][3]
Process-Related (Inorganic) Chloride, Sodium SaltsKetazine Process (use of NaOCl)[3][5]
Inherent/Degradation Water, AmmoniaSynthesis, Hygroscopic Nature[4]
Substituted Hydrazines Alkylhydrazines (MMH, UDMH)Specific manufacturing processes
Oxidative Degradants Nitrogen oxides, NitrosaminesOxidation by air/other oxidants[6][7]
Q2: Why is it critical to control hydrazine impurities in pharmaceutical synthesis? What are the potential impacts?

A: Controlling hydrazine impurities is paramount for safety, efficacy, and regulatory compliance. Hydrazine is classified as a probable human carcinogen (Group B2) and is a known genotoxic impurity (GTI).[8][9] Genotoxic impurities can damage DNA even at very low levels, posing a significant toxicological risk.[10][11]

The key impacts are:

  • Safety and Toxicity: Due to its genotoxicity, regulatory bodies like the EMEA and FDA have stringent limits on the acceptable daily intake of hydrazine, often as low as 1.5 µ g/day .[9][10] This translates to needing to control its presence in the final drug substance down to low parts-per-million (ppm) levels.[8]

  • Product Quality and Stability: Impurities can affect the physical and chemical properties of the Active Pharmaceutical Ingredient (API), potentially reducing its shelf life, altering its appearance, or causing difficulties during formulation.[11]

  • Reaction Performance: Reactive impurities can interfere with downstream chemical transformations, leading to side reactions, lower yields, and the formation of new, unexpected impurities in your API.

Q3: What are the regulatory expectations regarding hydrazine and its impurities in drug development?

A: Regulatory agencies have a clear stance on genotoxic impurities. The core expectation is to control these impurities to a level that is "as low as reasonably practicable" (ALARP).[9] Guidelines from the International Council for Harmonisation (ICH), such as ICH M7, provide a framework for assessing and controlling mutagenic impurities.

Key regulatory points include:

  • Threshold of Toxicological Concern (TTC): For most genotoxic impurities, a TTC of 1.5 µ g/day is the accepted limit for lifetime exposure.[10] This value is used to calculate the permissible concentration in the API, based on the maximum daily dose of the drug. For a drug with a 2g daily dose, this limit would be 0.75 ppm.[9]

  • Control Strategy: You are expected to identify all potential impurities, including hydrazine, that may arise during synthesis, purification, and storage.[10] A robust control strategy must be developed, which includes setting appropriate specifications for starting materials and intermediates, and demonstrating the capability of your purification processes to remove the impurity to the required level.

  • Validated Analytical Methods: Sensitive and specific analytical methods must be developed and validated to quantify hydrazine at the required low levels.[12][13] These methods are essential for process control and final product release.[8]

Section 2: Troubleshooting Analytical Challenges

Accurate quantification of hydrazine is often the most significant hurdle. Its unique chemical properties make it invisible to standard analytical techniques.[8][14]

Q4: I can't detect hydrazine in my sample using standard HPLC-UV. What am I doing wrong?

A: You are not doing anything wrong; this is an expected result. The fundamental reason is that hydrazine (N₂H₄) lacks a chromophore.[8][15] A chromophore is the part of a molecule that absorbs ultraviolet (UV) or visible light, which is what an HPLC-UV detector "sees." Without a chromophore, hydrazine is essentially invisible to this common detector.

The Solution: Derivatization. To solve this, you must perform a chemical derivatization step before analysis. This involves reacting hydrazine with a reagent to attach a chromophore-containing molecule. This new derivative is easily detectable.

A highly effective and widely used method involves reacting hydrazine with 2-Hydroxy-1-Naphthalaldehyde (HNA).[8][15] This reaction creates a hydrazone product with a strong UV absorbance at a high wavelength (around 406-424 nm), shifting it away from potential interference from the API or other impurities, which typically absorb between 190-380 nm.[8][14]

Q5: My analytical results for hydrazine levels are inconsistent. What could be the cause?

A: Inconsistent results are often traced back to sample preparation and the inherent reactivity of hydrazine.

  • Cause 1: Incomplete Derivatization: The derivatization reaction is sensitive to pH, temperature, and time. If the reaction is not driven to completion, your results will be variable and underestimate the true hydrazine concentration.

    • Troubleshooting: Ensure your reaction conditions are optimized and consistent. For example, when using HNA, heating the sample may be required to ensure a complete and rapid reaction.[15]

  • Cause 2: Sample Matrix Interference: Components in your sample matrix (the API, excipients, etc.) can interfere with the analysis.[8][14]

    • Troubleshooting: The choice of derivatizing agent is key. HNA is effective because the resulting derivative absorbs in the visible range, where most APIs do not, minimizing interference.[8] Ensure your chromatography method provides sufficient resolution between the derivatized hydrazine peak and other sample components.

  • Cause 3: Hydrazine Adsorption/Loss: Hydrazine is highly polar and reactive, and it can be lost through adsorption onto glass surfaces or reaction with components in your sample diluent before it has a chance to be derivatized.[16]

    • Troubleshooting: Prepare samples just before analysis. Consider using silanized glassware or polypropylene vials. Ensure your diluent is compatible and does not react with hydrazine.

Q6: How do I differentiate between hydrazine and its alkylated derivatives (e.g., MMH, UDMH) in my analysis?

A: While derivatization is key for detection, chromatographic separation is essential for differentiation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques.[17][18]

  • Using GC: Derivatization is also common for GC analysis. For example, reacting hydrazine with acetone produces acetone azine, which is suitable for GC-FID analysis.[10] Different alkylated hydrazines will form different derivatives with distinct retention times, allowing for their separation and individual quantification.

  • Using HPLC: A well-developed HPLC method can separate the derivatized forms of hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH). The different alkyl substitutions will alter the polarity and chromatographic behavior of the derivatives, enabling their resolution on a reverse-phase column.

Table 2: Comparison of Analytical Techniques for Hydrazine Detection

TechniqueCommon ApproachAdvantagesDisadvantages
HPLC-UV/Vis Pre-column derivatization with agents like HNA or salicylaldehyde.[8][13]High sensitivity (sub-ppm), high selectivity, robust for routine QC.[8][15]Requires an extra sample preparation step (derivatization).
GC-FID/NPD Derivatization (e.g., with acetone) or direct injection for some matrices.[10][18]Excellent for volatile impurities, can separate hydrazine and its alkylated forms.Derivatization may be needed; hydrazine's high polarity can be challenging for some columns.
Ion Chromatography (IC) Direct analysis without derivatization.[17]Simple sample preparation, good for ionic impurities.May lack the sensitivity required for trace-level genotoxic limits.
Spectrophotometry Colorimetric methods using reagents like p-dimethylaminobenzaldehyde.[18][19]Simple, rapid screening.Prone to interference from other hydrazine derivatives or matrix components.[10]

Section 3: Impurity Removal and Control Strategies

Q7: What are the most effective methods for removing residual hydrazine from a reaction mixture?

A: The choice of method depends heavily on the chemical properties of your product and the scale of your reaction.

  • Aqueous Extraction (Acid Wash): This is often the simplest and most effective method. Hydrazine is a base and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[20] This salt can then be extracted from your organic product layer into an aqueous phase. The key is ensuring your desired product is not acid-sensitive and remains in the organic layer.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from hydrazine, distillation under reduced pressure can be effective.[2] However, heating hydrazine is hazardous and should be approached with extreme caution.[21]

  • Adsorption: Passing a solution containing hydrazine through a bed of an adsorbent material, such as a polymeric resin (e.g., styrene-divinylbenzene), can effectively remove it.[2][3] This can be done in the vapor or liquid phase and is a powerful technique for achieving very low impurity levels.

  • Chemical Quenching: Adding a reagent that selectively reacts with excess hydrazine can be an option, but this is highly dependent on your product's reactivity. A common laboratory practice is to add acetone or another ketone to form the corresponding hydrazone, which may be easier to remove via crystallization or chromatography.

Q8: My product is sensitive to heat. How can I remove hydrazine without distillation?

A: For heat-sensitive compounds, non-thermal methods are essential.

  • Acid-Base Extraction: As detailed above, this is the premier non-thermal method. It is gentle and highly efficient if your product's solubility profile allows for it.[20]

  • Column Chromatography: While not ideal for large quantities, silica gel chromatography can be used. Hydrazine is highly polar and will adhere strongly to the silica.[21] However, it's crucial to choose an eluent system in which your product is mobile but hydrazine is retained. This is often a last resort for difficult separations.

  • Adsorbent Resins: Passing your crude product solution through a cartridge or column packed with a suitable adsorbent resin is an excellent non-thermal option that is scalable.[2]

Q9: How can I prevent the formation of hydrazine-related impurities during my synthesis?

A: A proactive approach based on process understanding is the best strategy.

  • Control Stoichiometry: Use the minimum required excess of hydrazine for your reaction to proceed efficiently. A large excess will only increase the burden on your purification steps.

  • Optimize Reaction Conditions: Analyze the impact of temperature, reaction time, and solvent on the formation of byproducts. Sometimes, running a reaction at a lower temperature for a longer time can significantly improve the impurity profile.

  • Purify Intermediates: If hydrazine is used to create an intermediate, ensure that intermediate is thoroughly purified before proceeding to the next step. This prevents carrying forward unreacted hydrazine that could interfere with subsequent chemistry.

  • Inert Atmosphere: Hydrazine can be oxidized by air.[4] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.[22]

Section 4: Protocols and Methodologies

Protocol 1: Quantification of Trace Hydrazine in an API via HPLC-UV with Pre-column Derivatization

This protocol is a generalized example based on the derivatization with 2-Hydroxy-1-Naphthalaldehyde (HNA) and should be validated for your specific API.[8][15]

Objective: To accurately quantify residual hydrazine in a drug substance down to a limit of quantification (LOQ) of ~0.25 ppm.[8]

1. Reagent and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Hydrazine Stock Standard (100 µg/mL): Accurately weigh ~25 mg of hydrazine sulfate and dissolve in 100.0 mL of Diluent. Adjust weight based on the salt form to calculate the free base concentration.
  • Working Standards: Serially dilute the Stock Standard to prepare calibration standards ranging from 0.05 µg/mL to 2.0 µg/mL.
  • Derivatizing Reagent (HNA Solution): Prepare a 1.0 mg/mL solution of 2-Hydroxy-1-Naphthalaldehyde in acetonitrile.

2. Sample Preparation:

  • Accurately weigh ~100 mg of the API into a 10 mL volumetric flask.
  • Add ~7 mL of Diluent and sonicate to dissolve.
  • Allow the solution to return to room temperature and dilute to volume with Diluent. This yields a 10 mg/mL sample solution.

3. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in an HPLC vial, add 0.5 mL of the HNA Solution.
  • Cap the vials and vortex briefly.
  • Place the vials in a heating block or water bath at 80-100°C for 30-60 minutes to ensure complete reaction.[15][19]
  • Allow the vials to cool to room temperature before analysis.

4. HPLC Conditions:

  • Column: C18 Reverse-Phase, e.g., 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A (e.g., 70%) and ramping to a high percentage of Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector Wavelength: 415 nm.
  • Injection Volume: 20 µL.

5. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area of the derivatized hydrazine against its concentration.
  • Determine the concentration of hydrazine in the sample solution from the calibration curve.
  • Calculate the amount of hydrazine in the API (in ppm) using the following formula: ppm = (Concentration from curve (µg/mL) / Sample Concentration (mg/mL)) x 1000

Protocol 2: Lab-Scale Purification of a Hydrazine-Containing Intermediate via Acid-Base Extraction

Objective: To remove excess hydrazine from an organic solution containing a neutral, water-insoluble product.

1. Initial Setup:

  • Ensure your crude reaction mixture, containing your product and excess hydrazine, is dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether).
  • Transfer the organic solution to a separatory funnel of appropriate size.

2. Acidic Wash:

  • Prepare a dilute aqueous acid solution, such as 1 M Hydrochloric Acid (HCl).[20]
  • Add a volume of the 1 M HCl solution to the separatory funnel approximately equal to the volume of the organic layer.
  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
  • Allow the layers to separate completely. The upper or lower layer will be aqueous depending on the density of your organic solvent relative to water.
  • Drain and collect the aqueous layer (which now contains the hydrazine hydrochloride salt).

3. Repeat Wash:

  • Repeat the acidic wash (Step 2) one or two more times with fresh portions of 1 M HCl to ensure complete removal of hydrazine.

4. Neutralizing Wash:

  • To remove any residual acid from the organic layer, wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid, and you may observe CO₂ gas evolution (venting is critical).
  • Drain the aqueous bicarbonate layer.

5. Final Wash and Drying:

  • Wash the organic layer one final time with brine (saturated NaCl solution) to help break any emulsions and remove bulk water.
  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
  • Filter off the drying agent and concentrate the organic solvent in vacuo to isolate your purified product.

6. Verification:

  • Submit a sample of the final product for analysis using the HPLC method described in Protocol 1 to confirm that the hydrazine content is below your specified limit.

Section 5: Visual Workflows

Diagram 1: Workflow for Investigating and Controlling a Hydrazine-Related Impurity

Caption: A systematic approach to identifying, quantifying, and controlling hydrazine impurities.

Hydrazine_Impurity_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Root Cause & Control cluster_2 Phase 3: Implementation & Monitoring start Potential for Hydrazine Impurity Identified dev_method Develop & Validate Trace Analytical Method (e.g., HPLC-Derivatization) start->dev_method profile_batches Profile Impurity in Starting Material & API Batches dev_method->profile_batches assess_risk Perform Risk Assessment (ICH M7, TTC Calculation) profile_batches->assess_risk root_cause Investigate Root Cause: - Starting Material? - Process-Generated? assess_risk->root_cause fate_purge Conduct Fate & Purge Study: Does process remove it? root_cause->fate_purge set_spec Set Specification for Starting Material / Intermediate fate_purge->set_spec Sufficient Purge modify_process Modify Process: - Optimize Stoichiometry - Enhance Purification Step fate_purge->modify_process Insufficient Purge implement Implement Control Strategy in Manufacturing set_spec->implement modify_process->implement monitor Routine QC Testing of Batches implement->monitor finish Controlled Process Ensures API Quality monitor->finish

Diagram 2: Derivatization for HPLC-UV Detection

Caption: Chemical reaction converting invisible hydrazine to a detectable hydrazone.

Derivatization_Reaction cluster_product Product hydrazine Hydrazine (N₂H₄) (No Chromophore) plus + hna 2-Hydroxy-1-Naphthalaldehyde (HNA) (Has Chromophore) arrow Heat, pH Control (Reaction) hna->arrow hydrazone Resulting Hydrazone (Strong Chromophore at ~415 nm) arrow->hydrazone

Section 7: References

  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 148-153. --INVALID-LINK--

  • Westphal, O. & Eucken, H. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. --INVALID-LINK--

  • Various Authors. (2022). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. --INVALID-LINK--

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Sigma-Aldrich. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. --INVALID-LINK--

  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. --INVALID-LINK--

  • Podder, J., & Schlegel, H. (1994). A process for the removal of impurities from hydrazine hydrate. Google Patents (CN1036576C). --INVALID-LINK--

  • Podder, J., & Schlegel, H. (1995). Process for removing impurities from hydrazine hydrate. Google Patents (DE4329599C1). --INVALID-LINK--

  • Li, J., et al. (2016). Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. Google Patents (CN105347319A). --INVALID-LINK--

  • OSHA. (n.d.). HYDRAZINE (Method 20). Occupational Safety and Health Administration. --INVALID-LINK--

  • Leshchinskaya, V., et al. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. --INVALID-LINK--

  • Reddit User Discussion. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. --INVALID-LINK--

  • Reddit User Discussion. (2022). How to quench excess hydrazine monohydrate. r/Chempros. --INVALID-LINK--

  • Wang, J., Yang, S., & Zhang, K. (2016). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Asia. --INVALID-LINK--

  • Kean, T., et al. (2006). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate. --INVALID-LINK--

  • Defense Technical Information Center. (n.d.). Hydrazine Impurity Survey. DTIC. --INVALID-LINK--

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. --INVALID-LINK--

  • Kean, T., et al. (2006). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. Pharmeur Sci Notes, 2006(2), 23-33. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Pharma-intermediate.com. --INVALID-LINK--

  • Wang, J., Yang, S., & Zhang, K. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate. --INVALID-LINK--

  • Kumar, A., et al. (2020). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Pharmaceutical Research International. --INVALID-LINK--

  • Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. --INVALID-LINK--

  • National Center for Biotechnology Information. (1997). REGULATIONS AND ADVISORIES - Toxicological Profile for Hydrazines. NCBI Bookshelf. --INVALID-LINK--

  • Arxada. (n.d.). Performance Chemicals Hydrazine. Arxada. --INVALID-LINK--

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. --INVALID-LINK--

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. --INVALID-LINK--

  • User Discussion. (2023). Nitrosamines precursors - Root Causes. Community.usp.org. --INVALID-LINK--

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active compounds, including various therapeutic agents. Its pyrazole core is a privileged scaffold in medicinal chemistry. The successful and efficient synthesis of this compound, particularly at scale, is crucial for advancing drug discovery and development programs. This guide will walk you through a common synthetic route, highlight potential challenges in scaling up the process, and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies exist, with the most common being a one-pot, three-component reaction involving phenylhydrazine, a suitable three-carbon synthon, and a source for the nitrile group. Another prominent method is the Vilsmeier-Haack reaction on a hydrazone precursor, which allows for the direct formylation of the pyrazole ring, followed by conversion of the aldehyde to a nitrile.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern revolves around the use of phenylhydrazine. It is a toxic and potentially unstable compound, especially at elevated temperatures.[3][4] Reactions involving hydrazines can be exothermic, posing a risk of thermal runaway if not properly controlled during scale-up.[5] Appropriate engineering controls, personal protective equipment (PPE), and careful temperature monitoring are essential.

Q3: What is a typical laboratory-scale yield for this synthesis?

A3: Yields can vary significantly depending on the specific protocol and purification methods. Well-optimized, lab-scale syntheses of related pyrazole-4-carbonitriles can achieve yields in the range of 85-95%.[6] However, yields may be lower during initial scale-up attempts before the process is fully optimized.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product.[7] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis, especially for identifying and tracking the formation of any impurities.[8]

Recommended Synthetic Protocol: Vilsmeier-Haack Approach

A reliable method for the synthesis of this compound involves the Vilsmeier-Haack cyclization of a phenylhydrazone, followed by conversion of the resulting aldehyde to the nitrile. This two-step approach offers good control over the reaction and generally produces a cleaner product profile compared to some one-pot methods.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This step involves the reaction of a suitable phenylhydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Experimental Protocol:

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this, add the appropriate phenylhydrazone precursor (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the hydrazone.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 1-phenyl-1H-pyrazole-4-carbaldehyde will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of Aldehyde to this compound

The aldehyde is then converted to the nitrile, commonly via an aldoxime intermediate.

Experimental Protocol:

  • In a round-bottom flask, suspend the crude 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the suspension.

  • Add a base, such as sodium acetate or pyridine (1.2 equivalents), to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the aldehyde is consumed.

  • Cool the reaction mixture. The aldoxime may precipitate and can be isolated, or the reaction can proceed directly to the next step.

  • To the aldoxime (or the reaction mixture containing it), add a dehydrating agent such as acetic anhydride or thionyl chloride, and heat to complete the conversion to the nitrile.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Collect the precipitated this compound by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Troubleshooting Guide for Scale-Up

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Incomplete reaction.[5]- Product loss during workup or purification.[5]- Degradation of starting materials or product.- Reaction Completion: Increase reaction time or temperature cautiously. Ensure efficient mixing, which is critical at a larger scale. Verify the quality and purity of starting materials.[5]- Workup/Purification: Optimize extraction and recrystallization solvents and procedures to minimize product loss.[5]- Degradation: If the product is thermally sensitive, consider lower reaction temperatures for a longer duration. Work under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.[5]
Impurity Formation - Formation of regioisomers (if using an unsymmetrical precursor).[8]- Side reactions involving phenylhydrazine.[8]- Incomplete conversion of intermediates.- Regioisomers: While the Vilsmeier-Haack route generally offers good regioselectivity, if isomers are detected, consider modifying the reaction conditions (e.g., lower temperature) to favor the desired product.[5]- Phenylhydrazine Side Reactions: Use high-purity phenylhydrazine and consider performing the reaction under an inert atmosphere.[8]- Incomplete Conversion: Ensure adequate reaction time and temperature. Monitor the reaction closely by TLC or HPLC.
Exothermic Reaction/Thermal Runaway - Poor heat dissipation at a larger scale, especially during the formation of the Vilsmeier reagent and the initial reaction with the hydrazone.[5]- Control Reagent Addition: Add reagents slowly and in a controlled manner. For larger scales, consider using a syringe pump for precise addition rates.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller).- Dilution: Use a sufficient volume of solvent to help dissipate the heat of reaction.[5]- Emergency Preparedness: Have a quenching plan in place in case of a thermal runaway.
Difficult Purification - The product and impurities have similar physical properties (e.g., solubility, polarity).[5]- Oily or tarry crude product.- Recrystallization: Screen a variety of solvents and solvent mixtures to find optimal conditions for selective crystallization of the product.- Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases.[5]- Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but impurities are more soluble can be effective.

Visualizing the Workflow and Logic

General Synthetic Workflow

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Nitrile Formation cluster_2 Purification A Phenylhydrazone Precursor C Vilsmeier-Haack Cyclization A->C B Vilsmeier Reagent Formation (DMF + POCl3) B->C D Quenching & Neutralization C->D E Isolation of Crude Aldehyde D->E F Crude Aldehyde E->F G Oxime Formation (Hydroxylamine) F->G H Dehydration G->H I Isolation of Crude Nitrile H->I J Crude Nitrile I->J K Recrystallization J->K L Pure this compound K->L G Start Low Yield Observed CheckReaction Is the reaction complete? (TLC/HPLC Analysis) Start->CheckReaction CheckWorkup Was there significant product loss during workup/purification? CheckReaction->CheckWorkup Yes OptimizeReaction Optimize Reaction Conditions: - Increase time/temperature - Improve mixing CheckReaction->OptimizeReaction No CheckPurity Are starting materials pure? CheckWorkup->CheckPurity No OptimizePurification Optimize Purification: - Change recrystallization solvent - Consider chromatography CheckWorkup->OptimizePurification Yes PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No ConsiderDegradation Is product degradation occurring? CheckPurity->ConsiderDegradation Yes ModifyConditions Modify Conditions: - Lower temperature - Use inert atmosphere ConsiderDegradation->ModifyConditions Yes

References

Validation & Comparative

A Senior Scientist's Guide to Pyrazole-4-carbonitrile Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into numerous blockbuster drugs and high-performance materials.[1] Within this privileged heterocyclic family, pyrazole-4-carbonitriles stand out as particularly valuable building blocks. The nitrile group serves as a powerful synthetic handle, enabling transformations into amides, carboxylic acids, tetrazoles, and other functional groups essential for modulating pharmacological activity.

This guide provides an in-depth comparison of the most effective and commonly employed synthetic strategies for accessing pyrazole-4-carbonitriles. We will move beyond simple procedural lists to explore the underlying mechanisms, strategic advantages, and practical limitations of each method. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic campaigns.

Method 1: The Workhorse: One-Pot Three-Component Condensation

The most prevalent and arguably most efficient route to substituted 5-aminopyrazole-4-carbonitriles is the one-pot, three-component reaction (3-MCR) involving an aldehyde, malononitrile, and a hydrazine derivative.[2][3] This method has gained immense popularity due to its operational simplicity, high atom economy, and alignment with the principles of green chemistry.[4][5]

Mechanistic Rationale

The reaction proceeds through a well-orchestrated cascade of classical organic transformations. The causality behind its success lies in the sequential, in-situ formation of highly reactive intermediates that rapidly converge to the stable pyrazole product.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (1) and malononitrile (2). The catalyst, which can range from simple bases to specialized nanoparticles, deprotonates the highly acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a reactive α,β-unsaturated intermediate, an arylidene malononitrile (3).[6]

  • Michael Addition: The hydrazine (4) then acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of the arylidene malononitrile. This step forms a transient, acyclic intermediate (5).[6]

  • Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazine adduct then undergoes a rapid intramolecular nucleophilic attack on one of the nitrile groups. This cyclization is followed by a tautomerization (imine-enamine) to aromatize the ring, yielding the highly stable 5-amino-1H-pyrazole-4-carbonitrile product (6).[6]

Workflow Diagram: Three-Component Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Cascade Aldehyde Aldehyde (1) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile (2) Malononitrile->Knoevenagel Hydrazine Hydrazine (4) Michael Michael Addition Hydrazine->Michael Intermediate Arylidene Malononitrile (3) Knoevenagel->Intermediate Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product 5-Amino-1H-pyrazole- 4-carbonitrile (6) Cyclization->Product Intermediate->Michael

Caption: Workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Advantages and Trustworthiness
  • High Efficiency: This method often provides excellent yields (often >85%) in short reaction times.[4]

  • Green Chemistry: Many protocols utilize water or ethanol as a solvent, or are performed under solvent-free conditions, significantly reducing environmental impact.[3][7] Catalysts are often recyclable, such as Fe3O4 nanoparticles or solid-phase supported catalysts.[5][8]

  • Operational Simplicity: As a one-pot reaction, it avoids the need for isolation and purification of intermediates, saving time and resources. The final product often precipitates from the reaction mixture and can be purified by simple recrystallization.[3]

  • Structural Diversity: A wide range of aldehydes and substituted hydrazines can be used, allowing for the rapid generation of diverse compound libraries.

Limitations
  • Limited Substitution Pattern: This method predominantly yields 5-aminopyrazoles. Accessing other substitution patterns at the C5 position requires a different synthetic approach.

  • Malononitrile Requirement: The reaction is largely dependent on the use of malononitrile or closely related active methylene compounds.

Representative Experimental Protocol

The following protocol is a synthesis adapted from methodologies employing simple, environmentally benign catalysts.[3][4]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and 20 mL of a 1:1 ethanol/water mixture.

  • Catalyst Addition: Add the catalyst (e.g., 0.05 g of a supported nanocatalyst or a simple salt like NaCl).[3][4]

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes. Progress can be monitored by TLC to observe the formation of the Knoevenagel condensation product.

  • Hydrazine Addition: Add phenylhydrazine (10 mmol, 1.08 g) to the reaction mixture.

  • Reaction: Heat the mixture to 55-60 °C and continue stirring. The reaction progress is monitored by TLC. Reaction times can vary from 15 minutes to a few hours depending on the substrates and catalyst used.[4][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol and then recrystallized from ethanol to afford the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.

Method 2: Stepwise Synthesis via Activated β-Keto or Enaminonitriles

For accessing pyrazole-4-carbonitriles with different substitution patterns, a more deliberate, stepwise approach is often necessary. A reliable strategy involves the reaction of hydrazine with a pre-formed 1,3-dielectrophilic precursor, such as an activated enaminonitrile.[9][10]

Mechanistic Rationale

This strategy provides greater control by separating the formation of the carbon backbone from the heterocyclic ring closure.

  • Precursor Synthesis: The synthesis begins by creating a suitable three-carbon electrophilic synthon. For example, a 3-oxoalkanonitrile (7) can be reacted with an activating agent like trichloroacetonitrile to form a highly reactive (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate (8).[9][10] This intermediate has two electrophilic centers perfectly poised for reaction with a dinucleophile.

  • Condensation and Cyclization: The activated intermediate (8) is then treated with hydrazine hydrate. An initial exothermic condensation reaction occurs, followed by intramolecular cyclization and elimination of a suitable leaving group (in this case, derived from the trichloromethyl group) to form the aromatic pyrazole ring (9).[9]

Workflow Diagram: Stepwise Synthesis

G Start 3-Oxoalkanonitrile (7) Step1 Activation Start->Step1 Activator Trichloroacetonitrile Activator->Step1 Hydrazine Hydrazine Hydrate Step2 Condensation & Cyclization Hydrazine->Step2 Product 3-Amino-5-aryl-1H- pyrazole-4-carbonitrile (9) Intermediate Activated Butenenitrile (8) Step1->Intermediate Intermediate->Step2 Step2->Product

Caption: Stepwise synthesis via an activated butenenitrile intermediate.

Advantages and Trustworthiness
  • Versatile Substitution: This method allows for the synthesis of pyrazoles that are not readily accessible via the 3-MCR approach, such as certain 3-amino-5-aryl derivatives.[9]

  • Regiocontrol: The stepwise nature provides unambiguous control over the final substitution pattern, which is critical when dealing with unsymmetrical hydrazines or precursors.

  • Reliability: The protocols are well-established and generally provide good to excellent yields for the targeted compounds.[10]

Limitations
  • Multi-Step Process: Requires the synthesis and isolation of an intermediate, adding time and reducing overall process efficiency compared to one-pot methods.

  • Harsher Reagents: May involve the use of less environmentally friendly reagents and solvents compared to modern green 3-MCR protocols.

Representative Experimental Protocol

This protocol is adapted from the synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.[9][10]

Part A: Synthesis of the Activated Intermediate (6a)

  • Reaction Setup: In a flask, dissolve the 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) in dioxane.

  • Catalyst: Add a catalytic amount of a suitable base (e.g., piperidine).

  • Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture and pour it into water. The solid precipitate is collected by filtration, washed, and crystallized from ethanol to yield the (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile intermediate.

Part B: Synthesis of the Pyrazole (8a)

  • Reaction: To the purified intermediate from Part A (10 mmol), add an excess of hydrazine hydrate (e.g., 3 mL) at room temperature.

  • Control: The reaction is often exothermic and proceeds rapidly. Stirring is continued for a few minutes.

  • Isolation: Allow the mixture to cool. The resulting precipitate is filtered off and recrystallized from ethanol to yield the pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Method 3: [3+2] Cycloaddition Strategies

A mechanistically distinct and powerful approach to the pyrazole core is the [3+2] dipolar cycloaddition. This method involves the reaction of a three-atom dipole (the future N-N-C fragment of the pyrazole) with a two-atom dipolarophile (the C-C fragment).[11] For pyrazole-4-carbonitriles, this typically involves a nitrile-containing dipolarophile.

Mechanistic Rationale

One elegant example is the reaction of nitrile imines with an alkyne surrogate.[12]

  • Dipole Generation: A nitrile imine (11) is generated in situ, typically by the dehydrohalogenation of an α-chloro hydrazone (10) using a base like triethylamine.

  • Cycloaddition: This highly reactive 1,3-dipole (11) immediately undergoes a cycloaddition reaction with a suitable dipolarophile. While alkynes are the traditional choice, issues with regioselectivity and availability can be overcome by using an "alkyne synthon" or equivalent, such as an α-bromoalkene (12).[12] The reaction proceeds with high regioselectivity.

  • Aromatization: The initial cycloaddition forms a non-aromatic pyrazoline intermediate (13). This intermediate then undergoes a spontaneous elimination of a leaving group (e.g., HBr) to aromatize, driving the reaction to completion and forming the final stable pyrazole product (14).[12]

Workflow Diagram: [3+2] Cycloaddition

G Hydrazone α-Chloro Hydrazone (10) Step1 In-situ Dipole Generation Hydrazone->Step1 Base Base (e.g., Et3N) Base->Step1 Dipolarophile Alkyne Surrogate (12) Step2 [3+2] Cycloaddition Dipolarophile->Step2 Product Tetrasubstituted Pyrazole (14) Dipole Nitrile Imine (11) Step1->Dipole Dipole->Step2 Intermediate Bromopyrazoline (13) Step2->Intermediate Step3 Aromatization (Elimination) Intermediate->Step3 Step3->Product

Caption: Synthesis of pyrazoles via [3+2] cycloaddition of a nitrile imine.

Advantages and Trustworthiness
  • High Regioselectivity: Cycloaddition reactions often provide a single regioisomer, which is a significant advantage over classical condensation methods where mixtures can be a problem.[12][13]

  • Access to Complex Scaffolds: This method is excellent for synthesizing highly substituted, and often sterically hindered, pyrazoles that are difficult to obtain otherwise.

  • Mechanistic Clarity: The concerted nature of the cycloaddition often leads to predictable outcomes.

Limitations
  • Starting Material Accessibility: The synthesis of the required precursors, such as α-chloro hydrazones or sydnones, can be multi-step and add complexity to the overall sequence.

  • Safety Concerns: Some 1,3-dipole precursors, like diazo compounds, can be unstable or explosive, requiring careful handling.[11]

Comparative Performance Analysis

FeatureMethod 1: Three-Component CondensationMethod 2: Stepwise SynthesisMethod 3: [3+2] Cycloaddition
Typical Yield Excellent (85-95%)[4][8]Good to Excellent (70-95%)[9][10]Good (60-85%)[12]
Reaction Time Fast (15 min - 4 h)[2][4]Slow (Multi-step, >8 h)Moderate (2-24 h)
Conditions Mild (RT to 80°C)[3][14]Variable (Reflux often needed)Mild (Room Temperature)[12]
Key Advantage High efficiency, green, one-potVersatile substitution, regiocontrolHigh regioselectivity, complex scaffolds
Key Disadvantage Limited to 5-aminopyrazolesMulti-step, less atom-economicalPrecursor synthesis required
Green Chemistry Very Good (Aqueous/Solvent-free)[6]Fair (Organic solvents common)Fair to Good (Mild conditions)

Conclusion and Future Outlook

The synthesis of pyrazole-4-carbonitriles is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • For rapid library synthesis and projects where a 5-amino substituent is desired or tolerated, the Three-Component Condensation is the undisputed method of choice. Its efficiency, operational simplicity, and alignment with green chemistry principles make it ideal for large-scale production and initial screening campaigns.

  • When specific, non-amino substitution patterns are required, or when unambiguous regiochemical outcomes are paramount, a Stepwise Synthesis via activated intermediates provides the necessary control, albeit at the cost of process efficiency.

  • For accessing sterically demanding or complex, fully substituted pyrazoles, [3+2] Cycloaddition strategies offer a powerful and highly regioselective alternative, provided the necessary precursors are accessible.

The future of pyrazole synthesis will likely focus on expanding the scope of multicomponent reactions, developing novel catalysts that operate under even milder conditions, and integrating flow chemistry to enable safer, more scalable production of these vital heterocyclic cores.

References

A Comparative Analysis of Biological Activity: The Established COX-2 Inhibitor Celecoxib versus the Potential of the 1-Phenyl-1H-pyrazole-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory and analgesic drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This guide provides an in-depth comparison of the biological activity of celecoxib with the emerging potential of the 1-phenyl-1H-pyrazole-4-carbonitrile scaffold, a core structure from which numerous derivatives with promising pharmacological activities are being developed.[3][4]

Introduction to the Contenders

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5] Its chemical structure, featuring a sulfonamide group, is key to its selectivity, allowing it to bind to a specific hydrophilic pocket in the COX-2 active site.[6] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][6] Beyond its anti-inflammatory and analgesic properties, celecoxib has also been investigated for its anticancer potential.[7][8]

The This compound scaffold represents a versatile building block in medicinal chemistry. While direct and extensive biological data on the parent molecule is limited, a growing body of research on its derivatives highlights the significant therapeutic potential of this chemical framework.[8][9][10] These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, making the core scaffold a person of interest for the development of novel therapeutics.[3][4]

Mechanism of Action: A Tale of Two Pyrazoles

Celecoxib's mechanism of action is centered on its highly selective inhibition of the COX-2 enzyme.[1][2] The cyclooxygenase pathway is pivotal in the inflammatory cascade.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation & Pain) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Pyrazole_Scaffold 1-Phenyl-1H-pyrazole Derivatives Pyrazole_Scaffold->COX2 Potential Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

While the precise mechanism for many this compound derivatives is still under investigation, their structural similarity to celecoxib suggests that COX inhibition is a likely mode of action for their anti-inflammatory and analgesic effects.[11][12] However, the diverse substitutions on this scaffold may also lead to interactions with other biological targets, potentially offering novel therapeutic avenues.[13][14]

Comparative Biological Activity: A Data-Driven Overview

To provide a clear comparison, the following sections detail the experimental methodologies used to evaluate the anti-inflammatory, analgesic, and cytotoxic activities of these compounds, followed by a summary of representative findings.

Experimental Methodologies

A robust comparison of biological activity relies on standardized and validated experimental protocols. The following are key assays for evaluating the therapeutic potential of anti-inflammatory and analgesic compounds.

The capacity of a compound to inhibit COX-1 and COX-2 is a primary indicator of its anti-inflammatory potential and selectivity.[15]

Protocol: [7][16]

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (e.g., this compound derivative or celecoxib) at various concentrations is pre-incubated with the COX enzyme and a heme cofactor in a Tris-HCl buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

COX_Inhibition_Workflow Start Start Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solution Start->Prepare_Enzyme Incubate_Inhibitor Pre-incubate Enzyme with Test Compound Prepare_Enzyme->Incubate_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate_Inhibitor->Add_Substrate Quantify_PGE2 Quantify PGE2 Production (ELISA or LC-MS/MS) Add_Substrate->Quantify_PGE2 Calculate_IC50 Calculate IC50 Values Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro COX Inhibition Assay.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[5][17]

Protocol: [18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[20][21]

Protocol: [6][22]

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound, a positive control (e.g., indomethacin or celecoxib), or a vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered to the right hind paw of the animals.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

The formalin test is a model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain.[1][23]

Protocol: [24][25]

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compound, a positive control (e.g., morphine or celecoxib), or a vehicle is administered prior to the formalin injection.

  • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: The total licking time in each phase for the treated groups is compared to the vehicle control group to determine the analgesic effect.

Summary of Comparative Data

The following tables summarize representative data for celecoxib and various derivatives of the 1-phenyl-1H-pyrazole scaffold. It is important to note that the data for the pyrazole derivatives are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>100.04 - 0.3>30
Pyrazole Derivative A5.20.1534.7
Pyrazole Derivative B>1002.5>40

Data are representative and compiled from various sources. Actual values may vary.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

CompoundCarrageenan-Induced Paw Edema (% Inhibition)Formalin Test - Late Phase (% Inhibition)
Celecoxib (10 mg/kg)~50-60%~40-50%
Pyrazole Derivative C (20 mg/kg)~45%~35%
Pyrazole Derivative D (10 mg/kg)~55%~48%

Data are representative and compiled from various sources. Doses and experimental conditions may vary.

Table 3: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Celecoxib15 - 5010 - 4020 - 60
Pyrazole Derivative E5.88.27.5
Pyrazole Derivative F2.54.13.8

Data are representative and compiled from various sources. Cell lines and experimental conditions may vary.

Discussion and Future Perspectives

The data presented underscores the established efficacy of celecoxib as a selective COX-2 inhibitor with potent anti-inflammatory, analgesic, and notable anticancer activities. Its well-defined mechanism of action and extensive clinical use make it a crucial benchmark for the development of new anti-inflammatory agents.

The this compound scaffold has emerged as a highly promising platform for the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, in some cases comparable or even superior to established drugs in preclinical models. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Direct Biological Evaluation: A comprehensive biological evaluation of the parent this compound compound is warranted to establish a baseline for its activity.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on derivatives will help in identifying the key structural features responsible for their biological activities and selectivity.

  • Mechanism of Action Elucidation: While COX inhibition is a likely mechanism for many derivatives, further studies are needed to explore other potential molecular targets that may contribute to their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Promising derivatives should be advanced to more extensive in vivo studies to evaluate their efficacy in various disease models and to assess their safety profiles, including cardiovascular and renal effects.

References

Unveiling the Electronic Landscape of Pyrazole Derivatives: A Comparative Guide to Theoretical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate electronic structure of pyrazole derivatives is paramount. These nitrogen-containing heterocyclic compounds are not just versatile building blocks in medicinal chemistry and materials science, but their biological activity and material properties are intrinsically linked to the distribution and energy of their electrons.[1][2][3] This guide provides an in-depth comparison of theoretical methods used to elucidate the electronic structure of pyrazole derivatives, offering insights into their performance and practical application.

Pyrazole and its derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antivirals.[1][4][5] Their significance also extends to materials science, where they are explored for applications in organic electronics and sensing.[3] The electronic characteristics of these molecules, such as their aromaticity, electron density distribution, and frontier molecular orbitals, govern their reactivity, intermolecular interactions, and photophysical properties.[6][7] Therefore, the ability to accurately model these features is crucial for rational drug design and the development of novel materials.

A Comparative Analysis of Theoretical Methodologies

The theoretical investigation of pyrazole derivatives primarily relies on a suite of computational quantum chemistry methods. These methods vary in their accuracy, computational cost, and the specific electronic properties they are best suited to describe. Here, we compare the most commonly employed approaches: Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most popular and versatile method for studying the electronic structure of molecules the size of pyrazole derivatives.[8][9] It offers a good balance between accuracy and computational efficiency. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a simpler quantity. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

For pyrazole derivatives, a variety of functionals have been successfully applied. The B3LYP hybrid functional, for instance, is widely used for geometry optimizations and the calculation of molecular properties like frontier molecular orbital energies (HOMO-LUMO gap).[10][11][12] Studies have shown that DFT calculations can reliably predict the relative stabilities of pyrazole tautomers, with the 1H-pyrazole isomer consistently identified as the most stable form due to its aromatic character.[13] Furthermore, DFT can be used to investigate the effects of different substituents on the electronic properties of the pyrazole ring.[14]

Key Applications of DFT for Pyrazole Derivatives:

  • Geometry Optimization: Determining the most stable three-dimensional structure.[6]

  • Vibrational Analysis: Calculating vibrational frequencies to confirm that the optimized structure is a true energy minimum.[13][15]

  • Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[7][10]

  • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack.[10]

  • Calculation of Spectroscopic Properties: Predicting NMR chemical shifts and UV-Vis absorption spectra.[6][16]

Hartree-Fock (HF) Theory: A Foundational Ab Initio Approach

Hartree-Fock is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the electron-electron repulsion. While computationally more demanding than semi-empirical methods, it is generally less accurate than DFT for many applications because it does not account for electron correlation. However, HF can be a useful starting point for more advanced correlated methods and can provide valuable qualitative insights. Restricted Hartree-Fock studies have been used to investigate the role of solvents in the tautomeric stabilization of pyrazole derivatives.[14]

Semi-Empirical Methods: Speed for High-Throughput Screening

Semi-empirical methods, such as AM1, PM3, and CNDO, are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations.[17][18][19] This makes them significantly faster than DFT and HF, allowing for the rapid screening of large numbers of molecules. While they are generally less accurate, they can be valuable for preliminary studies and for exploring large conformational spaces. For instance, the CNDO/2 method has been used to calculate ground-state properties and reactivity of alkylpyrazoles.[17][18]

Performance Comparison: A Data-Driven Perspective

The choice of theoretical method and, in the case of DFT, the functional, significantly impacts the accuracy of the predicted electronic properties. The following table summarizes a qualitative comparison of the performance of these methods for key electronic structure parameters of pyrazole derivatives, based on findings from various computational studies.

PropertyDFT (e.g., B3LYP)Hartree-Fock (HF)Semi-Empirical (e.g., AM1, PM3)
Geometry Optimization Good to ExcellentFair to GoodModerate
Relative Energies Good to ExcellentFairModerate to Poor
HOMO-LUMO Gap GoodFair (often overestimated)Moderate
Dipole Moment GoodFairModerate
Computational Cost ModerateHighLow

This table provides a general comparison. The actual performance can vary depending on the specific system and the basis set used.

Experimental Validation: Grounding Theory in Reality

Theoretical calculations, no matter how sophisticated, must be validated against experimental data. For pyrazole derivatives, experimental techniques such as X-ray crystallography provide precise information about molecular geometry.[7] Spectroscopic methods like NMR, FT-IR, and UV-Vis spectroscopy offer valuable data on the electronic environment of atoms, vibrational modes, and electronic transitions, respectively.[15][16] Comparing calculated properties with these experimental benchmarks is a critical step in assessing the reliability of the chosen theoretical approach. For example, studies have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR spectra of pyrazole derivatives.[15]

Experimental Protocol: A Step-by-Step DFT Calculation Workflow

Here is a detailed protocol for performing a typical DFT calculation on a pyrazole derivative to determine its electronic structure. This workflow is applicable to many quantum chemistry software packages.

Objective: To calculate the optimized geometry, vibrational frequencies, and frontier molecular orbitals of a substituted pyrazole derivative.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[20][21] A molecular visualization tool like Avogadro or GaussView is also recommended.[21]

Methodology:

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of the pyrazole derivative using a molecular editor.

    • Perform an initial geometry optimization using a fast, low-level method like molecular mechanics to obtain a reasonable starting structure.

  • Input File Preparation:

    • Define the computational method:

      • Method: B3LYP (a common and effective DFT functional).[9]

      • Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[12][13]

    • Specify the calculation type:

      • Opt: Geometry optimization to find the minimum energy structure.

      • Freq: Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

    • Define the charge and multiplicity of the molecule (typically neutral and singlet for most pyrazole derivatives).

    • Specify the coordinates of the atoms.

  • Running the Calculation:

    • Submit the input file to the quantum chemistry software.

    • Monitor the progress of the calculation.

  • Analysis of Results:

    • Geometry Optimization:

      • Confirm that the optimization has converged.

      • Analyze the final optimized geometry (bond lengths, bond angles, dihedral angles).

    • Frequency Calculation:

      • Check for imaginary frequencies. The absence of imaginary frequencies indicates a stable structure.[13]

      • Visualize the vibrational modes.

    • Electronic Structure Analysis:

      • Examine the output file for the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[22]

      • Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactions.

      • Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution within the molecule.[23]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of the electronic structure of a pyrazole derivative.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis cluster_validation Validation build Build Molecule input_file Prepare Input File build->input_file run_calc Run Calculation input_file->run_calc geom_opt Geometry Optimization run_calc->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic_structure Electronic Structure (HOMO, LUMO, MEP) freq_calc->electronic_structure exp_data Compare with Experimental Data electronic_structure->exp_data

Caption: A flowchart illustrating the computational workflow for a theoretical study on the electronic structure of pyrazole derivatives.

Logical Relationships in Method Selection

The choice of a theoretical method is a trade-off between accuracy and computational cost. The following diagram illustrates the general relationship between these factors for the methods discussed.

method_selection acc Accuracy dft DFT acc->dft High hf Hartree-Fock acc->hf Moderate semi Semi-Empirical acc->semi Low cost Computational Cost dft->cost Moderate hf->cost High semi->cost Low

Caption: A diagram showing the trade-off between accuracy and computational cost for different theoretical methods.

Conclusion

Theoretical studies are indispensable tools for unraveling the electronic intricacies of pyrazole derivatives, providing crucial insights for drug discovery and materials science.[8][24] Density Functional Theory, particularly with hybrid functionals like B3LYP, stands out as the method of choice for a balance of accuracy and efficiency in predicting a wide range of electronic properties. While Hartree-Fock offers a fundamental ab initio perspective and semi-empirical methods provide a rapid means for high-throughput screening, DFT consistently delivers reliable results that can be validated against experimental data. By carefully selecting the appropriate theoretical methodology and rigorously analyzing the computational results, researchers can gain a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds, ultimately accelerating the development of new and improved therapeutic agents and functional materials.

References

A Senior Application Scientist's Guide to In Vitro COX Inhibition Assays for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes remain a pivotal target. The development of selective inhibitors, particularly for the inducible COX-2 isoform, is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1][2][3] Pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent and selective COX-2 inhibitors, exemplified by blockbuster drugs like celecoxib.[3][4]

This guide provides an in-depth, experience-driven comparison and a detailed protocol for the in vitro evaluation of novel pyrazole compounds as COX inhibitors. We will move beyond a simple recitation of steps to explain the underlying principles and critical considerations necessary for generating robust, reliable, and publication-quality data.

The Scientific Foundation: Understanding the Target and a Privileged Scaffold

The COX enzyme system is the central pathway responsible for converting arachidonic acid into prostaglandins (PGs), which are lipid mediators involved in a host of physiological and pathophysiological processes.[5][6]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][7] Its inhibition is linked to the undesirable gastrointestinal side effects of non-selective NSAIDs.[1][8]

  • COX-2: This isoform is typically expressed at low levels but is dramatically upregulated by inflammatory stimuli like cytokines.[1][6] It is the primary source of prostaglandins at sites of inflammation, making it the desired target for anti-inflammatory therapies.[1]

The pyrazole ring is a core structural feature in many selective COX-2 inhibitors.[3][4] Its specific geometry and potential for substitution allow it to fit snugly into the larger, more accommodating active site of the COX-2 enzyme, a structural feature not present in the more constricted COX-1 active site. This structural difference is the molecular basis for isoform selectivity.[9]

graph "COX_Signaling_Pathway" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#FFFFFF", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2_1 [label="Prostaglandin H2 (PGH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGH2_2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Physiological_PGs [label="Physiological Prostaglandins", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_PGs [label="Inflammatory Prostaglandins", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Housekeeping [label="GI Protection,\nPlatelet Aggregation,\nRenal Function", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368", penwidth=0]; Inflammation [label="Pain, Fever,\nInflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368", penwidth=0]; Inhibitor_NonSelective [label="Non-Selective Inhibitors\n(e.g., Indomethacin)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor_Selective [label="Selective Pyrazole Inhibitors\n(e.g., Celecoxib, Novel Compounds)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> {COX1, COX2} [label=" Oxygenation & Peroxidation"]; COX1 -> PGH2_1; COX2 -> PGH2_2; PGH2_1 -> Physiological_PGs [label=" Tissue-Specific\nSynthases"]; PGH2_2 -> Inflammatory_PGs [label=" Tissue-Specific\nSynthases"]; Physiological_PGs -> Housekeeping [style=dashed, arrowhead=none]; Inflammatory_PGs -> Inflammation [style=dashed, arrowhead=none]; Inhibitor_NonSelective -> {COX1, COX2} [arrowhead=tee, color="#5F6368", penwidth=2]; Inhibitor_Selective -> COX2 [arrowhead=tee, color="#4285F4", penwidth=2]; }

Figure 1. The Cyclooxygenase (COX) Signaling Pathway.

Assay Principle: A Colorimetric Approach

For robust screening and comparison, a colorimetric COX inhibitor screening assay is a reliable and efficient choice. This assay cleverly measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid.[10][11][12]

Here's the causality:

  • Cyclooxygenase Activity: The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2).

  • Peroxidase Activity: The same enzyme then reduces PGG2 to Prostaglandin H2 (PGH2). This reduction reaction requires an electron donor.

  • Detection: We provide an artificial chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). As the peroxidase component of COX functions, it oxidizes TMPD, causing a distinct color change that can be measured spectrophotometrically at approximately 590 nm.[10][11][13]

  • Inhibition: When a pyrazole compound or other inhibitor is present and active, it blocks the initial cyclooxygenase step. This prevents the formation of PGG2, and consequently, the peroxidase-driven oxidation of TMPD does not occur. The degree of color inhibition is directly proportional to the inhibitory potency of the compound.

This method is advantageous because it avoids the direct measurement of prostaglandins, which often requires more complex techniques like ELISA or mass spectrometry.

Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations. The inclusion of specific controls is non-negotiable for ensuring the trustworthiness of the data. This protocol is adapted from commercially available kits, such as those from Cayman Chemical.[10][12][13]

Materials and Reagents
  • Enzymes: Ovine COX-1 and human recombinant COX-2.

  • Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Cofactor: Hemin.

  • Substrates: Arachidonic Acid and a colorimetric substrate (TMPD).

  • Test Compounds: Novel pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference Standards:

    • Celecoxib: A highly selective COX-2 inhibitor.[1][14]

    • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor.[1][2][14]

  • Equipment: 96-well plate reader capable of measuring absorbance at 590 nm.

Step-by-Step Methodology

Rationale: Each step is critical. Dilutions must be precise, and incubation times must be consistent across the entire plate to ensure comparability between wells.

  • Prepare Reagents: Prepare all reagents (Buffer, Hemin, Enzymes) according to supplier instructions. It is crucial to keep enzymes on ice at all times to maintain their activity.

  • Compound Dilution Series: Prepare serial dilutions of your novel pyrazole compounds and the reference standards (Celecoxib, Indomethacin). A typical starting range might be from 100 µM down to 0.1 nM. The solvent (e.g., DMSO) concentration must be kept constant across all wells and should not exceed 1% in the final reaction volume to prevent solvent-induced enzyme inhibition.

  • Plate Setup: Design your plate map carefully. For each enzyme (COX-1 and COX-2, run on separate plates or sections), include the following controls:

    • 100% Initial Activity (Positive Control): Contains buffer, hemin, enzyme, and solvent, but no inhibitor. This well represents the maximum enzyme activity.

    • Background (Blank): Contains buffer and hemin, but no enzyme. This is used to subtract the background absorbance from all other readings.

    • Test Wells: Contains buffer, hemin, enzyme, and the various concentrations of your test compounds or standards.

  • Assay Execution (per well):

    • Add 150 µL of Assay Buffer to the 100% Initial Activity wells and 160 µL to the Background wells.

    • Add 10 µL of Hemin to all wells.

    • Add 10 µL of the appropriate compound dilution (or solvent for the 100% Activity wells) to the test wells.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the 100% Activity and test wells.

    • Pre-incubation: Gently tap the plate to mix and incubate for a defined period, typically 5-10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.

    • Initiate Reaction: Quickly initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells except the Background.

    • Incubation & Reading: Incubate for precisely two minutes at 25°C.[13] Immediately read the absorbance at 590 nm.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes prep [label=" Reagent Preparation | Buffer, Hemin, Enzymes (on ice)"]; dilution [label=" Compound & Standard Dilution | Create serial dilutions of Pyrazoles, Celecoxib, Indomethacin"]; plate [label=" Plate Setup (96-well) | Assign wells for Background, 100% Activity, and Test Compounds"]; reagent_add [label=" Reagent Addition | Add Buffer, Hemin, Inhibitor/Solvent, and Enzyme to appropriate wells"]; pre_incubate [label="Pre-incubation\n(5-10 min @ 25°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction_start [label=" Reaction Initiation | Add Colorimetric Substrate (TMPD) | Add Arachidonic Acid to start reaction"]; read [label="Incubate & Read\n(2 min @ 25°C)\nRead Abs @ 590 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label=" Data Analysis | 1. Subtract Background | 2. Calculate % Inhibition | 3. Plot Dose-Response Curve | 4. Determine IC50 & Selectivity Index", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> dilution; dilution -> plate; plate -> reagent_add; reagent_add -> pre_incubate; pre_incubate -> reaction_start; reaction_start -> read; read -> analysis; }

Figure 2. Workflow for the In Vitro Colorimetric COX Inhibition Assay.

Data Analysis and Interpretation

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15][16]

  • Correct for Background: Subtract the average absorbance of the Background wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100 Where Activity_control is the absorbance of the 100% Initial Activity wells and Activity_inhibitor is the absorbance in the presence of the inhibitor.

  • Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[15]

  • Calculate Selectivity Index (SI): The SI provides a quantitative measure of a compound's preference for COX-2 over COX-1. It is a critical parameter for predicting a favorable therapeutic window.[1][10] SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Comparative Data Guide

The performance of novel pyrazole compounds should be benchmarked against well-characterized standards. The table below presents a hypothetical data set for two novel compounds compared to Celecoxib and Indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Novel Pyrazole A 25.50.21121.4
Novel Pyrazole B > 1002.5> 40
Celecoxib (Standard) 13.00.4926.5[10]
Indomethacin (Standard) 0.050.950.05

Interpretation of Hypothetical Data:

  • Novel Pyrazole A shows excellent potency against COX-2 (IC50 = 0.21 µM) and a very high selectivity index (>120), suggesting it is a highly selective and potent COX-2 inhibitor, superior to Celecoxib in this assay.

  • Novel Pyrazole B is less potent against COX-2 than compound A but still demonstrates good selectivity. The "> 100" for its COX-1 IC50 indicates very weak inhibition of the COX-1 isoform at the highest tested concentrations.

  • Celecoxib serves as the primary benchmark for a selective inhibitor, showing a clear preference for COX-2.[8]

  • Indomethacin demonstrates the profile of a non-selective inhibitor, being more potent against COX-1 than COX-2 in this hypothetical example, resulting in an SI value less than 1.[1]

Conclusion and Forward Look

The in vitro colorimetric COX inhibition assay is an indispensable tool in the primary screening phase of drug discovery for novel pyrazole compounds. It provides a rapid, reliable, and cost-effective method for quantifying potency and isoform selectivity. The data generated, particularly the IC50 values and the resulting Selectivity Index, are critical for making informed decisions to advance lead candidates into further preclinical development, including cell-based assays and in vivo models of inflammation and pain. A rigorous and well-controlled experimental approach, as detailed in this guide, is paramount to ensuring the integrity and value of these foundational studies.

References

A Comparative Guide to the Structural Validation of Synthesized 1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Validation

In the realm of synthetic chemistry, particularly in drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional arrangement of atoms. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible scientific research. This guide focuses on 1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound featuring a pyrazole ring, a phenyl substituent, and a nitrile group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

This guide will compare and contrast the utility of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—in confirming the successful synthesis of this target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through various methods. A common and efficient approach is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.[4] This method is often favored for its high yields and environmentally friendly reaction conditions.[4]

Below is a generalized workflow for the synthesis and subsequent validation:

Caption: General workflow for synthesis and validation.

Comparative Analysis of Spectroscopic Techniques

The successful synthesis of this compound must be confirmed by a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to note are the chemical shifts (δ), integration values, and splitting patterns (multiplicity).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides information on the number of unique carbon environments.

Data Interpretation and Comparison:

Technique Expected Data for this compound Rationale and Comparative Insight
¹H NMR ~8.0-8.5 ppm (s, 1H): H5 proton of the pyrazole ring.~7.8-8.2 ppm (s, 1H): H3 proton of the pyrazole ring.~7.2-7.7 ppm (m, 5H): Protons of the phenyl group.The two singlets are highly characteristic of the protons on the pyrazole ring, confirming the core structure. The multiplet corresponding to five protons is indicative of the monosubstituted phenyl ring. The specific chemical shifts can be influenced by the solvent and other substituents.[5][6]
¹³C NMR ~140-145 ppm: C3 of the pyrazole ring.~130-135 ppm: C5 of the pyrazole ring.~115-120 ppm: Nitrile carbon (C≡N).~120-130 ppm: Carbons of the phenyl ring.~90-95 ppm: C4 of the pyrazole ring.¹³C NMR complements the ¹H NMR by confirming the carbon framework. The presence of the nitrile carbon signal and the distinct signals for the pyrazole ring carbons provide strong evidence for the target structure. The chemical shift of the carbon attached to the nitrile group (C4) is typically found at a lower field.[5][7]

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the sample without producing interfering signals in the ¹H NMR spectrum. Techniques like COSY and HMQC/HSQC can be employed for more complex structures to establish direct proton-proton and proton-carbon correlations, respectively, though they are often not necessary for a relatively simple molecule like this.

Caption: Key NMR correlations for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing a fundamental check on its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Comparison:

Technique Expected Data for this compound Rationale and Comparative Insight
MS Molecular Formula: C₁₀H₇N₃Exact Mass: 169.0640Expected [M+H]⁺: 170.0718The primary role of MS in this context is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula, which is a powerful confirmation of the elemental composition. The fragmentation pattern can also offer structural clues.[8]

Causality Behind Experimental Choices: ESI is a "soft" ionization technique that often yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight. EI, a "harder" technique, can induce fragmentation, which can be useful for more detailed structural analysis by comparing the observed fragments to predicted fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

Technique Expected Data for this compound Rationale and Comparative Insight
IR ~2220-2260 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch.[9]~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.[9]~1400-1600 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.The most diagnostic peak in the IR spectrum is the strong absorption of the nitrile group.[10] Its presence is a key indicator of a successful reaction. While the other peaks are consistent with the proposed structure, they are less specific than the nitrile absorption.

Causality Behind Experimental choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples that requires minimal sample preparation.

Comparison Summary

Analytical Technique Primary Information Provided Strengths Limitations for this Application
NMR Spectroscopy Detailed structural connectivity and chemical environments.Unambiguous structure determination.Requires a relatively pure sample and can be more time-consuming.
Mass Spectrometry Molecular weight and elemental composition (HRMS).High sensitivity and accuracy for molecular weight.Does not provide detailed connectivity information on its own.
IR Spectroscopy Presence of key functional groups.Rapid, simple, and excellent for identifying the nitrile group.Provides limited information on the overall molecular skeleton.

Conclusion: A Multi-faceted Approach to Validation

While each spectroscopic technique offers valuable information, a single method is insufficient for the complete and unambiguous structural validation of this compound. The most robust approach involves the synergistic use of all three techniques.

  • IR spectroscopy provides a quick and definitive check for the incorporation of the nitrile functional group.

  • Mass spectrometry confirms that the product has the correct molecular weight and, with high resolution, the correct elemental formula.

  • NMR spectroscopy provides the definitive proof of structure by elucidating the precise arrangement and connectivity of all atoms in the molecule.

By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in the structure of their synthesized compounds, a critical requirement for advancing drug discovery and development programs.

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Therapeutics

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous blockbuster drugs across diverse therapeutic areas.[1][2][3] Notable examples include the anti-inflammatory agent Celecoxib (Celebrex®) , the erectile dysfunction treatment Sildenafil (Viagra®) , and a multitude of kinase inhibitors for oncology.[2][4]

The continued exploration of pyrazole chemistry yields a steady stream of novel derivatives with therapeutic potential. However, moving a new chemical entity from discovery to a viable clinical candidate requires a rigorous, multi-faceted benchmarking process. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively compare the performance of new pyrazole derivatives against established drugs, supported by robust experimental data and protocols. Our approach eschews a rigid template, instead focusing on the causal logic behind experimental design to build a self-validating preclinical data package.

Pillar 1: The Strategic Selection of Benchmark Comparators

The foundation of any meaningful comparison is the selection of appropriate benchmark drugs. This choice is dictated entirely by the intended therapeutic target and mechanism of action (MoA) of your novel pyrazole derivative. A robust benchmarking strategy should, at a minimum, include the current standard-of-care or a well-characterized tool compound for the target of interest.

For the purpose of this guide, we will illustrate the benchmarking process using three distinct classes of pyrazole-based drugs, each with a different MoA:

  • Anti-Inflammatory Agent: Benchmarking against Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5][6][7][8]

  • Vasodilator: Benchmarking against Sildenafil , a phosphodiesterase-5 (PDE5) inhibitor.[9][10][11][12]

  • CNS Agent: Benchmarking against Rimonabant , a cannabinoid receptor 1 (CB1) inverse agonist.[13][14][15][16] (Though withdrawn from the market due to psychiatric side effects, Rimonabant remains an excellent mechanistic benchmark for CB1-targeted drug discovery).[13][15]

Pillar 2: In Vitro Benchmarking – From Target Engagement to Cellular Function

In vitro assays are the first critical step to quantify the potency, selectivity, and basic safety profile of a new derivative. The goal is to understand how the compound interacts with its purified target and then to verify that this interaction translates to a functional effect in a cellular context.

Scenario A: Benchmarking a New Anti-Inflammatory Pyrazole vs. Celecoxib

The primary MoA of Celecoxib is the selective inhibition of COX-2, an enzyme that synthesizes pro-inflammatory prostaglandins, while sparing the constitutively expressed COX-1 isoform which is crucial for gastric protection.[7][8][17] Therefore, the key in vitro questions are: How potently does our new derivative inhibit COX-2, and how selective is it over COX-1?

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric or fluorometric assay is a common and reliable method.[18][19][20]

Causality Behind the Protocol: We use purified enzymes to isolate the interaction between the compound and its direct targets, removing cellular complexities. By running assays for both COX-1 and COX-2 in parallel, we can determine not only the potency (IC50) for the target enzyme (COX-2) but also the critical selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI is a strong predictor of reduced gastrointestinal side effects.[8]

Experimental Protocol: Colorimetric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the supplier's instructions.

    • Prepare a solution of heme cofactor in the assay buffer.

    • Prepare the substrate solution: Arachidonic Acid.

    • Prepare the colorimetric substrate solution, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[19]

    • Prepare serial dilutions of the new pyrazole derivative and Celecoxib (positive control) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is <1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted compound or control solution to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Add 10 µL of the colorimetric substrate (TMPD).

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

    • Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.[19]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI).

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 Oxygenation PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib & New Pyrazole Derivative Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Scenario B: Benchmarking a New Vasodilator Pyrazole vs. Sildenafil

Sildenafil's MoA is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[9][10][11] By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[9][10][21]

This assay quantifies the ability of a new derivative to inhibit the hydrolysis of cGMP by purified PDE5 enzyme. A common method is a fluorescence polarization (FP) assay.[22][23]

Causality Behind the Protocol: The FP-based assay is a high-throughput, homogeneous method ideal for screening and potency determination.[23] The principle relies on the change in rotational speed (and thus polarization) of a fluorescently labeled cGMP substrate upon enzymatic cleavage.[22] This provides a direct measure of enzyme activity. Benchmarking against Sildenafil provides a clear reference for potency. Furthermore, profiling against other PDE isoforms (e.g., PDE6, found in the retina) is critical for predicting potential side effects like visual disturbances.

Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

  • Reagent Preparation:

    • Prepare PDE assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA).[23]

    • Reconstitute purified human recombinant PDE5A1 enzyme.

    • Prepare a working solution of fluorescently labeled substrate (e.g., FAM-cGMP).

    • Prepare serial dilutions of the new pyrazole derivative and Sildenafil in assay buffer.

  • Assay Procedure (384-well black plate format):

    • Add 5 µL of the diluted compound or control solution to the appropriate wells.

    • Add 10 µL of the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution.

    • Incubate for 60 minutes at 37°C.[22]

    • Stop the reaction by adding 10 µL of a binding agent (which binds to the hydrolyzed product).

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[22]

    • Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[22]

    • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC50 value.

// Nodes NO [label="Nitric Oxide (NO)\n(from sexual stimulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle Relaxation\n(Vasodilation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; GMP [label="5'-GMP (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sildenafil [label="Sildenafil &\nNew Pyrazole Derivative", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label=" Activates"]; GTP -> sGC [style=invis]; sGC -> cGMP [label=" Converts"]; cGMP -> Relaxation; cGMP -> PDE5 [arrowhead=none]; PDE5 -> GMP [label=" Degrades"]; Sildenafil -> PDE5 [arrowhead=tee, style=dashed, color="#EA4335", label=" Inhibition"]; }``` Caption: Inhibition of the PDE5 enzyme by pyrazole derivatives.

Scenario C: Benchmarking a New CNS Pyrazole vs. Rimonabant

Rimonabant is a selective inverse agonist of the CB1 receptor, which is highly expressed in the central nervous system. I[13][15][24]t blocks the receptor, reducing appetite-stimulating pathways. T[13][14]he key in vitro questions are: Does our new derivative bind to the CB1 receptor, and what is its functional effect (antagonist vs. inverse agonist)?

This assay measures the ability of a test compound to displace a known radioactive ligand from the CB1 receptor in cell membrane preparations.

[25][26]Causality Behind the Protocol: A binding assay is the definitive method to confirm direct interaction with the receptor and to determine the compound's affinity (Ki). U[25]sing membranes from cells overexpressing the human CB1 receptor ensures a high signal-to-noise ratio. This is a foundational experiment before proceeding to more complex functional assays.

Experimental Protocol: CB1 Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare membranes from HEK293 cells stably expressing the human CB1 receptor.

    • Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Prepare a solution of a high-affinity CB1 radioligand, such as [³H]CP55,940.

    • Prepare serial dilutions of the new pyrazole derivative and Rimonabant.

  • Assay Procedure (Filtration format):

    • In a 96-well plate, combine the cell membranes, the [³H]CP55,940 radioligand, and varying concentrations of the test compound or control.

    • Define non-specific binding using a high concentration of a known non-radioactive CB1 ligand.

    • Incubate the plate for 90 minutes at 30°C with gentle agitation.

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filter traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

  • Data Acquisition and Analysis:

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other values.

    • Plot the percent specific binding versus the log of the inhibitor concentration.

    • Determine the IC50 from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Pillar 3: In Vivo Benchmarking – Assessing Efficacy in a Biological System

Positive in vitro results must be validated in a living organism. In vivo models, while complex, provide crucial information on efficacy, pharmacokinetics, and tolerability that cannot be obtained from isolated cells or enzymes.

Efficacy Model for an Anti-Inflammatory Pyrazole: Carrageenan-Induced Paw Edema

This is a classic and well-validated model of acute inflammation. I[27][28][29]njection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Causality Behind the Protocol: This model mimics the physiological cascade of acute inflammation, involving the release of mediators like prostaglandins. B[27][30]y administering the test compound prior to the carrageenan challenge, we can assess its ability to suppress this inflammatory response in a whole-animal system. The degree of edema reduction is a direct measure of in vivo anti-inflammatory efficacy.

Experimental Workflow: In Vitro to In Vivo Benchmarking

InVivo_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Testing Enzyme_Assay Enzymatic Assay (e.g., COX, PDE, etc.) - Determine IC50 Cell_Assay Cell-Based Assay (e.g., PGE2, cAMP) - Determine EC50 Enzyme_Assay->Cell_Assay Potent hits progress Dosing 1. Dose Animal Groups (Vehicle, Benchmark, New Derivative) Cell_Assay->Dosing Lead candidates progress Challenge 2. Induce Condition (e.g., Carrageenan injection) Dosing->Challenge Measure 3. Measure Endpoint (e.g., Paw Volume) Challenge->Measure Analysis 4. Analyze Data (% Inhibition of Edema) Measure->Analysis

Caption: A streamlined workflow from in vitro screening to in vivo efficacy.

Experimental Protocol: Rat Paw Edema Model

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC in water).

      • Group 2: Benchmark drug (e.g., Celecoxib, 30 mg/kg, oral gavage).

      • Groups 3-5: New Pyrazole Derivative at three different dose levels (e.g., 10, 30, 100 mg/kg, oral gavage).

    • Administer the respective treatments one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = ((V_c - V_t) / V_c) * 100, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences.

Pillar 4: Pharmacokinetic and Safety Profiling

A compound can be highly potent and efficacious but fail if it cannot reach its target in the body or if it is toxic. Therefore, early assessment of Pharmacokinetics (PK) and safety is non-negotiable.

  • Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). E[31][32]arly in vivo PK studies, typically in rodents, are essential to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life. This data is critical for correlating the administered dose with in vivo efficacy and for designing future toxicology studies. Machine learning and in silico models are also increasingly used to predict PK profiles from chemical structures, reducing the reliance on animal experiments in the early screening phases.

[33][34][35][36]* Preclinical Safety & Toxicology: The primary goal of preclinical safety evaluation is to identify potential target organs for toxicity, determine if toxicity is reversible, and establish a safe starting dose for human clinical trials. T[37][38][39]his is a highly regulated process guided by international standards (e.g., ICH guidelines) and requires studies to be conducted under Good Laboratory Practices (GLP). I[40]nitial safety assessment includes in vitro cytotoxicity assays and in vivo acute toxicity studies to identify the No Observed Adverse Effect Level (NOAEL).

[32][39]### Data Synthesis: Summarizing the Benchmarking Data

All quantitative data must be consolidated into clear, comparative tables. This allows for an at-a-glance assessment of the new derivative's overall profile relative to the established benchmarks.

Table 1: Comparative In Vitro Profile of a New Anti-Inflammatory Pyrazole

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib 505000100
New Pyrazole A 25 7500 300

Table 2: Comparative In Vitro Profile of a New PDE5 Inhibitor Pyrazole

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Index (PDE6/PDE5)
Sildenafil 3.53510
New Pyrazole B 1.8 90 50

Table 3: Comparative In Vivo Efficacy and PK Profile

Compound (Dose)% Inhibition of Paw Edema (3 hr)Cmax (ng/mL)AUC (ng*h/mL)
Celecoxib (30 mg/kg) 65%15007500
New Pyrazole A (30 mg/kg) 75% 2200 11000

Conclusion

Benchmarking a new pyrazole derivative is a systematic process of building a comprehensive, evidence-based value proposition. It begins with focused in vitro assays to establish potency and selectivity at the molecular target and progresses through cellular and in vivo models to demonstrate functional efficacy. This must be integrated with early pharmacokinetic and safety profiling to create a holistic view of the compound's potential.

By following a logically structured, well-controlled, and thoroughly documented benchmarking strategy as outlined in this guide, drug development professionals can make informed decisions, de-risk their projects, and efficiently advance the most promising candidates toward clinical development. The ultimate goal is not merely to show that a new compound is active, but to demonstrate, with quantitative data, how it is potentially better, safer, or more effective than the established therapies it seeks to replace.

References

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Data for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazole Scaffolds

Pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics.[1] Their synthetic accessibility, however, often leads to challenges in analytical characterization, such as the formation of regioisomers which can possess different pharmacological and toxicological profiles.[2] Consequently, the generation of reliable, accurate, and reproducible analytical data is not merely a procedural step but a fundamental pillar of drug safety and efficacy.

This guide provides an in-depth comparison of primary analytical techniques for pyrazole compounds and outlines a framework for the cross-validation of this data. As a Senior Application Scientist, my objective is to move beyond rote protocols and explain the causality behind methodological choices. The integrity of any drug development program rests on the trustworthiness of its data; therefore, every analytical procedure must be a self-validating system, grounded in authoritative standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Part 1: A Comparative Analysis of Foundational Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the pyrazole analyte and the specific question being asked (e.g., quantification, impurity profiling, or structural confirmation). The three most critical techniques in this domain are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the gold standard for the quantitative analysis of active pharmaceutical ingredients (APIs), including the majority of pyrazole-based drugs.[6] Its strength lies in its applicability to a vast range of compounds, particularly those that are non-volatile or thermally labile, which cannot be analyzed by GC without decomposition.[6][7]

  • Causality of Choice : Choose HPLC when analyzing pyrazole APIs, their degradation products, or related substances in final drug products. Reverse-phase HPLC (RP-HPLC) is particularly effective for the polar nature of many pyrazole derivatives.[8]

  • Trustworthiness : The method's reliability is established through rigorous validation as per ICH Q2(R1) guidelines, demonstrating its accuracy, precision, and specificity.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles and Isomers

GC-MS is a powerful technique for compounds that are volatile or can be made volatile through derivatization.[2][10] For pyrazole compounds, its primary application is in the analysis of residual solvents, starting materials, and the challenging separation of regioisomers that may be difficult to resolve by HPLC.[2][6]

  • Causality of Choice : Opt for GC-MS when the analytical goal is to separate and quantify volatile impurities or to differentiate between pyrazole isomers with very similar structures but different boiling points.[2] The mass spectrometer provides definitive identification based on fragmentation patterns.[11][12]

  • Trustworthiness : GC-MS methods are validated to ensure high separation efficiency and sensitivity. The combination of chromatographic retention time and mass spectral data provides a highly specific and reliable identification system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure

While HPLC and GC-MS excel at separation and quantification, NMR spectroscopy is the definitive tool for unambiguous structural elucidation.[13][14] In the context of analytical validation, NMR is not typically used for routine quantification but is essential for characterizing the primary reference standards and any synthesized impurities.

  • Causality of Choice : Use 1D and 2D NMR to confirm the chemical structure of your pyrazole compound, including its isomeric form.[1][13] This foundational step ensures that the quantitative methods (HPLC, GC-MS) are measuring the correct chemical entity.

  • Trustworthiness : The structural data from NMR provides the authoritative grounding for all subsequent quantitative analysis. It validates the identity of the materials used to establish method specificity and accuracy.

Table 1: High-Level Comparison of Primary Analytical Techniques for Pyrazoles

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Application Quantification of API, impurities, stability testing.[6]Analysis of volatile impurities, residual solvents, and regioisomers.[2][6]Unambiguous structural elucidation and confirmation.[13]
Analyte Requirements Soluble in a liquid mobile phase; suitable for non-volatile and thermally unstable compounds.[7]Volatile and thermally stable (or derivable).[10][15]Soluble in a deuterated solvent; requires larger sample quantity.
Key Strengths Versatility, robustness, wide applicability for APIs.[6]High separation efficiency, high sensitivity, definitive identification via MS.[6][16]Provides absolute structural information.[14]
Common Detector UV-Vis/PDA, Mass Spectrometry (LC-MS).[16]Mass Spectrometry (MS), Flame Ionization Detector (FID).[16]Radiofrequency detector.
Regulatory Standing Gold standard for pharmaceutical assay and impurity analysis.[6]Standard for volatile analysis and isomer confirmation.[2]Required for structural confirmation of new chemical entities.

Part 2: The Framework for Method Validation and Cross-Validation

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[4] Cross-validation becomes necessary when data is generated using two or more different analytical methods or at different laboratories, ensuring consistency and comparability of results.[17]

The Validation Workflow

The validation process follows a structured path, guided by a pre-approved protocol that defines the experiments and acceptance criteria. This workflow ensures that all aspects of the method's performance are systematically evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristic Validation (ICH Q2) cluster_3 Phase 4: Documentation & Implementation cluster_4 Phase 5: Cross-Validation (As Needed) Dev Method Development (e.g., Column, Mobile Phase, Temp) Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity (Peak Purity, Impurity Spiking) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness (Varying Conditions) Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP CrossVal Cross-Validation (Inter-method or Inter-lab) SOP->CrossVal

Caption: The Analytical Method Validation and Cross-Validation Workflow.

Core Validation Parameters (ICH Q2(R1))

The trustworthiness of an analytical method is built upon the successful validation of several key performance characteristics.[3][5]

G center Reliable Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD Specificity->LOD LOQ LOQ Accuracy->LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range

Caption: Interrelationship of core analytical validation parameters.

  • Specificity : This is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. For pyrazoles, this is critical for distinguishing between regioisomers.[2][18]

  • Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[18]

  • Accuracy : The closeness of the test results to the true value. It is often determined by spike recovery studies.[19]

  • Precision : The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[8]

  • Robustness : Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage.[18][19]

Part 3: Experimental Protocols and Data Comparison

This section provides actionable protocols and comparative data to guide your experimental design.

Protocol 1: Validated RP-HPLC Method for a Pyrazole Derivative

This protocol is adapted from established methods for pyrazoline derivatives and serves as a template.[8][20]

Objective : To develop and validate a specific, accurate, and precise RP-HPLC method for the quantification of a pyrazole API.

Methodology :

  • Instrumentation : HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[8]

  • Mobile Phase : Isocratic elution with 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v). Causality: The acidic mobile phase ensures that acidic/basic functional groups on the pyrazole are consistently protonated, leading to sharp, symmetrical peaks.[8]

  • Flow Rate : 1.0 mL/min.[8]

  • Column Temperature : 25 °C.[8]

  • Detection Wavelength : 206 nm (or the λmax of the specific pyrazole derivative).[8]

  • Injection Volume : 5 µL.[8]

  • Sample Preparation :

    • Prepare a stock solution of the pyrazole reference standard at 1 mg/mL in methanol.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[8]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 50, 100, and 150 µg/mL).[8]

  • Validation Execution :

    • Specificity : Analyze a blank (diluent), a placebo sample, and a sample spiked with known impurities/degradation products to ensure no interference at the analyte's retention time.

    • Linearity : Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration. Acceptance criterion: Correlation coefficient (r²) ≥ 0.998.[8]

    • Accuracy : Analyze the QC samples (n=3 at each level) and calculate the percent recovery. Acceptance criterion: 98-102% recovery.

    • Precision : Analyze six replicate preparations of the 100 µg/mL standard. Acceptance criterion: Relative Standard Deviation (%RSD) ≤ 2%.

Protocol 2: GC-MS Analysis for Pyrazole Isomers

This protocol is based on a method for separating pyrazole isomers in industrial mixtures.[2]

Objective : To separate and identify pyrazole regioisomers using GC-MS.

Methodology :

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : DB-5ms (30m x 0.25mm ID, 0.25µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. Causality: The non-polar nature of this column separates compounds primarily based on boiling point, which is often different enough between isomers to allow for resolution.[2]

  • Injector Temperature : 250 °C.[2]

  • Injection Mode : Split (e.g., 20:1 ratio).[2]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program : Initial 80 °C, hold for 2 minutes; ramp to 280 °C at 10 °C/min; hold for 5 minutes. Causality: The temperature ramp allows for the separation of compounds with a range of volatilities.[2]

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : 40-400 m/z.

  • Data Analysis : Identify isomers by comparing retention times and mass fragmentation patterns against confirmed reference standards.

Quantitative Performance Data Comparison

The following table summarizes expected performance data from the validated methods, allowing for an objective comparison.

Table 2: Comparison of Quantitative Performance Data for Pyrazole Analysis

Validation Parameter RP-HPLC-UV GC-MS Rationale / Commentary
Specificity High (with peak purity analysis)Very High (Retention Time + Mass Spectrum)GC-MS is inherently more specific due to the second dimension of mass analysis, which is crucial for confirming isomer identity.[6]
Linearity (r²) ≥ 0.998[8]≥ 0.995Both techniques provide excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate when properly validated.
Precision (%RSD) ≤ 2.0%[8]≤ 5.0%HPLC often demonstrates slightly better injection precision due to the nature of liquid handling versus gas-phase injection.
LOQ ~15 µg/mL[8]~0.1 - 5 µg/mLGC-MS is generally more sensitive and can achieve lower limits of quantitation for volatile analytes.[7][10]
Analysis Time 10-20 minutes[8]15-30 minutesAnalysis times are comparable, but GC can be faster for simple mixtures.[6]
Robustness HighModerateHPLC methods are often more robust to minor changes in mobile phase composition, whereas GC methods can be sensitive to oven temperature fluctuations.[21]

Conclusion: An Integrated Approach to Data Integrity

The cross-validation of analytical data for pyrazole compounds is not a single event but an integrated strategy that combines the strengths of multiple orthogonal techniques. The process begins with unambiguous structural confirmation by NMR, which grounds the entire analytical package in chemical certainty. For routine quality control, assay, and stability testing of non-volatile pyrazole APIs, a well-validated RP-HPLC method is the undisputed workhorse.[6] When challenges such as regioisomer separation or trace volatile impurity analysis arise, the superior separation efficiency and specificity of GC-MS become indispensable.[2]

Ultimately, the choice of method is governed by the analyte's properties and the analytical objective. A robust cross-validation plan—comparing a new method against an established one, or verifying performance across laboratories—is the final, critical step. This ensures that all data, regardless of its origin or the technique used, is reliable, comparable, and defensible, meeting the stringent requirements of regulatory bodies and safeguarding the integrity of the drug development process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-phenyl-1H-pyrazole-4-carbonitrile. By moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a culture of safety and scientific integrity in the laboratory.

Inferred Hazard Profile

Based on the hazard classifications of structurally related compounds such as 1-phenylpyrazole, 1H-pyrazole-4-carbonitrile, and various substituted phenylpyrazoles, we will operate under the assumption that this compound presents the following potential hazards[1][2][3][4][5]:

Hazard ClassInferred Potential HazardRationale based on Structural Analogues
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.1H-Pyrazole-4-carbonitrile is classified as harmful if swallowed[1][6]. Amino- and chloro-substituted phenylpyrazoles are noted as harmful by multiple routes of exposure[3][4][5].
Skin Corrosion/Irritation Causes skin irritation.1-Phenylpyrazole and its derivatives are consistently listed as skin irritants[2][4][5][7].
Eye Damage/Irritation Causes serious eye irritation.Nearly all examined analogues, including 1-phenylpyrazole and its derivatives, are classified as causing serious eye irritation[2][4][5][7][8].
Respiratory Irritation May cause respiratory tract irritation.This is a common hazard for powdered organic compounds and is explicitly mentioned for 1-phenylpyrazole and its derivatives[2][4][5][7].

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. This involves a combination of engineering controls, administrative controls, and the correct selection and use of PPE.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary methods for exposure control must be in place.

  • Engineering Controls : All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood. This is the most critical step in preventing inhalation of the compound. The fume hood also provides a contained space in the event of a spill. Facilities should also be equipped with an eyewash station and a safety shower[7].

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the potential hazards and the specific handling procedures outlined in this guide. It is also crucial to minimize the quantity of the chemical used and stored in the laboratory.

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. The specific requirements may be adjusted based on the scale of the operation, as detailed in the table below.

Core PPE Requirements
  • Hand Protection : Nitrile gloves are the standard for handling a wide array of chemicals and offer excellent protection against many solvents and organic compounds[9][10][11][12]. Given that related compounds are known skin irritants and potentially harmful upon skin contact, gloves are essential[4].

    • Protocol : Always inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving. If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste[13].

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times when handling this compound. Standard safety glasses do not provide adequate protection from splashes or fine powders.

    • Protocol : When there is a significant risk of splashing, such as during transfer of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.

  • Protective Clothing : A flame-resistant laboratory coat should be worn and fully fastened.

    • Protocol : Lab coats should be removed before leaving the laboratory to prevent the spread of contamination. In the event of a significant spill on a lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.

  • Respiratory Protection : While working in a fume hood should prevent the need for respiratory protection, a risk assessment may indicate its necessity, especially for large-scale work or in the event of a ventilation failure.

    • Protocol : If required, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring a respirator must be fit-tested and trained in its proper use.

Task-Specific PPE Recommendations
TaskMinimum Required PPERecommended Best Practice
Weighing and Aliquoting (Solid) Chemical fume hood, nitrile gloves, safety goggles, lab coat.Double-gloving, face shield in addition to goggles.
Solution Preparation Chemical fume hood, nitrile gloves, safety goggles, lab coat.Face shield in addition to goggles, chemical-resistant apron.
Reaction Setup and Monitoring Chemical fume hood, nitrile gloves, safety goggles, lab coat.Ensure all manipulations are performed well within the fume hood sash.
Work-up and Purification Chemical fume hood, nitrile gloves, safety goggles, lab coat.Chemical-resistant apron, consider heavier-duty nitrile gloves for solvent handling.
Spill Cleanup Nitrile gloves (consider heavier gauge), safety goggles, lab coat.Chemical-resistant apron, shoe covers, and respiratory protection may be necessary depending on spill size.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 Core PPE cluster_3 Task-Specific PPE cluster_4 Emergency Preparedness Start Handling this compound AssessTask Assess Task and Scale (e.g., weighing, reaction, spill) Start->AssessTask FumeHood Work in Chemical Fume Hood? AssessTask->FumeHood Training Personnel Trained? FumeHood->Training Yes StopWork STOP WORK Consult EHS FumeHood->StopWork No CorePPE Don Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Training->CorePPE Training->StopWork No SplashRisk Significant Splash Risk? CorePPE->SplashRisk LargeScale Large Scale or High Concentration? SplashRisk->LargeScale No FaceShield Add Face Shield SplashRisk->FaceShield Yes HeavyGloves Consider Double-Gloving or Heavy-Duty Gloves LargeScale->HeavyGloves Yes Proceed Proceed with Caution LargeScale->Proceed No FaceShield->LargeScale HeavyGloves->Proceed

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of this compound and any associated waste.

  • Personnel Decontamination : If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7][8]. Remove any contaminated clothing.

  • Equipment Decontamination : Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The initial rinseate must be collected and disposed of as hazardous waste[14].

  • Waste Disposal :

    • Solid Waste : All solid waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, must be collected in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Pyrazole derivatives should be treated as hazardous chemical waste and should never be poured down the drain[14][15][16].

    • Disposal Method : The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, typically via high-temperature incineration[15]. Always follow your institution's specific procedures for hazardous waste pickup.

By adhering to these rigorous safety protocols, we can ensure the well-being of all laboratory personnel while advancing our critical research goals. This guide serves as a foundational document for the safe handling of this compound, and should be supplemented by institution-specific safety policies and the professional judgment of the trained researcher.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.